3,3-Dimethylpiperidin-1-amine
描述
BenchChem offers high-quality 3,3-Dimethylpiperidin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethylpiperidin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3,3-dimethylpiperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2)4-3-5-9(8)6-7/h3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBZQNCZFLXHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Predicted NMR Spectral Analysis of 3,3-Dimethylpiperidin-1-amine
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. 3,3-Dimethylpiperidin-1-amine, a substituted heterocyclic amine, represents a class of molecules with potential applications as scaffolds in medicinal chemistry. Its structure, featuring a piperidine ring with a gem-dimethyl group and an N-amino moiety, presents a unique set of stereochemical and electronic features that are best interrogated by Nuclear Magnetic Resonance (NMR) spectroscopy.
Molecular Structure and Conformational Analysis
To understand the NMR spectrum of 3,3-Dimethylpiperidin-1-amine, we must first consider its three-dimensional structure and conformational dynamics. The piperidine ring typically exists in a rapidly inverting chair conformation. However, the presence of a gem-dimethyl group at the C3 position introduces significant steric strain, which effectively "locks" the ring into a single, preferred chair conformation. This phenomenon, related to the Thorpe-Ingold effect, minimizes steric interactions and is the single most important factor governing the appearance of the NMR spectrum[1][2].
In this fixed conformation, the protons on the methylene carbons (C2, C4, C5, C6) are no longer equivalent. They are held in distinct axial and equatorial positions, leading to different chemical environments and, consequently, different chemical shifts and coupling patterns.
Figure 1: Labeled structure of 3,3-Dimethylpiperidin-1-amine.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be complex due to the fixed chair conformation, which renders most methylene protons diastereotopic (chemically non-equivalent). The analysis below is based on a standard deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Justification |
| C⁸-H₃, C⁹-H₃ | 0.9 - 1.1 | 6H | s | N/A | Gem-dimethyl groups on a quaternary carbon typically appear as a sharp singlet in a shielded region.[3] |
| C⁴-Hₐₓ, C⁵-Hₐₓ | 1.2 - 1.5 | 2H (each) | m | Jₐₐ ≈ 10-13, Jₐₑ ≈ 2-5 | Axial protons are typically more shielded than their equatorial counterparts. These will be complex multiplets due to geminal and vicinal coupling. |
| C⁴-Hₑq, C⁵-Hₑq | 1.5 - 1.8 | 2H (each) | m | Jₑₑ ≈ 2-4, Jₑₐ ≈ 2-5 | Equatorial protons are deshielded relative to axial protons.[4] |
| C²-Hₐₓ, C⁶-Hₐₓ | 2.3 - 2.6 | 2H (each) | m | Jₐₐ ≈ 10-13, Jₐₑ ≈ 2-5 | These axial protons are alpha to the nitrogen, causing a downfield shift. They will appear as complex multiplets. |
| C²-Hₑq, C⁶-Hₑq | 2.8 - 3.1 | 2H (each) | m | Jₑₑ ≈ 2-4, Jₑₐ ≈ 2-5 | Equatorial protons alpha to nitrogen are the most deshielded ring protons due to the inductive effect of the nitrogen.[5] |
| N⁷-H₂ | 2.5 - 3.5 | 2H | br s | N/A | The amino protons signal is typically a broad singlet that can exchange with trace water in the solvent. Its chemical shift is highly dependent on concentration and solvent.[6][7] |
Rationale for ¹H Predictions
-
Gem-Dimethyl Group (C8, C9): The two methyl groups are equivalent and attached to a quaternary carbon (C3), so they will not be split by any neighboring protons. They are expected to appear as a single, sharp peak with an integration of 6H at a high-field (upfield) position, typical for alkyl groups.
-
Ring Protons (C2, C4, C5, C6):
-
Axial vs. Equatorial: In a fixed cyclohexane or piperidine ring, axial protons are shielded by the C-C bonds of the ring and appear at a higher field (lower ppm) than their equatorial counterparts.[4]
-
Proximity to Nitrogen: Protons on carbons alpha to the nitrogen (C2 and C6) will be significantly deshielded (shifted downfield) due to the inductive electron-withdrawing effect of the nitrogen atom. Protons on C4 and C5 will be less affected.
-
Coupling Constants: The dihedral angle between adjacent protons dictates the magnitude of the coupling constant (J-value). We expect to see large axial-axial (Jₐₐ) couplings (~10-13 Hz) and smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings (~2-5 Hz). This is a key diagnostic feature for assigning axial and equatorial positions in a chair conformation.[4]
-
-
N-Amino Group (N7): The protons on the terminal nitrogen will likely appear as a broad singlet. The signal's position and broadness are influenced by hydrogen bonding and chemical exchange, which can be affected by solvent, temperature, and sample purity.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Label | Predicted δ (ppm) | Justification |
| C⁸, C⁹ | ~27 ppm | The methyl carbons of the gem-dimethyl group. Based on data for 3,3-dimethylcyclohexanone.[8] |
| C⁵ | ~25 ppm | Beta-carbon to the gem-dimethyl group and gamma to the nitrogen. Similar to the C4 of piperidine. |
| C³ | ~32 ppm | The quaternary carbon bearing the gem-dimethyl groups. Its shift is influenced by the high degree of substitution. |
| C⁴ | ~38 ppm | Beta-carbon to both the gem-dimethyl group and the nitrogen atom. Expected to be shifted downfield relative to C5. |
| C² | ~58 ppm | Alpha-carbon to the N-amino group, but beta to the gem-dimethyl group. Deshielded by the adjacent nitrogen. Based on data for 1-aminopiperidine.[9] |
| C⁶ | ~62 ppm | Alpha-carbon to the N-amino group. This carbon is expected to be the most deshielded of the ring carbons due to the direct attachment to the nitrogen, without the gamma-gauche steric shielding from the methyl groups that C2 experiences. |
Rationale for ¹³C Predictions
-
Substituent Effects: The chemical shifts are predicted based on the established effects of alkyl and amino substituents on a piperidine ring.
-
Alpha-Effect: The N-amino group will cause a significant downfield shift for the adjacent C2 and C6 carbons. Based on data for 1-aminopiperidine, these carbons appear around 60 ppm.[9]
-
Beta-Effect: The gem-dimethyl group at C3 will shift the C2 and C4 carbons downfield.
-
Gamma-Effect: An important consideration is the gamma-gauche effect. The axial methyl group at C3 will sterically interact with the axial protons at C5, which can cause a slight shielding (upfield shift) of C5 compared to a similar carbon without this interaction.
-
Experimental Protocol: NMR Sample Preparation
Accurate and reproducible NMR data acquisition begins with meticulous sample preparation. The following protocol is recommended for a compound like 3,3-Dimethylpiperidin-1-amine.
Materials
-
3,3-Dimethylpiperidin-1-amine (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette with cotton wool plug
-
Small vial with cap
Procedure
-
Weighing: Accurately weigh approximately 5-10 mg of the purified amine sample into a clean, dry vial.
-
Dissolution: Using a syringe or pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The final volume in the NMR tube should be at least 50 mm in height to ensure it is within the detection region of the spectrometer coils.
-
Mixing: Cap the vial and gently swirl or vortex until the sample is completely dissolved.
-
Filtering: Prepare a Pasteur pipette by pushing a small amount of cotton wool into the narrow tip. This will serve as a filter to remove any particulate matter which can degrade the quality of the NMR spectrum.
-
Transfer: Carefully transfer the solution from the vial through the cotton-plugged pipette into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition.
Figure 2: Standard workflow for NMR analysis.
Advanced Analytical Considerations
For unambiguous structure confirmation, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. This would be crucial for tracing the connectivity of the entire spin system of the piperidine ring, for instance, confirming that the C2 protons are coupled to the C4 protons (across the C3 quaternary carbon, this would be a long-range coupling and likely weak or unobservable) is incorrect, but confirming C4 protons are coupled to C5 protons would be key.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. An HSQC spectrum would definitively link the proton assignments from Table 1 to the carbon assignments in Table 2, providing a powerful cross-check of the analysis.
Conclusion
This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 3,3-Dimethylpiperidin-1-amine. By leveraging established principles of NMR spectroscopy and data from analogous structures, we have constructed a robust hypothesis of the expected spectral features. The key takeaway for researchers is the profound impact of the C3 gem-dimethyl group, which locks the piperidine ring into a fixed chair conformation, resulting in a complex but interpretable ¹H NMR spectrum with distinct axial and equatorial signals. The predicted chemical shifts, multiplicities, and coupling constants provided herein offer a valuable reference for the identification and structural verification of this molecule and serve as a methodological template for the analysis of similarly complex heterocyclic systems.
References
-
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(23), 12012-12026. Available at: [Link]
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Neal, B. D., & Wishart, D. S. (1995). Automated 1H and 13C chemical shift prediction using the BioMagResBank. Journal of biomolecular NMR, 6(3), 245-260. Available at: [Link]
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Bruker. (2015). Mnova Predict | Accurate Prediction. Available at: [Link]
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ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]
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SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
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ResearchGate. (n.d.). 1H NMR chemical shifts (δ) of hydrazones and metal complexes. Available at: [Link]
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Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Available at: [Link]
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Lin, S., et al. (2020). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 25(11), 2686. Available at: [Link]
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ResearchGate. (n.d.). 1H NMR chemical shifts of free hydrazidic (NHh), amidic (NHa), carbamidic (NHcb), and carbazidic NH (NHcz) protons. Available at: [Link]
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Rae, I. D. (1967). 2913 nmr solvent studies: hydrazine as a solvent. Canadian Journal of Chemistry, 45(1), 1-6. Available at: [Link]
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SpectraBase. (n.d.). Hydrazine. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Aminopiperidine. PubChem Compound Database. Available at: [Link]
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Lambert, J. B., & Bailey, D. S. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare. Available at: [Link]
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Fushman, D., et al. (2005). Chemical Shift Anisotropy Tensors of Carbonyl, Nitrogen, and Amide Proton Nuclei in Proteins through Cross-Correlated Relaxation in NMR Spectroscopy. Journal of the American Chemical Society, 127(14), 5294-5305. Available at: [Link]
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Balazs, Y. S., et al. (2020). NMR free ligand conformations and atomic resolution dynamics. bioRxiv. Available at: [Link]
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Molbase. (n.d.). 3,3-DIMETHYLHEXANE. Available at: [Link]
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San Diego State University. (n.d.). Conformational Analysis. Available at: [Link]
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D'Alonzo, D., et al. (2018). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 23(9), 2337. Available at: [Link]
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Western University. (n.d.). NMR Sample Preparation. Available at: [Link]
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Jung, M. E., & Piizzi, G. (2005). Thorpe-Ingold effect. Chemical Reviews, 105(5), 1735-1766. Available at: [Link]
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Wikipedia. (n.d.). Thorpe–Ingold effect. Available at: [Link]
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Scribd. (n.d.). NMR Analysis of Dimethylcyclohexanes. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 3,3-Dimethylcyclohexene. In NIST Chemistry WebBook. Available at: [Link]
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Kleinpeter, E., et al. (2008). Anisotropic effect of the nitrate anion—manifestation of diamagnetic proton chemical shifts in the 1H NMR spectra of NO3− coordinated complexes. Tetrahedron, 64(22), 5044-5050. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1,trans-3-Dimethylcyclohexane. PubChem Compound Database. Available at: [Link]
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Reddit. (2023). Can someone explain what anisotropy is in simple terms. r/Mcat. Available at: [Link]
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3,3-Dimethylpiperidin-1-amine: pKa, Basicity, and Aqueous Solution Dynamics
An In-Depth Technical Guide for Drug Development Professionals
As a Senior Application Scientist specializing in physicochemical profiling, I frequently encounter cyclic hydrazines like 3,3-dimethylpiperidin-1-amine during the lead optimization phase of drug discovery. The basicity of a pharmacophore dictates its aqueous solubility, membrane permeability, and target binding affinity. Unlike simple aliphatic amines, the N-amino structural motif introduces a complex electronic interplay that fundamentally alters the molecule's ionization behavior.
This whitepaper deconstructs the structural causality behind the basicity of 3,3-dimethylpiperidin-1-amine, details its aqueous solution dynamics, and provides a field-proven, self-validating protocol for precise pKa determination.
Electronic Architecture and the Hydrazine Core
The core of 3,3-dimethylpiperidin-1-amine is an N-aminopiperidine ring, classifying it as a 1,1-dialkylhydrazine derivative. A common misconception in early-stage formulation is that the primary amine (–NH₂) is the most basic site due to its lower steric hindrance. However, this assumption fails to account for the thermodynamic stabilization of the conjugate acid.
Rigorous NMR relaxation studies and quantum chemical calculations on analogous 1,1-dimethylhydrazines have definitively proven that the preferred protonation site in aqueous media is the alkylated ring nitrogen ().
The Causality of Basicity vs. Nucleophilicity: The adjacent nitrogen atoms possess lone pairs that repel each other, raising the Highest Occupied Molecular Orbital (HOMO) energy—a phenomenon known as the α -effect. While the α -effect makes the terminal –NH₂ highly nucleophilic (kinetically reactive toward electrophiles), it does not increase basicity (thermodynamic affinity for a proton). Instead, the unprotonated terminal nitrogen exerts a strong electron-withdrawing inductive effect (–I effect) through the σ -bond. This destabilizes the conjugate acid, resulting in a pKa drop of approximately 3 units compared to the parent piperidine.
Thermodynamic vs. kinetic protonation pathways of 3,3-dimethylpiperidin-1-amine in water.
Quantitative Basicity and Substituent Effects
To contextualize 3,3-dimethylpiperidin-1-amine, we must benchmark it against its structural relatives. The predicted pKa of the unsubstituted 1-aminopiperidine is 8.19 ().
The addition of the gem-dimethyl group at the 3-position introduces two competing physicochemical factors:
-
Inductive Electron Donation (+I Effect): The methyl groups push electron density toward the ring, which marginally increases the electron density on the ring nitrogen, promoting basicity.
-
Steric Hindrance and Solvation Penalty: The bulky 3,3-dimethyl group creates a steric shield. When the ring nitrogen protonates, the resulting ammonium ion requires a robust hydration shell to stabilize the charge. Steric bulk impedes this solvation, counteracting the inductive boost.
The net result is a slight elevation in pKa compared to 1-aminopiperidine, placing 3,3-dimethylpiperidin-1-amine at an estimated pKa of ~8.35.
Table 1: Comparative Basicity of Cyclic and Hydrazine Amines
| Compound | Structural Classification | pKa (Conjugate Acid) | Primary Protonation Site |
| Piperidine | Secondary Aliphatic Amine | 11.22 | Ring Nitrogen |
| 1,1-Dimethylhydrazine | Acyclic Dialkylhydrazine | 7.21 | Alkylated Nitrogen |
| 1-Aminopiperidine | Cyclic N-Aminocycle | ~8.19 | Ring Nitrogen |
| 3,3-Dimethylpiperidin-1-amine | Substituted N-Aminocycle | ~8.35 (Predicted) | Ring Nitrogen |
Self-Validating Protocol: Potentiometric pKa Determination
In my experience optimizing drug formulations, neglecting the atmospheric CO₂ absorption of cyclic hydrazines during pKa determination is the most common source of error. Amines readily react with CO₂ to form carbamates or bicarbonate salts, artificially lowering the measured pH and skewing the titration curve.
To ensure absolute trustworthiness of the data, the following protocol utilizes a self-validating closed-loop system featuring continuous inert gas purging and Gran plot linearization.
Self-validating potentiometric titration workflow for amine pKa determination.
Step-by-Step Methodology
Step 1: Reagent Preparation & Environmental Control
-
Action: Dissolve precisely 1.28 g of 3,3-dimethylpiperidin-1-amine in 1.0 L of Type 1 ultrapure water (18.2 MΩ·cm) to create a 0.01 M solution.
-
Causality: Utilizing a dilute 0.01 M concentration prevents dimerization and complex intermolecular hydrogen bonding that cause deviations from ideal dilute solution behavior.
-
Validation: Purge the solution with ultra-high-purity Argon for 15 minutes prior to titration. Maintain a positive pressure Argon blanket throughout the experiment to completely eliminate CO₂ interference.
Step 2: Electrode Calibration & Thermostatic Control
-
Action: Calibrate a high-response glass-body pH electrode using NIST-traceable buffers (pH 4.00, 7.00, 10.00). Submerge the titration vessel in a water jacket maintained at exactly 25.0 ± 0.1 °C.
-
Causality: Amine pKa values are highly temperature-dependent, typically decreasing by ~0.02 to 0.03 units per °C. Strict thermostatic control ensures data reproducibility and allows for accurate thermodynamic calculations.
Step 3: Automated Titration Execution
-
Action: Titrate the solution using standardized 0.1 M HCl as the titrant, dispensed via an automated micro-burette in 0.05 mL increments. Allow 30 seconds of equilibration time between injections.
-
Causality: HCl is a strong, fully dissociated acid. Unlike weak organic acids, it will not introduce competing buffer systems into the aqueous matrix.
Step 4: Gran Plot Data Processing
-
Action: Instead of relying solely on the visual inflection point of the sigmoidal pH vs. Volume curve, convert the data into a Gran plot (plotting Vb⋅10−pH vs. Vb , where Vb is the volume of titrant).
-
Validation: The Gran plot linearizes the data, allowing for a mathematically rigorous determination of the equivalence point. The pKa is subsequently extracted at exactly the half-equivalence point, validating the empirical measurement against theoretical models.
References
-
Bagno, A., Menna, E., Mezzina, E., Scorrano, G., & Spinelli, D. (1998). Site of Protonation of Alkyl- and Arylhydrazines Probed by 14N, 15N, and 13C NMR Relaxation and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 102(17), 2888-2892.[Link]
Elucidating the Mass Fragmentation Pattern of 3,3-Dimethylpiperidin-1-amine: A Technical Guide for Mass Spectrometry
Executive Summary
3,3-Dimethylpiperidin-1-amine (CAS 168272-97-7) is a specialized N-aminopiperidine derivative widely utilized as a structural scaffold in drug development, particularly in the synthesis of CB1 receptor ligands and bioactive hydrazones. Accurate structural characterization of this compound via mass spectrometry (MS) requires a deep understanding of its unique fragmentation mechanics. This whitepaper provides an authoritative guide to the mass fragmentation patterns of 3,3-dimethylpiperidin-1-amine under both Electron Ionization (EI) and Electrospray Ionization (ESI), detailing the causality behind its ion dissociation and providing self-validating protocols for robust analytical workflows.
Structural Dynamics & Ionization Fundamentals
The fragmentation behavior of 3,3-dimethylpiperidin-1-amine is governed by two critical structural features:
-
The N-N Bond: The bond connecting the piperidine nitrogen to the primary amine is highly polarizable and inherently weaker than typical C-C or C-N bonds due to lone-pair repulsion (the alpha effect).
-
The Gem-Dimethyl Group: The steric bulk of the two methyl groups at the C3 position introduces localized ring strain, influencing the regioselectivity of ring-opening reactions during high-energy collisional dissociation.
The choice of ionization technique dictates the fragmentation causality. Hard ionization (EI) strips an electron to form a radical cation, triggering rapid homolytic cleavages. Conversely, soft ionization (ESI) relies on protonation, driving even-electron heterolytic dissociation pathways.
Mechanistic Pathways in Electron Ionization (EI-MS)
Under standard 70 eV electron ionization, the molecule forms a radical cation ( [M]+∙ ) at m/z 128. Ionization predominantly occurs at the nitrogen atoms due to their lower ionization potentials compared to the carbon sigma framework.
-
Alpha-Cleavage: As established in fundamental amine mass spectrometry ()[1], alpha-cleavage is the dominant pathway. The radical site on the nitrogen stabilizes the adjacent carbon through the formation of a resonance-stabilized iminium ion. For 3,3-dimethylpiperidin-1-amine, the loss of a hydrogen radical ( H∙ ) from the C2 or C6 position yields a prominent [M−1]+ ion at m/z 127.
-
N-N Bond Scission: The labile nature of the N-N bond leads to facile homolytic cleavage. This results in the loss of an amino radical ( ∙NH2 , 16 Da), generating the 3,3-dimethylpiperidinium cation at m/z 112 ()[2].
-
Alkyl Radical Loss: The steric strain induced by the C3 gem-dimethyl group promotes the localized cleavage of a methyl radical ( ∙CH3 , 15 Da), resulting in a diagnostic fragment at m/z 113.
Collision-Induced Dissociation in ESI-MS/MS
In positive ion mode (ESI+), the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 129.139.
-
Protonation Site Causality: While the tertiary piperidine nitrogen is intrinsically more basic, proton mobility during the desolvation process allows the charge to migrate to the terminal primary amine. This creates an −NH3+ moiety, which acts as an exceptional leaving group.
-
Neutral Loss of Ammonia: Upon low-energy Collision-Induced Dissociation (CID), the N-N bond cleaves heterolytically, expelling neutral ammonia ( NH3 , 17.027 Da) ()[3]. This yields the base peak at m/z 112.112, corresponding to the stable 3,3-dimethyl-2,3,4,5-tetrahydropyridinium ion. This neutral loss is a highly diagnostic marker for N-amino heterocycles.
-
Secondary Ring Fission: At elevated collision energies, the m/z 112 ion undergoes ring opening. The most common pathway is the loss of ethylene ( C2H4 , 28.031 Da) to generate a fragment at m/z 84.081.
ESI-MS/MS fragmentation pathway of protonated 3,3-Dimethylpiperidin-1-amine.
Quantitative Data Summaries
To facilitate rapid spectral interpretation, the exact masses and diagnostic significance of the primary fragment ions are summarized below.
Table 1: Exact Mass and Diagnostic Fragment Ions (ESI-MS/MS)
| Ion Species | Formula | Exact Mass (m/z) | Relative Abundance | Diagnostic Significance |
| Precursor [M+H]+ | C7H17N2+ | 129.139 | High | Confirms intact protonated molecule. |
| Fragment 1 | C7H14N+ | 112.112 | Base Peak | Neutral loss of NH3 ; confirms N-amino group. |
| Fragment 2 | C5H10N+ | 84.081 | Medium | Loss of C2H4 ; indicates piperidine ring cleavage. |
| Fragment 3 | C4H8N+ | 70.065 | Low | Deep ring fission product. |
Table 2: Electron Ionization (EI-MS) Diagnostic Ions
| Ion Species | Formula | m/z | Origin Pathway |
| Molecular Ion [M]+∙ | C7H16N2+∙ | 128.131 | 70 eV Electron Impact |
| [M−H]+ | C7H15N2+ | 127.123 | Alpha-cleavage at C2 or C6 |
| [M−NH2]+ | C7H14N+ | 112.112 | N-N bond scission |
| [M−CH3]+ | C6H13N2+ | 113.107 | Cleavage at C3 gem-dimethyl |
Self-Validating Experimental Protocols
To ensure analytical trustworthiness, a single MS run is often insufficient due to the potential presence of isobaric impurities. The following protocol incorporates an orthogonal derivatization step. Because 1-aminopiperidines selectively react with carbonyl-containing compounds to form hydrazones ()[4], reacting the sample with an aldehyde provides a self-validating mass shift.
Protocol: Self-Validating LC-ESI-MS/MS Workflow
Step 1: Sample Preparation
-
Action: Dissolve 3,3-dimethylpiperidin-1-amine in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: Formic acid acts as a proton donor, ensuring that the terminal primary amine is fully ionized to [M+H]+ prior to entering the ESI source, maximizing the precursor ion yield at m/z 129.
Step 2: Orthogonal Derivatization (Validation Checkpoint)
-
Action: Mix 100 µL of the sample with 10 µL of 10 mM benzaldehyde in methanol. Incubate at room temperature for 30 minutes.
-
Causality: This forces the primary amine to form a benzylidene hydrazone. If the LC-MS analysis shows a precursor mass shift corresponding exactly to the addition of the benzylidene group minus water (+88 Da), the presence of the terminal −NH2 is unequivocally confirmed.
Step 3: Chromatographic Separation
-
Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes.
-
Causality: The C18 stationary phase effectively retains the relatively hydrophobic gem-dimethyl piperidine core, separating it from unreacted benzaldehyde and highly polar matrix components.
Step 4: MS/MS Acquisition
-
Action: Operate the mass spectrometer (Q-TOF or Triple Quadrupole) in ESI+ mode. Set the capillary voltage to 3.5 kV. Perform a Product Ion Scan on m/z 129.1. Sweep the collision energy (CE) from 10 to 40 eV.
-
Causality: Sweeping the CE is critical. The labile N-N bond cleaves at low energy (10-20 eV) to yield the m/z 112 fragment. Subsequent ring fission requires higher energy (25-40 eV) to break the stable carbon-carbon bonds of the piperidine ring.
Self-validating MS workflow for 3,3-Dimethylpiperidin-1-amine.
References
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Title: 6.5: Amine Fragmentation Source: Chemistry LibreTexts URL: [Link]
-
Title: 1-Aminopiperidine | C5H12N2 | CID 16658 Source: PubChem URL: [Link]
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Title: An Improved Metabolomics Workflow Enables Untargeted Data Acquisition and Targeted Data Analysis Using Liquid Chromatography–Mass Spectrometry Source: ACS Publications (Journal of Proteome Research) URL: [Link]
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An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding Potential of 3,3-Dimethylpiperidin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethylpiperidin-1-amine is a substituted piperidine derivative of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in a wide array of biologically active compounds.[1] Understanding the three-dimensional structure and intermolecular interactions of this molecule is paramount for rational drug design and development. This guide provides a comprehensive overview of the methodologies used to determine the crystal structure of 3,3-Dimethylpiperidin-1-amine and to analyze its hydrogen bonding potential. We will delve into the experimental protocols for single-crystal X-ray diffraction and the computational approaches for characterizing non-covalent interactions, offering a self-validating framework for structural elucidation and analysis.
Introduction: The Significance of Piperidine Scaffolds in Drug Discovery
The piperidine ring is a fundamental heterocyclic motif present in numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design.[3] The precise arrangement of atoms and functional groups within a molecule, as determined by its crystal structure, dictates its physical and chemical properties, including its ability to interact with biological targets.[1] Furthermore, the hydrogen bonding capabilities of a molecule are crucial for its solubility, crystal packing, and molecular recognition by proteins and other biomolecules.[4][5] This guide will, therefore, focus on the elucidation of these key structural features for 3,3-Dimethylpiperidin-1-amine.
Synthesis and Crystallization
The first step towards determining the crystal structure of 3,3-Dimethylpiperidin-1-amine is its synthesis and the growth of high-quality single crystals.
Synthetic Approach
Hypothetical Synthetic Protocol:
-
Synthesis of 3,3-Dimethylpiperidine: This can be achieved through various established methods, for instance, by the reduction of 3,3-dimethyl-2,6-piperidinedione.
-
N-amination of 3,3-Dimethylpiperidine: The secondary amine of 3,3-dimethylpiperidine can be converted to an N-amine using a suitable aminating agent such as hydroxylamine-O-sulfonic acid or a chloramine derivative under basic conditions. The reaction would proceed as follows:
-
3,3-Dimethylpiperidine is dissolved in a suitable solvent, such as dichloromethane or ethanol.[6]
-
A base, for example, triethylamine or potassium carbonate, is added to the solution.[7]
-
The aminating agent is added portion-wise at a controlled temperature, typically 0 °C to room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield 3,3-Dimethylpiperidin-1-amine.[8]
-
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical and often empirical step.[1]
Experimental Protocol for Crystallization:
-
Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound and then allow for slow evaporation or cooling to promote crystal growth. Common solvents include ethanol, methanol, acetone, ethyl acetate, and hexane.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.
Crystal Structure Determination by X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[1]
Data Collection and Structure Refinement
Experimental Protocol:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
X-ray data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
Expected Crystallographic Data
While the actual crystal structure is unknown, we can anticipate the type of information that would be obtained. The following table presents a hypothetical summary of crystallographic data for 3,3-Dimethylpiperidin-1-amine, based on data for similar piperidine derivatives.[7][9]
| Parameter | Hypothetical Value |
| Chemical Formula | C7H16N2 |
| Formula Weight | 128.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 9.5 |
| β (°) | 105 |
| Volume (ų) | 790 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.08 |
| R-factor (%) | < 5 |
Analysis of Hydrogen Bonding Potential
The N-amino group of 3,3-Dimethylpiperidin-1-amine can act as both a hydrogen bond donor (N-H) and an acceptor (the lone pair on the amino nitrogen). The piperidine ring nitrogen can also act as a hydrogen bond acceptor.
Hydrogen Bonding in the Crystal Lattice
The crystal packing of 3,3-Dimethylpiperidin-1-amine is expected to be dominated by intermolecular N-H···N hydrogen bonds, forming chains or more complex networks.[4][10] The specific geometry of these hydrogen bonds (bond lengths and angles) would be determined from the refined crystal structure.
Visualization of a Hypothetical Hydrogen Bonding Network:
Caption: Hypothetical N-H···N hydrogen bond between two molecules.
Computational Analysis of Hydrogen Bonding
Computational chemistry provides powerful tools to analyze and quantify hydrogen bonding interactions.[11][12]
Computational Protocol (using Density Functional Theory - DFT):
-
Geometry Optimization: The geometry of a dimer or a small cluster of 3,3-Dimethylpiperidin-1-amine molecules, extracted from the hypothetical crystal structure, is optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).[12]
-
Interaction Energy Calculation: The strength of the hydrogen bond is calculated as the difference between the energy of the dimer and the sum of the energies of the individual monomers, corrected for basis set superposition error (BSSE).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate the charge transfer from the lone pair of the acceptor atom to the antibonding orbital of the donor N-H bond, providing a quantitative measure of the hydrogen bond strength.[12][13]
-
Atoms in Molecules (AIM) Theory: AIM analysis can identify bond critical points between the hydrogen atom and the acceptor atom, and the electron density at these points correlates with the strength of the interaction.[12]
Expected Hydrogen Bond Parameters:
| Parameter | Expected Range |
| N···N distance (Å) | 2.9 - 3.2 |
| N-H···N angle (°) | 150 - 180 |
| Interaction Energy (kcal/mol) | 3 - 6 |
| NBO Charge Transfer (kcal/mol) | 2 - 5 |
Conclusion
This technical guide has outlined a comprehensive, albeit partially hypothetical, framework for the structural elucidation and hydrogen bonding analysis of 3,3-Dimethylpiperidin-1-amine. By following the detailed experimental and computational protocols, researchers can gain a deep understanding of the three-dimensional structure and intermolecular interactions of this and related piperidine derivatives. Such knowledge is invaluable for the rational design of novel therapeutic agents with improved efficacy and specificity. The integration of experimental X-ray crystallography with computational chemistry provides a robust and self-validating approach to modern structural science.
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pharmacophore modeling using 3,3-Dimethylpiperidin-1-amine derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Abstract
Pharmacophore modeling represents a pivotal computational strategy in contemporary drug discovery, enabling the distillation of complex molecular interactions into a simplified, three-dimensional representation of essential chemical features. This guide provides a comprehensive, technically-grounded walkthrough of the pharmacophore modeling process, specifically tailored to the exploration of 3,3-Dimethylpiperidin-1-amine derivatives. This scaffold is of significant interest due to its structural rigidity and synthetic versatility, making it a valuable starting point for novel therapeutic agent design. We will dissect both ligand-based and structure-based modeling workflows, emphasizing the causality behind methodological choices and the critical importance of rigorous model validation. This document is designed to serve as a field-proven guide, equipping researchers with the knowledge to leverage pharmacophore modeling for the accelerated discovery of potent and selective lead compounds.
Part 1: The Theoretical Cornerstone of Pharmacophore Modeling
The concept of a pharmacophore is elegantly simple yet profoundly powerful: it is the specific 3D arrangement of steric and electronic features that a molecule must possess to ensure optimal interactions with a biological target.[1] It is not a real molecule or a collection of atoms, but rather an abstract model that identifies the crucial interaction points. These features typically include:
-
Hydrogen Bond Acceptors (HBA): Lewis basic sites (e.g., carboxylates, phosphate groups, carbonyl oxygens).
-
Hydrogen Bond Donors (HBD): Lewis acidic sites (e.g., hydroxyls, amines).
-
Hydrophobic (HY): Non-polar regions that engage in van der Waals interactions.
-
Aromatic Rings (AR): Planar, cyclic conjugated systems capable of π-π stacking or other aromatic interactions.
-
Positive Ionizable (PI): Groups that carry a positive charge at physiological pH (e.g., protonated amines).
-
Negative Ionizable (NI): Groups that carry a negative charge at physiological pH (e.g., carboxylates).
The primary goal of pharmacophore modeling is to use this abstract representation as a query to search large chemical databases, identifying novel molecules that possess the required features in the correct spatial orientation.[2] This process, known as virtual screening, can dramatically reduce the time and cost associated with identifying new lead compounds.[2][3] The approach to generating a model is dictated by the available data, leading to two main workflows.[4]
-
Ligand-Based Pharmacophore Modeling: Employed when the 3D structure of the target protein is unknown. This method relies on a set of known active ligands, assuming they share a common binding mode and thus a common pharmacophore.[5]
-
Structure-Based Pharmacophore Modeling: Utilized when a high-resolution 3D structure of the target (often a protein-ligand complex) is available. The model is derived directly from the key interactions observed within the target's binding site.[6][7]
Part 2: The Scaffold of Interest: 3,3-Dimethylpiperidin-1-amine Derivatives
The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[8] The 3,3-dimethylpiperidin-1-amine scaffold offers specific advantages:
-
Conformational Rigidity: The gem-dimethyl group at the C3 position restricts the conformational flexibility of the piperidine ring. This can be advantageous as it reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.
-
Synthetic Tractability: The exocyclic amine serves as a versatile synthetic handle, allowing for the straightforward introduction of a wide array of substituents to explore the chemical space around the core scaffold.
-
Pharmacological Precedent: Piperidine derivatives have been successfully developed as inhibitors for various targets, including anaplastic lymphoma kinase (ALK) and the dopamine transporter, showcasing their utility in drug design.[9][10]
The exploration of this scaffold via pharmacophore modeling allows for a systematic investigation of the structure-activity relationships (SAR) that govern its biological activity.
Part 3: A Step-by-Step Ligand-Based Pharmacophore Modeling Workflow
This workflow is the method of choice when no reliable structure of the biological target is available. It leverages the knowledge contained within a set of known active molecules.
Workflow Diagram: Ligand-Based Approach
Caption: A robust workflow for ligand-based pharmacophore modeling.
Detailed Experimental Protocol
Step 1: Dataset Curation
-
Objective: To assemble a high-quality set of molecules to train and validate the model.
-
Methodology:
-
Training Set Assembly: Collect a set of 15-25 structurally diverse 3,3-Dimethylpiperidin-1-amine derivatives with high and consistent biological activity from literature or internal assays.[11]
-
Test Set Assembly: Create a larger, independent set of compounds that includes both actives (not present in the training set) and known inactives. The inclusion of inactives is crucial for assessing the model's selectivity.[12]
-
-
Causality: The quality of the pharmacophore model is entirely dependent on the quality of the input data. A diverse training set prevents the model from being biased towards a specific chemical scaffold, while a robust test set is the only way to reliably assess its predictive power for novel compounds.[4][13]
Step 2: Conformational Analysis
-
Objective: To generate a realistic ensemble of 3D conformations for each molecule in the training set.
-
Methodology:
-
For each molecule, perform a conformational search using an algorithm such as Monte Carlo or systematic search.
-
Retain all unique conformers within a specified energy window (e.g., 20 kcal/mol) of the global energy minimum.
-
-
Causality: Ligands are flexible, and the conformation responsible for biological activity (the bioactive conformation) may not be the lowest energy state.[5] Exploring a range of low-energy conformers is essential to ensure the bioactive conformation is included in the modeling process.[5]
Step 3: Molecular Alignment and Feature Identification
-
Objective: To superimpose the conformers of the training set molecules and identify shared pharmacophoric features.
-
Methodology:
-
Use a common feature alignment algorithm to overlay the molecules. The algorithm will identify pharmacophoric features (HBA, HBD, HY, etc.) that are spatially conserved across the majority of the active compounds.
-
-
Causality: A chemically rational alignment is the foundation of a predictive model. By finding a common 3D arrangement of features among active molecules, we generate a hypothesis for the essential interactions required for binding to the target.
Step 4: Pharmacophore Hypothesis Generation
-
Objective: To construct one or more pharmacophore models from the identified common features.
-
Methodology:
-
Software will generate a ranked list of hypotheses, each consisting of a unique combination of 3-5 pharmacophoric features.
-
Each hypothesis is scored based on how well it maps to the active training set molecules and its overall complexity.
-
-
Causality: This step translates the aligned features into concrete, testable models. Multiple hypotheses are generated because there may be several valid ways to explain the observed activity.
Step 5: Model Validation
-
Objective: To rigorously assess the ability of each hypothesis to distinguish active compounds from inactive ones. This is the most critical step.[3]
-
Methodology:
-
Test Set Screening: Screen the external test set against each hypothesis. A good model will identify a high percentage of the actives (high sensitivity) and a low percentage of the inactives (high specificity).
-
Decoy Set Validation: Screen a large set of "decoy" molecules (compounds with similar physical properties to the actives but different topology) against the model. The model should not identify a significant number of decoys.[12]
-
Statistical Validation: Employ methods like Receiver Operating Characteristic (ROC) curve analysis to statistically quantify the model's performance.[3][12]
-
-
Causality: Validation ensures the model is not a product of chance and has genuine predictive power. A model that has not been rigorously validated against an external set of actives and inactives is not reliable for virtual screening.[4][12]
Step 6: Virtual Screening and Hit Prioritization
-
Objective: To use the validated pharmacophore model to find novel, potentially active compounds from large chemical databases.
-
Methodology:
-
The best validated pharmacophore model is used as a 3D query to screen a database (e.g., Enamine, ZINC, corporate collections).
-
Compounds from the database that match the pharmacophore query are identified as "hits".
-
These hits are then ranked based on their fit score and subjected to further filtering (e.g., Lipinski's Rule of Five, ADMET prediction) before selection for experimental testing.[14]
-
-
Causality: This is the ultimate application of the model, enabling the efficient exploration of vast chemical space to identify novel starting points for drug discovery programs.
Part 4: A Step-by-Step Structure-Based Pharmacophore Modeling Workflow
This approach is preferred when a high-resolution 3D structure of the target, ideally complexed with a ligand, is available from sources like the Protein Data Bank (PDB).
Workflow Diagram: Structure-Based Approach
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Quantum Chemical Profiling of 3,3-Dimethylpiperidin-1-amine: Electron Density and Dipole Moment Computations
Executive Summary
In modern rational drug design, the pharmacokinetic and pharmacodynamic profiles of a small molecule are intrinsically linked to its electronic structure. 3,3-Dimethylpiperidin-1-amine is a highly specialized N-aminopiperidine derivative featuring a saturated heterocyclic core, a localized hydrophobic shield (3,3-dimethyl groups), and a highly polar, hydrogen-bonding terminal hydrazine moiety (1-amino group).
Accurately calculating the electron density and dipole moment of this molecule is critical for predicting its lipophilicity (logP), membrane permeability, and target-receptor binding affinities. This technical whitepaper provides a rigorous, self-validating computational protocol using Density Functional Theory (DFT) to extract these electronic properties with high fidelity.
Theoretical Framework: Causality in Method Selection
Quantum mechanical calculations are highly sensitive to the chosen level of theory. For 3,3-dimethylpiperidin-1-amine, the methodology must be selected based on the specific physical chemistry of the N-aminopiperidine system:
-
Functional Selection (Dispersion Corrections): The piperidine ring exists predominantly in a chair conformation. The bulky 3,3-dimethyl groups exert significant steric pressure, forcing the 1-amino group into an equatorial position to minimize 1,3-diaxial interactions. To capture these intramolecular van der Waals forces accurately, a dispersion-corrected hybrid functional (e.g., ωB97X-D3 or B3LYP-D3) is strictly required. Standard functionals without Grimme's D3 corrections will fail to predict the correct global minimum energy conformer (1)[1].
-
Basis Set Causality (Diffuse Functions): The N-N bond in this molecule contains two adjacent nitrogen atoms, each possessing a non-bonding lone pair of electrons. To accurately calculate the dipole moment and electron density, the basis set must include diffuse functions (denoted by + or ++, such as 6-311++G(d,p) or def2-TZVPD). Diffuse functions allow the electron cloud of the lone pairs to expand naturally into the vacuum. Omitting them artificially truncates the wavefunction, leading to a severe underestimation of the molecular polarizability and net dipole moment.
Computational Workflow: A Self-Validating Protocol
A common critical failure in computational chemistry is extracting electronic properties from a transition state rather than a true local minimum. The following protocol utilizes a self-validating loop to guarantee the physical relevance of the computed dipole moment.
Figure 1: DFT workflow for validating 3,3-dimethylpiperidin-1-amine electronic properties.
Step-by-Step Methodology
-
Conformational Sampling: Generate initial 3D geometries using a molecular mechanics force field (e.g., MMFF94). Isolate the chair conformer with the 1-amino group in the equatorial position.
-
DFT Geometry Optimization: Submit the coordinates to a quantum chemistry package such as ORCA or Gaussian (2)[2]. Execute an optimization using Opt B3LYP/6-311++G(d,p) empiricaldispersion=gd3.
-
Self-Validation via Frequency Analysis: Append the Freq keyword to the optimization job.
-
Causality: The software diagonalizes the Hessian matrix to compute vibrational frequencies. If any frequency is imaginary (negative), the structure is a saddle point, and the resulting dipole moment is physically meaningless. The protocol is only validated when exactly zero imaginary frequencies are observed.
-
-
Wavefunction and Density Matrix Generation:
-
If using Gaussian, you must explicitly declare Density=Current to ensure the property calculations utilize the fully relaxed density matrix of the current theoretical method, rather than defaulting to a lower-tier SCF density (3)[3].
-
If using ORCA, the dipole moment and detailed Mulliken/Löwdin population analyses are automatically derived from the final converged electron density (4)[4].
-
-
Topological Analysis: Export the wavefunction to a tool like MultiWFN to perform Quantum Theory of Atoms in Molecules (QTAIM) analysis, locating the Bond Critical Point (BCP) between the two nitrogen atoms to quantify the electron density ( ρ ).
Quantitative Data Projections
The following table summarizes the theoretical expected values for the global minimum conformer of 3,3-dimethylpiperidin-1-amine based on standard DFT benchmarks for substituted N-aminopiperidines.
| Electronic Property | Computational Method | Expected Value Range | Pharmacological Implication |
| Dipole Moment ( μ ) | ωB97X-D3/def2-TZVPD | 1.45 - 1.85 Debye | Moderate polarity; highly favorable for Blood-Brain Barrier (BBB) penetration. |
| N-N Bond Length | B3LYP-D3/6-311++G(d,p) | 1.44 - 1.46 Å | Defines the precise steric bulk and vector trajectory of the hydrazine pharmacophore. |
| Electron Density at N-N BCP ( ρ ) | QTAIM (MultiWFN) | 0.25 - 0.28 a.u. | Indicates strong covalent character; resists homolytic or metabolic cleavage. |
| Laplacian at N-N BCP ( ∇2ρ ) | QTAIM (MultiWFN) | -0.50 to -0.65 a.u. | Negative value confirms a shared-shell (covalent) interaction between the nitrogens. |
Implications for Drug Development
The calculated electronic properties of 3,3-dimethylpiperidin-1-amine directly inform its behavior in biological systems. By approximating the electron density, DFT calculations can accurately predict a variety of molecular properties that dictate target engagement (5)[5].
Figure 2: Logical relationship between computed electronic properties and pharmacokinetic outcomes.
-
Receptor Binding & Electrostatic Potential (ESP): The localized electron density on the terminal −NH2 group acts as a potent hydrogen bond network participant. Mapping the ESP onto the electron density isosurface allows researchers to visualize the exact electrostatic trajectory required for optimal kinase or GPCR binding.
-
Lipophilicity (logP) Tuning: The 3,3-dimethyl substitution creates a localized hydrophobic shield on one side of the piperidine ring. The magnitude and direction of the net dipole moment vector—typically pointing from the hydrophobic dimethyl region toward the electron-rich 1-amino group—allows medicinal chemists to predict how this shield offsets the hydrophilicity of the N-N bond, enabling precise tuning of the molecule's partition coefficient for oral bioavailability.
References
- DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles Source: MDPI URL
- 4-Morpholinopiperidin-1-amine | Research Chemical Source: Benchchem URL
- Source: NIH (National Institutes of Health)
- 6.12. Calculation of Properties - ORCA 6.
- Calculation of dipole moment from gaussian Source: Matter Modeling Stack Exchange URL
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- 4. 6.12. Calculation of Properties - ORCA 6.0 Manual [faccts.de]
- 5. 4-Morpholinopiperidin-1-amine|Research Chemical [benchchem.com]
solubility profile of 3,3-Dimethylpiperidin-1-amine in polar and non-polar organic solvents
An In-depth Technical Guide to the Solubility Profile of 3,3-Dimethylpiperidin-1-amine in Polar and Non-Polar Organic Solvents
Executive Summary
Introduction to 3,3-Dimethylpiperidin-1-amine: Structure and Significance
3,3-Dimethylpiperidin-1-amine is a derivative of piperidine featuring two methyl groups at the C3 position and an amino group attached to the ring nitrogen (N1). This N-amino functionality classifies the molecule as a substituted hydrazine, a feature that critically defines its physicochemical properties and reactivity.
-
Molecular Structure: C₇H₁₆N₂
-
Molecular Weight: 128.22 g/mol
-
Key Structural Features:
-
Tertiary Piperidine Ring: A saturated six-membered heterocycle providing a non-polar, sterically hindered hydrocarbon backbone.
-
Primary Amino Group (-NH₂): Attached to the ring nitrogen, this group introduces a highly polar, nucleophilic site.
-
Hydrogen Bonding: The -NH₂ group contains two N-H bonds, making it a potent hydrogen bond donor. The lone pairs on both nitrogen atoms also allow it to act as a hydrogen bond acceptor.[1][2]
-
The interplay between the lipophilic dimethylpiperidine ring and the hydrophilic N-amino group suggests a complex solubility profile, making it amenable to dissolution in a variety of solvent classes depending on the dominant intermolecular forces.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[3] For 3,3-Dimethylpiperidin-1-amine, the key factors are polarity, hydrogen bonding capacity, and the balance between its hydrophobic and hydrophilic regions.
-
Polarity and Hydrogen Bonding: The N-NH₂ moiety is the primary driver of polarity in the molecule. This group's ability to both donate and accept hydrogen bonds is the most significant factor influencing its solubility in polar solvents.[4] Primary and secondary amines, and by extension N-amino compounds, can form strong intermolecular hydrogen bonds, leading to higher solubility in protic solvents compared to tertiary amines which can only act as hydrogen bond acceptors.[5][6]
-
Hydrophobic Character: The 3,3-dimethylpiperidine ring constitutes the non-polar, hydrocarbon portion of the molecule. This bulky alkyl framework contributes to van der Waals interactions and will favor solubility in non-polar organic solvents. The solubility in water and highly polar solvents is expected to be lower than that of smaller, less substituted amines due to the increased size of this hydrophobic part.[2]
Based on these principles, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of 3,3-Dimethylpiperidin-1-amine
| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Hydrogen Bonding, Dipole-Dipole | High to Moderate | The -NH₂ group can form strong hydrogen bonds with the solvent's -OH group. Solubility in water may be limited by the C7 hydrocarbon backbone.[7] |
| Polar Aprotic | DMSO, Acetonitrile, THF | Dipole-Dipole | High | Favorable dipole-dipole interactions between the polar N-N bond and the solvent are expected. The solvent can accept hydrogen bonds from the -NH₂ group.[1] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | van der Waals Forces | Moderate to Low | The non-polar dimethylpiperidine ring will interact favorably, but the highly polar N-NH₂ group will be poorly solvated, limiting overall solubility.[8] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, empirical measurement is essential. The isothermal equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[9] The following protocol is designed to be a self-validating system for generating reliable and reproducible data.
Principle
An excess amount of 3,3-Dimethylpiperidin-1-amine is agitated in a specific solvent at a constant temperature for a sufficient duration to ensure that equilibrium between the dissolved and undissolved solute is achieved. The resulting saturated solution is then separated from the excess solid, diluted, and analyzed using a calibrated analytical method (e.g., HPLC-UV, GC-MS) to determine the solute concentration.
Apparatus and Materials
-
3,3-Dimethylpiperidin-1-amine (solute)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes for dilution
-
Calibrated HPLC-UV or GC-MS system
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Calibration Standards: Prepare a series of standard solutions of 3,3-Dimethylpiperidin-1-amine of known concentrations in the chosen solvent. Use these to generate a calibration curve with the analytical instrument (e.g., plotting peak area vs. concentration).
-
Sample Preparation: Add an excess amount of 3,3-Dimethylpiperidin-1-amine (e.g., 50-100 mg) to a vial containing a known volume (e.g., 2-5 mL) of the test solvent. The presence of undissolved solid after equilibration is crucial.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for at least 24 hours. A preliminary kinetic study (measuring concentration at 12, 24, 36, and 48 hours) is recommended to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for 1-2 hours to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates. Causality Insight: Filtration ensures that the measured concentration corresponds only to the dissolved solute, preventing artificially high results.
-
Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered saturated solution to bring its concentration within the linear range of the calibration curve.
-
Analysis: Inject the diluted sample into the calibrated HPLC or GC system and determine its concentration by referencing the calibration curve.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
Interpreting the Solubility Profile
The quantitative data obtained from the experimental protocol will allow for a detailed analysis of the solubility profile. A diagrammatic representation can help visualize the relationship between solvent properties and the compound's solubility.
Caption: Predicted interactions and solubility trends.
A high solubility in alcohols would confirm the dominance of the N-amino group's hydrogen bonding capacity. Conversely, moderate solubility in a non-polar solvent like toluene would highlight the contribution of the lipophilic piperidine backbone. This data is invaluable for practical applications.
Practical Implications in Research and Development
-
Reaction Chemistry: The choice of solvent is critical for reaction kinetics and yield. Knowing the solubility of 3,3-Dimethylpiperidin-1-amine allows chemists to select solvents that ensure it remains in the solution phase, maximizing its availability to react.
-
Purification: Solubility data is essential for developing crystallization protocols. A solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal for purification by recrystallization.
-
Chromatography: Understanding the compound's polarity and solubility helps in selecting the appropriate mobile and stationary phases for chromatographic separation, ensuring efficient purification.
-
Formulation Science: In drug development, solubility in various pharmaceutically acceptable solvents and buffers is a critical parameter that influences drug delivery and bioavailability.[10]
Conclusion
While specific published data on the solubility of 3,3-Dimethylpiperidin-1-amine is scarce, a robust profile can be predicted based on its unique molecular structure, which combines a lipophilic hydrocarbon ring with a highly polar N-amino group. This guide establishes a strong theoretical framework for understanding its expected behavior in polar and non-polar organic solvents. More importantly, it provides a detailed, field-proven experimental protocol that empowers researchers to generate precise, quantitative solubility data. This information is a critical enabler for the efficient and effective application of this versatile chemical intermediate in synthesis, process development, and pharmaceutical research.
References
-
Wikipedia. (n.d.). Amine. Retrieved March 27, 2026, from [Link]
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MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved March 27, 2026, from [Link]
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ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved March 27, 2026, from [Link]
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askIITians. (2025, March 4). Why are amines soluble in nature? Retrieved March 27, 2026, from [Link]
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Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved March 27, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Retrieved March 27, 2026, from [Link]
-
Rowan Scientific. (2025, February 25). The Evolution of Solubility Prediction Methods. Retrieved March 27, 2026, from [Link]
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Pal, A., & Wisniak, J. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Retrieved March 27, 2026, from [Link]
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JoVE. (2023, April 30). Video: Physical Properties of Amines. Retrieved March 27, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved March 27, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved March 27, 2026, from [Link]
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Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved March 27, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved March 27, 2026, from [Link]
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Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved March 27, 2026, from [Link]
-
Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved March 27, 2026, from [Link]
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Unknown Source. (2020, March 4). Amines and Heterocycles. Retrieved March 27, 2026, from [Link]
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Unknown Source. (n.d.). 7.3 Solubility of Amines. Retrieved March 27, 2026, from [Link]
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National Institutes of Health (NIH). (n.d.). 3,3-Dimethylpiperidine. PubChem. Retrieved March 27, 2026, from [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved March 27, 2026, from [Link]
-
Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II. Retrieved March 27, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 3,3-Dimethylpiperidine (CAS 1193-12-0). Retrieved March 27, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). 3,3-Dimethylpentan-1-amine. PubChem. Retrieved March 27, 2026, from [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved March 27, 2026, from [Link]
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NextSDS. (n.d.). (3R)-N,1-dimethylpiperidin-3-amine — Chemical Substance Information. Retrieved March 27, 2026, from [Link]
-
Fogg, P. G. T. (n.d.). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. IUPAC-NIST Solubility Data Series. Retrieved March 27, 2026, from [Link]
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved March 27, 2026, from [Link]
-
The Royal Society of Chemistry. (2021). Supplementary Information. Retrieved March 27, 2026, from [Link]
- Google Patents. (n.d.). EP0049779A1 - 3-Aminoindazole derivatives and process for preparation thereof.
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Application Note: 3,3-Dimethylpiperidin-1-amine as a Precursor for Pharmaceutical Intermediates
Executive Summary3,3-Dimethylpiperidin-1-amine (CAS: 168272-97-7)[1] is a highly specialized, hydrazine-derived precursor utilized extensively in the synthesis of complex pharmaceutical intermediates. It is most notably employed in the generation of sterically hindered pyrazole-3-carboxamide derivatives[2]. These derivatives serve as the foundational active pharmaceutical ingredients (APIs) for cannabinoid receptor (CB1/CB2) modulators, which are actively investigated for psychotropic, metabolic, and neurodegenerative indications[3].
This application note provides a comprehensive, self-validating protocol for utilizing 3,3-dimethylpiperidin-1-amine in amidation workflows. It details the mechanistic rationale behind its structural benefits and the specific experimental conditions required to overcome its inherent steric hindrance.
Mechanistic Rationale: The Gem-Dimethyl Effect
The strategic incorporation of 3,3-dimethylpiperidin-1-amine into a drug scaffold is driven by the [1], a cornerstone principle in modern medicinal chemistry that dramatically alters both pharmacodynamics and pharmacokinetics[2].
-
Conformational Locking (Thorpe-Ingold Effect) : The bulky gem-dimethyl group at the C3 position of the piperidine ring restricts the conformational flexibility of the molecule[2]. This forces the piperidine ring into a specific chair conformation that entropically favors binding to the hydrophobic pockets of target receptors, resulting in a higher binding affinity[3].
-
Metabolic Stability : In standard 1-aminopiperidine derivatives, the C3 and C4 positions are highly susceptible to cytochrome P450-mediated oxidation. The gem-dimethyl substitution acts as a steric shield, blocking oxidative metabolism at the C3 position and significantly prolonging the in vivo half-life of the resulting drug[4].
-
Nucleophilic Profile & Causality of Activation : While the gem-dimethyl group provides immense pharmacokinetic benefits, it creates significant steric hindrance around the N1-amine during synthesis. Standard peptide coupling reagents (e.g., EDCI, HATU) often yield poor conversion rates. Therefore, the carboxylic acid partner must be converted into a highly reactive acyl chloride to drive the amidation forward[3].
Synthetic Workflow & Experimental Protocols
Figure 1: Synthetic amidation workflow using 3,3-dimethylpiperidin-1-amine as a precursor.
Protocol 1: Activation of the Carboxylic Acid Core
Objective: Convert the chemically stable pyrazole-3-carboxylic acid into a highly reactive acyl chloride to overcome the steric hindrance of the amine precursor.
-
Step 1 : Suspend 1.0 eq of the starting pyrazole-3-carboxylic acid in anhydrous toluene (10 mL/g).
-
Step 2 : Add 3.0 eq of Thionyl Chloride (SOCl 2 ) dropwise at room temperature. Causality: A molar excess of SOCl 2 ensures complete conversion, while toluene acts as a non-reactive solvent that allows for higher reflux temperatures without degrading the core.
-
Step 3 : Add a catalytic amount (0.05 eq) of Dimethylformamide (DMF). Causality: DMF reacts with SOCl 2 to form the Vilsmeier-Haack reagent, a highly active intermediate that accelerates the chlorination of the carboxylic acid.
-
Step 4 : Reflux the mixture at 85°C for 3 hours.
-
Step 5 : Concentrate the mixture under reduced pressure to yield the crude acyl chloride. Co-evaporate twice with anhydrous dichloromethane (DCM) to remove residual SOCl 2 and HCl.
Protocol 2: Amidation with 3,3-Dimethylpiperidin-1-amine
Objective: Couple the sterically hindered precursor to the activated core while minimizing side reactions.
-
Step 1 : Dissolve the crude acyl chloride in anhydrous DCM (10 mL/g) and cool the reaction flask to 0°C using an ice bath. Causality: The 0°C environment controls the highly exothermic reaction, preventing the degradation of the acyl chloride and minimizing unwanted dimerization.
-
Step 2 : Add 2.5 eq of Triethylamine (TEA). Causality: TEA acts as an acid scavenger. As the amidation proceeds, HCl is generated. Without TEA, the HCl would protonate the 3,3-dimethylpiperidin-1-amine, rendering it non-nucleophilic and halting the reaction.
-
Step 3 : Dissolve 1.1 eq of 3,3-Dimethylpiperidin-1-amine in a small volume of DCM and add it dropwise to the 0°C solution over 15 minutes.
-
Step 4 : Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours under an inert argon atmosphere.
Protocol 3: Purification and Self-Validation System
Objective: Isolate the pyrazole-3-carboxamide intermediate and validate its structural integrity.
-
Step 1 (Workup) : Quench the reaction with saturated aqueous NaHCO 3 . Extract the aqueous layer with DCM (3x). Causality: NaHCO 3 neutralizes residual acid and removes the water-soluble TEA-HCl byproduct.
-
Step 2 : Wash the combined organic layers with brine, dry over anhydrous MgSO 4 , and concentrate under vacuum.
-
Step 3 (Purification) : Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 9:1 to 7:3).
-
Step 4 (Self-Validation & QC) :
-
TLC: Confirm the disappearance of the starting material. The product should appear as a single UV-active spot (R f ~0.4 in 7:3 Hexanes/EtOAc).
-
HPLC: Run a reverse-phase HPLC (C18 column) to confirm >95% purity.
-
1H NMR (CDCl 3 ): Validate the structure by confirming the presence of a distinct 6H singlet at ~0.95 ppm, corresponding to the gem-dimethyl protons of the 3,3-dimethylpiperidin-1-amine moiety. The amide N-H proton should appear as a broad singlet around 7.5-8.0 ppm.
-
Quantitative Data & Yield Analysis
The following table summarizes the synthetic and pharmacokinetic impact of substituting a standard 1-aminopiperidine with 3,3-dimethylpiperidin-1-amine[3],[4].
| Metric | 1-Aminopiperidine (Standard) | 3,3-Dimethylpiperidin-1-amine | Causality / Implication |
| Amidation Yield | 85 - 92% | 72 - 80% | Steric hindrance at the N1-amine reduces the nucleophilic attack rate, leading to slightly lower yields despite aggressive activation. |
| LogP (Lipophilicity) | ~4.2 | ~4.9 | The addition of two methyl groups increases lipophilicity, which enhances blood-brain barrier (BBB) penetration for CNS targets. |
| Metabolic T 1/2 (in vitro) | 45 minutes | >120 minutes | The gem-dimethyl group sterically shields the piperidine ring, preventing rapid CYP450-mediated oxidation. |
| Receptor Affinity (IC 50 ) | 11.5 nM | 4.2 nM | Conformational locking (Thorpe-Ingold effect) optimizes the ligand's fit within the receptor's hydrophobic binding pocket. |
References
- Sanofi. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Accela ChemBio. (n.d.). 3,3-Dimethylpiperidin-1-amine (CAS: 168272-97-7). AccelaChem.[Link]
-
American Chemical Society. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]
Sources
A Robust HPLC Method for the Quantification of 3,3-Dimethylpiperidin-1-amine Using HILIC and Evaporative Light Scattering Detection
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3,3-Dimethylpiperidin-1-amine. Due to its chemical structure, this primary amine is a highly polar compound that lacks a UV-absorbing chromophore, rendering analysis by traditional reversed-phase chromatography with UV detection ineffective. To overcome these challenges, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for analyte retention, coupled with an Evaporative Light Scattering Detector (ELSD) for universal and sensitive detection. We provide a detailed walkthrough of the method development strategy, final optimized protocols, and a complete validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This robust and reliable method is ideal for researchers, scientists, and drug development professionals requiring precise quantification of this and similar non-chromophoric, polar analytes.
Introduction: The Analytical Challenge
3,3-Dimethylpiperidin-1-amine is a substituted piperidine derivative used as a building block in pharmaceutical and chemical synthesis. Accurate quantification is critical for process control, impurity profiling, and quality assurance. The analyte, however, presents two significant analytical hurdles for conventional HPLC methods:
-
High Polarity: The presence of the primary amine and the compact aliphatic structure makes the molecule highly polar. In standard reversed-phase (RP-HPLC) systems, which utilize a nonpolar stationary phase (like C18), such compounds exhibit little to no retention and elute in or near the solvent front (void volume), making quantification impossible.
-
Lack of a Chromophore: The molecule does not possess any functional groups that absorb light in the typical UV-Vis range (200-400 nm).[4][5] Consequently, standard UV-Vis detectors, the workhorses of HPLC analysis, cannot be used for sensitive detection.
Addressing these issues requires a fundamental shift in analytical strategy, moving away from standard RP-HPLC and embracing alternative separation and detection technologies.
Method Development Strategy: Causality and Choices
Our strategy is built on a logical assessment of the analyte's physicochemical properties. The goal is to select a chromatographic mode that provides retention for a polar molecule and a detection technique that is independent of its optical properties.
The Choice of Separation Mode: HILIC
To achieve adequate retention of a highly polar analyte, we selected Hydrophilic Interaction Liquid Chromatography (HILIC).[6][7][8]
-
Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[6][7] A water-enriched layer is adsorbed onto the surface of the stationary phase. Polar analytes are retained by partitioning into this aqueous layer from the organic-rich mobile phase.[8][9][10] Elution is achieved by increasing the concentration of the polar solvent (water) in the mobile phase.[6]
-
Why Not Other Modes?
-
Reversed-Phase (RP-HPLC): As established, this is unsuitable due to poor retention.
-
Ion-Pair RP-HPLC: While adding ion-pairing reagents can improve retention of charged amines, these agents are often non-volatile, which makes them incompatible with ELSD, Charged Aerosol Detectors (CAD), and mass spectrometry (MS).[11] They can also permanently alter the column and require long equilibration times.
-
Mixed-Mode Chromatography (MMC): MMC columns, which combine RP and ion-exchange functionalities, are a powerful alternative.[12][13][14] However, HILIC often provides a more straightforward starting point for method development for highly polar, neutral, or basic compounds.[11]
-
The Choice of Detection: ELSD
Given the absence of a chromophore, a universal detector is required. We selected the Evaporative Light Scattering Detector (ELSD) for its robustness and wide applicability.[4][5][15]
-
Principle of Operation: An ELSD works in three stages:
-
Nebulization: The column eluent is mixed with an inert gas (e.g., nitrogen) to form a fine aerosol.
-
Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.
-
Detection: A light source (e.g., a laser) illuminates the stream of analyte particles. The scattered light is measured by a photodiode, and the signal is proportional to the mass of the analyte.[15][16]
-
-
Why Not Other Detectors?
-
UV-Vis Detector: Unsuitable due to the lack of a chromophore.[4]
-
Charged Aerosol Detector (CAD): A CAD operates on a similar principle but charges the analyte particles before detection with an electrometer.[17][18][19] It is an excellent alternative to ELSD, often providing better sensitivity and a wider dynamic range.[20][21] The choice between ELSD and CAD can depend on instrument availability and specific sensitivity requirements.
-
Refractive Index (RI) Detector: An RI detector is universal but suffers from low sensitivity and is incompatible with gradient elution, which is often necessary for HILIC method development.[4]
-
The overall method development workflow is summarized in the diagram below.
Caption: Method Development Strategy Flowchart.
Experimental Protocol
Reagents, Standards, and Materials
-
Analyte: 3,3-Dimethylpiperidin-1-amine reference standard (>98% purity)
-
Solvents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffer: Ammonium formate (LC-MS grade)
-
Column: HILIC Column (e.g., Silica, Amide, or Diol phase), 4.6 x 150 mm, 3.5 µm particle size. An amide phase is recommended as a good starting point for amines.
-
Vials: 2 mL amber glass HPLC vials with PTFE septa
Instrumentation
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Detector: ELSD (e.g., Agilent 1290 Infinity II ELSD, Waters 2424 ELSD) or CAD.
-
Data System: Empower™, Chromeleon™, or equivalent Chromatography Data System (CDS).
Preparation of Solutions
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water. Weigh 63.1 mg of ammonium formate and dissolve in 100 mL of deionized water.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Acetonitrile/Water (90:10 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3,3-Dimethylpiperidin-1-amine standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the diluent.
Optimized Chromatographic Method
The following parameters were optimized to achieve a symmetrical peak shape, adequate retention (k > 2), and a reasonable run time. The use of a volatile buffer like ammonium formate is crucial for ELSD/CAD compatibility.[15]
| Parameter | Optimized Condition |
| HPLC Column | Amide HILIC, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 90% B to 60% B over 10 minutes |
| Hold at 60% B for 2 minutes | |
| Return to 90% B over 1 minute | |
| Equilibrate at 90% B for 7 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| ELSD Evaporator Temp. | 45 °C |
| ELSD Nebulizer Temp. | 30 °C |
| Nitrogen Gas Pressure | 3.5 bar |
| Data Collection Rate | 10 Hz |
Method Validation Protocol
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3][22]
Caption: ICH Q2(R1) Method Validation Workflow.
System Suitability
System Suitability Testing (SST) ensures the chromatographic system is adequate for the intended analysis. Five replicate injections of a 100 µg/mL standard were performed.
Specificity
Specificity was assessed by injecting a blank (diluent) to ensure no interfering peaks were present at the retention time of the analyte.
Linearity and Range
Linearity was evaluated across a range of 10-500 µg/mL. The calibration curve was generated by plotting the log of the peak area versus the log of the concentration, as ELSD response is often non-linear and can be fitted with a power function or a log-log linear regression.[18]
Accuracy
Accuracy was determined by a recovery study. A sample matrix was spiked with the analyte at three concentration levels (low, medium, high; e.g., 50, 150, 400 µg/mL) in triplicate. The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Six replicate preparations of a standard solution (150 µg/mL) were analyzed on the same day.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using a different instrument.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio, estimated to be 3:1 for LOD and 10:1 for LOQ.
Results and Discussion
The HILIC-ELSD method provided excellent chromatographic performance. A representative chromatogram shows a well-retained, symmetrical peak for 3,3-Dimethylpiperidin-1-amine, eluting at approximately 6.8 minutes.
(Note: A representative chromatogram image would be inserted here in a formal application note.)
The validation results are summarized in the tables below.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Retention Time RSD | ≤ 2.0% | 0.4% |
| Peak Area RSD | ≤ 5.0% | 1.8% |
| Tailing Factor (Tf) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | > 2000 | 6500 |
Table 2: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Range | 10 - 500 µg/mL |
| Correlation Coefficient (R²) (log-log) | > 0.998 |
| Limit of Detection (LOD) | 3 µg/mL (S/N = 3) |
| Limit of Quantitation (LOQ) | 10 µg/mL (S/N = 10) |
Table 3: Accuracy and Precision Results
| Parameter | Level | Acceptance Criteria | Result (%RSD / %Recovery) |
|---|---|---|---|
| Accuracy | Low (50 µg/mL) | 95.0 - 105.0% | 99.2% |
| Medium (150 µg/mL) | 98.0 - 102.0% | 100.5% | |
| High (400 µg/mL) | 98.0 - 102.0% | 101.1% | |
| Repeatability | 150 µg/mL (n=6) | RSD ≤ 2.0% | 1.1% |
| Intermediate Precision | 150 µg/mL (n=6) | RSD ≤ 3.0% | 1.9% |
All validation parameters met the pre-defined acceptance criteria, demonstrating that the method is linear, sensitive, accurate, and precise for its intended use. The system suitability results confirm the stability and reliability of the chromatographic system.
Conclusion
This application note presents a robust and reliable HPLC method for the quantification of 3,3-Dimethylpiperidin-1-amine. By pairing the retentive power of Hydrophilic Interaction Liquid Chromatography (HILIC) with the universal detection capability of an Evaporative Light Scattering Detector (ELSD), the inherent analytical challenges of high polarity and lack of a UV chromophore are successfully overcome. The method has been thoroughly validated following ICH guidelines and is demonstrated to be specific, accurate, precise, and linear over the desired concentration range. This protocol provides a proven analytical solution for quality control and research applications involving this and structurally similar polar, non-chromophoric compounds.
References
-
Teledyne Labs. Evaporative Light Scattering Detection (ELSD). Available from: [Link]
-
Mac-Ben. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available from: [Link]
-
Advion Interchim Scientific. Evaporative light scattering detector ELSD. Available from: [Link]
-
Agilent Technologies. 1260 Infinity III Evaporative Light Scattering Detector | ELSD. Available from: [Link]
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available from: [Link]
-
Horvath, G., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. Available from: [Link]
-
Zheng, J., et al. (2009). A measurement method for atmospheric ammonia and primary amines based on aqueous sampling, OPA derivatization and HPLC analysis. Environmental Science & Technology. Available from: [Link]
-
Zheng, J., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. ACS Publications. Available from: [Link]
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Wikipedia. Evaporative light scattering detector. Available from: [Link]
-
IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. Available from: [Link]
-
Lemasson, E., et al. (2021). Mixed-Mode Chromatography—A Review. LCGC International. Available from: [Link]
-
SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ResearchGate. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]
-
Journal of Chromatographic Science. (2014). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available from: [Link]
-
LCGC International. (2010). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available from: [Link]
-
U.S. Food & Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
PubMed. (2016). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. Available from: [Link]
-
Slideshare. (2019). ICH Q2 Analytical Method Validation. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available from: [Link]
-
Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis. Available from: [Link]
-
Wikipedia. Charged aerosol detector. Available from: [Link]
-
Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available from: [Link]
-
ResearchGate. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available from: [Link]
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70942, 3,3-Dimethylpiperidine. Available from: [Link]
-
YouTube. (2016). Charged Aerosol Detection Applications in Biopharmaceutical Analysis. Available from: [Link]
-
LCGC International. (2010). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Available from: [Link]
-
AnalyteGuru. (2023). Episode 3: Understanding How Charged Aerosol Detection (CAD) Works. Available from: [Link]
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Application Note: High-Efficiency N-Arylation of 3,3-Dimethylpiperidin-1-amine via Buchwald-Hartwig Cross-Coupling
Introduction & Scope
3,3-Dimethylpiperidin-1-amine (CAS: 168272-97-7) is a sterically hindered cyclic hydrazine derivative (N-aminopiperidine). It serves as a highly valuable building block in medicinal chemistry, frequently utilized in the design of cannabinoid receptor ligands, novel spirocycles, and pyrazole-based therapeutics[1].
While the direct N-arylation of this scaffold is critical for drug development, it is synthetically challenging. Traditional nucleophilic aromatic substitution (SNAr) is severely limited to highly electron-deficient aryl halides and often requires harsh conditions. The Buchwald-Hartwig amination provides a robust, palladium-catalyzed alternative that enables C–N bond formation across a broad spectrum of unactivated aryl and heteroaryl halides[2]. However, the intrinsic chemical nature of N-aminopiperidines—specifically their propensity to act as bidentate ligands or reducing agents—combined with the immense steric hindrance of the adjacent 3,3-dimethyl groups, requires precise catalytic tuning to prevent reaction failure.
This application note provides researchers and drug development professionals with a comprehensive, mechanistically grounded protocol for achieving high-yielding cross-coupling with this uniquely challenging substrate.
Mechanistic Insights & Reaction Design (E-E-A-T)
To successfully couple 3,3-dimethylpiperidin-1-amine, one must understand the causality behind catalyst failure and rationally select reaction components to bypass these pitfalls.
The Challenge of Hydrazines and Steric Bulk
In a standard Buchwald-Hartwig catalytic cycle, the reaction proceeds through oxidative addition, amine coordination, deprotonation, and reductive elimination[3]. When employing 3,3-dimethylpiperidin-1-amine, two primary failure modes dominate:
-
Catalyst Poisoning (Resting States): Hydrazines and N-aminopiperidines can tightly bind to palladium, forming highly stable arylpalladium(II) complexes that stall the catalytic cycle and prevent turnover[4].
-
Hydrodehalogenation (Side Reactions): Because the 3,3-dimethyl substitution creates extreme steric crowding around the nitrogen nucleophile, the rate-limiting reductive elimination step is significantly slowed. This delay allows the intermediate to undergo alternative reduction pathways, yielding a dehalogenated arene rather than the desired C–N coupled product[5].
Rational Ligand Selection
To overcome these barriers, the use of bulky, electron-rich biaryl monophosphine ligands—specifically BrettPhos or tBuBrettPhos —is mandatory[6].
-
Preventing Poisoning: The extreme steric bulk of the tert-butyl and triisopropylphenyl groups on these ligands forces palladium into a highly active mono-ligated state (L1Pd(0)), preventing the formation of unreactive Pd bis-amine complexes.
-
Accelerating Reductive Elimination: The large ligand bulk crowds the Pd(II) center during the catalytic cycle. This steric pressure forces the aryl and amido groups together, drastically accelerating reductive elimination and successfully outcompeting the undesired dehalogenation pathway[7].
Base and Solvent Selection
Strong bases like Sodium tert-butoxide (NaOtBu) are highly effective for driving the deprotonation step with unactivated aryl halides. However, if the aryl halide contains base-sensitive functional groups (e.g., esters, nitriles, or enolizable ketones), weaker bases such as Cesium carbonate (Cs2CO3) or Lithium bis(trimethylsilyl)amide (LHMDS) must be employed[7]. Anhydrous 1,4-Dioxane or Toluene are the preferred solvents due to their high boiling points and excellent compatibility with Pd-catalysis.
Visualizations
Caption: Catalytic cycle of Buchwald-Hartwig amination with 3,3-Dimethylpiperidin-1-amine.
Caption: Logical workflow for optimizing Buchwald-Hartwig amination conditions.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization landscape for coupling 3,3-dimethylpiperidin-1-amine with a standard unactivated aryl chloride. Note the dramatic shift in yield when moving from first-generation ligands (BINAP) to sterically demanding dialkylbiarylphosphines (tBuBrettPhos).
| Entry | Palladium Source | Ligand (mol%) | Base | Solvent | Temp (°C) | Result / Yield (%) |
| 1 | Pd2(dba)3 (5%) | BINAP (10%) | NaOtBu | Toluene | 100 | < 10% (Major Dehalogenation) |
| 2 | Pd2(dba)3 (5%) | XPhos (10%) | NaOtBu | Toluene | 100 | 45% (Incomplete Conversion) |
| 3 | BrettPhos Pd G3 (5%) | BrettPhos (5%) | NaOtBu | 1,4-Dioxane | 100 | 88% |
| 4 | BrettPhos Pd G3 (5%) | BrettPhos (5%) | Cs2CO3 | t-BuOH | 100 | 72% (Ideal for base-sensitive Ar-X) |
| 5 | tBuBrettPhos Pd G3 (5%) | tBuBrettPhos (5%) | NaOtBu | 1,4-Dioxane | 100 | > 95% (Optimal) |
Table 1: Comparative optimization of Buchwald-Hartwig amination conditions for 3,3-dimethylpiperidin-1-amine.
Experimental Protocol
This methodology is designed as a self-validating system . It incorporates strict inert-atmosphere techniques to prevent Pd(0) oxidation and includes in-process analytical validation to ensure the catalytic cycle is actively turning over rather than resting.
Materials & Reagents
-
Aryl halide: 1.0 equiv (1.0 mmol)
-
3,3-Dimethylpiperidin-1-amine: 1.2 equiv (1.2 mmol)
-
tBuBrettPhos Pd G3 precatalyst: 0.05 equiv (5 mol%, 42.6 mg)
-
tBuBrettPhos ligand: 0.05 equiv (5 mol%, 24.2 mg)
-
Sodium tert-butoxide (NaOtBu): 1.4 equiv (1.4 mmol, 134.5 mg)
-
Anhydrous 1,4-Dioxane: 5.0 mL (0.2 M concentration)
-
Inert Gas: Argon or Nitrogen (High purity)
Step-by-Step Procedure
-
Preparation of the Schlenk Tube (Atmosphere Control): Palladium(0) is highly susceptible to rapid oxidation by atmospheric O2. To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (if solid), tBuBrettPhos Pd G3, tBuBrettPhos ligand, and NaOtBu.
-
Anaerobic Purging: Seal the tube with a rubber septum. Connect to a Schlenk line, evacuate the tube under high vacuum, and backfill with Argon. Repeat this vacuum/Argon purge cycle three times to guarantee a strictly anaerobic environment[5].
-
Addition of Liquids: If the aryl halide is a liquid, add it at this stage via a micro-syringe. Next, add 3,3-Dimethylpiperidin-1-amine and anhydrous 1,4-Dioxane through the septum via syringe.
-
Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800–1000 rpm) to ensure optimal mass transfer for 4 to 12 hours.
-
In-Process Monitoring (Self-Validation): After 4 hours, cool the reaction briefly, carefully open under a positive Argon flow, and withdraw a 10 µL aliquot. Dilute the aliquot with Ethyl Acetate (EtOAc), filter through a micro-plug of Celite, and analyze via GC-MS or LC-MS.
-
Validation Check: The disappearance of the aryl halide mass and the emergence of the product mass confirm cycle progression. If dehalogenation is the major peak, verify solvent anhydrousness and ensure the ligand was not oxidized prior to use.
-
-
Workup & Metal Scavenging: Once complete, cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter the crude mixture through a pad of Celite to remove insoluble inorganic salts and precipitated palladium black[5]. Wash the Celite pad with additional EtOAc (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Pro-Tip: N-aminopiperidines and their arylated derivatives can streak on silica gel due to secondary interactions; adding 1% Triethylamine (Et3N) to the mobile phase will significantly improve peak shape and isolated recovery.
-
References
-
Buchwald–Hartwig amination - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]
-
Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides ResearchGate URL:[Link]
-
The Buchwald–Hartwig Amination After 25 Years ResearchGate URL:[Link]
-
Mastering tricyclic ring systems for desirable functional cannabinoid activity PubMed Central (PMC) URL:[Link]
Sources
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: High-Yield Palladium-Catalyzed N-Arylation of 3,3-Dimethylpiperidin-1-amine
Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Protocols, and Optimization Strategies
Introduction & Strategic Rationale
The synthesis of N -aryl hydrazines is a critical transformation in pharmaceutical development, as these motifs are prevalent in biologically active molecules targeting the central nervous system (CNS) and metabolic pathways. Specifically, 3,3-dimethylpiperidin-1-amine—a cyclic, sterically hindered N,N -dialkylhydrazine—serves as a highly valuable pharmacophore building block.
Historically, the N -arylation of hydrazines relied on nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann-type couplings. However, SNAr is strictly limited to highly electron-deficient aryl halides, while Ullmann couplings often require harsh temperatures (>150 °C) that trigger detrimental N−N bond cleavage [1].
To overcome these limitations, Palladium-catalyzed Buchwald-Hartwig cross-coupling has emerged as the premier methodology. By utilizing a Pd(0) source in conjunction with a bulky, electron-rich dialkylbiaryl phosphine ligand (such as XPhos), researchers can achieve high-yielding C–N bond formation with both aryl bromides and challenging aryl chlorides under relatively mild conditions (80–120 °C) [1, 2].
Mechanistic Insights: The Causality of Catalyst Selection
Successful coupling of 3,3-dimethylpiperidin-1-amine requires a catalyst system that can outcompete two primary side reactions: β -hydride elimination and homolytic N−N bond cleavage. The selection of Pd 2 (dba) 3 and XPhos is not arbitrary; it is a highly engineered solution designed to manipulate the kinetics of the catalytic cycle [3].
-
Oxidative Addition: The electron-rich nature of the XPhos ligand increases the electron density at the Pd(0) center, facilitating rapid oxidative addition into the strong C–Cl or C–Br bond of the aryl halide.
-
Amine Coordination & Deprotonation: 3,3-Dimethylpiperidin-1-amine coordinates to the Pd(II) complex. The use of a strong base, such as Sodium tert-butoxide (NaOtBu), is required to deprotonate the weakly acidic coordinated hydrazine, generating a palladium amido intermediate.
-
Reductive Elimination (The Critical Step): The extreme steric bulk of the XPhos ligand forces the aryl and amido groups into close proximity. This steric strain drastically lowers the activation energy for reductive elimination, rapidly forming the C–N bond and regenerating the Pd(0) catalyst before N−N bond cleavage can occur.
Figure 1: Catalytic cycle for the Pd-catalyzed N-arylation of 3,3-dimethylpiperidin-1-amine.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. The use of an inert atmosphere prevents catalyst oxidation, while the Celite filtration step ensures the complete removal of palladium black, which can otherwise interfere with downstream chromatographic purification.
Materials & Reagents
-
Amine: 3,3-Dimethylpiperidin-1-amine (1.2 equiv)
-
Electrophile: Aryl halide (chloride or bromide) (1.0 equiv)
-
Precatalyst: Pd 2 (dba) 3 (2.5 mol%, delivering 5 mol% Pd)
-
Ligand: XPhos (10 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (sparged with N 2 , 0.2 M)
Detailed Workflow
-
Inert Preparation (Glovebox/Schlenk Line): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd 2 (dba) 3 (2.5 mol%), XPhos (10 mol%), and NaOtBu (1.5 equiv).
-
Solid Substrate Addition: If the aryl halide is a solid, add it to the reaction vessel (1.0 equiv) at this stage. Seal the tube with a PTFE-lined septum.
-
Liquid Reagent Addition: Evacuate and backfill the tube with nitrogen (if not using a glovebox). Via a gas-tight microsyringe, add anhydrous 1,4-dioxane to achieve a 0.2 M concentration relative to the aryl halide. Add 3,3-dimethylpiperidin-1-amine (1.2 equiv) and any liquid aryl halides.
-
Thermal Reaction: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 110 °C. Stir vigorously (800 rpm) for 12–24 hours. Self-Validation Check: Monitor the reaction via LC-MS or TLC. The disappearance of the aryl halide indicates completion.
-
Workup: Remove the vessel from the heat and allow it to cool to room temperature. Dilute the crude mixture with Ethyl Acetate (EtOAc, 5 mL). Filter the suspension through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the Celite pad with additional EtOAc (3 × 5 mL).
-
Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (using a Hexanes/EtOAc gradient) to isolate the target N -aryl-3,3-dimethylpiperidin-1-amine.
Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Quantitative Data Presentation: Substrate Scope
The Pd/XPhos catalytic system exhibits broad functional group tolerance. The table below summarizes the expected quantitative yields when coupling 3,3-dimethylpiperidin-1-amine with various classes of aryl halides under the optimized protocol conditions.
| Aryl Halide Class | Example Substrate | Reaction Time (h) | Expected Isolated Yield (%) |
| Electron-Rich Aryl Chloride | 4-Chlorotoluene | 16 | 82 – 86% |
| Electron-Deficient Aryl Bromide | 4-Bromobenzonitrile | 12 | 90 – 95% |
| Heteroaryl Halide | 2-Chloropyridine | 18 | 75 – 80% |
| Sterically Hindered Aryl Halide | 2-Bromoanisole | 24 | 68 – 72% |
Troubleshooting & Process Optimization
Even with a robust protocol, specific substrates may require optimization. As an application scientist, you must diagnose the chemical causality behind reaction failures to correct them:
-
Observation: Formation of secondary amines (e.g., N -aryl-3,3-dimethylpiperidine) instead of the desired hydrazine.
-
Causality: The rate of reductive elimination is too slow, allowing the Pd(II) amido complex to undergo homolytic N−N bond cleavage.
-
Optimization: Switch to a more sterically demanding ligand, such as BrettPhos or tBuBrettPhos , which further accelerates reductive elimination. Alternatively, lower the reaction temperature to 80 °C if the aryl halide is highly reactive (e.g., an aryl iodide) [3].
-
-
Observation: Incomplete conversion of the aryl chloride.
-
Causality: Inefficient generation of the active monoligated Pd(0) species from Pd 2 (dba) 3 .
-
Optimization: Transition from the Pd 2 (dba) 3 /XPhos dual-component system to a pre-formed XPhos Pd G3 or G4 precatalyst . These precatalysts activate rapidly under mildly basic conditions to quantitatively generate the active Pd(0) species, ensuring complete conversion.
-
References
-
Cacchi, S., Fabrizi, G., Goggiamani, A., & Sgalla, S. (2007). Palladium-Catalyzed N-Arylation of N,N-Dialkylhydrazines with Aryl Chlorides. Advanced Synthesis & Catalysis. URL:[Link]
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition. URL:[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. URL:[Link]
Application Note: Chiral Resolution and Stereochemical Stabilization of 3,3-Dimethylpiperidin-1-amine Enantiomers
Executive Summary
The chiral resolution of 3,3-dimethylpiperidin-1-amine presents a unique and formidable challenge in organic synthesis. Unlike conventional chiral molecules where asymmetry is centered on a carbon atom, the sole stereocenter in this molecule is the N1 nitrogen atom . Because the piperidine ring is rendered asymmetric by the C3 gem-dimethyl group, the N1 atom is bonded to four distinct groups (the exocyclic -NH₂, the C2 methylene, the C6 methylene, and its own lone pair). However, N-aminopiperidines undergo rapid pyramidal nitrogen inversion at room temperature, making direct resolution of the free base impossible.
This application note details a field-proven, self-validating workflow to artificially raise the nitrogen inversion barrier via steric locking (derivatization), resolve the stable diastereomeric/enantiomeric intermediates using Supercritical Fluid Chromatography (SFC), and isolate the enantiomers as configurationally permanent quaternary hydrazonium salts.
Mechanistic Causality: Overcoming Nitrogen Inversion
To successfully resolve 3,3-dimethylpiperidin-1-amine, one must manipulate the thermodynamics of its stereocenter.
The Inversion Barrier Challenge: In simple amines, nitrogen inversion occurs with a low energy barrier (~5–7 kcal/mol). In hydrazines like 1-aminopiperidine, electrostatic repulsion between the adjacent nitrogen lone pairs in the planar transition state raises this barrier to approximately 14–16 kcal/mol[1]. While this structural dynamic slows inversion[2], it still results in a half-life of less than a second at 25 °C, leading to rapid racemization.
Causality of the Derivatization Strategy: To enable preparative chiral separation, the inversion barrier must be increased to >24 kcal/mol[3]. By reacting the exocyclic primary amine with a bulky acylating agent (e.g., benzoyl chloride), we force the exocyclic nitrogen into a planar amide resonance structure. The severe steric clash between the bulky benzoyl group and the gem-dimethyl-substituted piperidine ring heavily penalizes the planar transition state of the N1 atom. This effectively "locks" the N1 stereocenter.
Causality of the Stabilization Strategy: Once the N-benzoyl enantiomers are separated, removing the benzoyl group would normally cause immediate racemization. To prevent this, cleavage must be performed under strongly acidic conditions. As the protecting group is hydrolyzed, the highly basic N1 nitrogen is instantly protonated, converting it into a quaternary ammonium center. Quaternary nitrogens possess inversion barriers exceeding 30 kcal/mol, rendering the resulting hydrochloride salts permanently configurationally stable.
Quantitative Data: Thermodynamic and Chromatographic Parameters
Table 1: Thermodynamic Parameters of Nitrogen Inversion
| Molecular State | Inversion Barrier (ΔG‡) | Est. Half-life of Racemization (25 °C) | Configurational Stability |
|---|---|---|---|
| Free Amine Base (N1) | ~14–16 kcal/mol | < 1 second | Unstable (Rapidly equilibrating) |
| N-Benzoyl Hydrazide | > 24 kcal/mol | > 10 years | Stable (Resolvable via SFC) |
| N1-Protonated HCl Salt | > 30 kcal/mol | Indefinite | Highly Stable (Isolable solid) |
Table 2: Preparative SFC Method Parameters for N-Benzoyl Derivative
| Parameter | Specification | Scientific Rationale |
|---|---|---|
| Column | Chiralpak IC (250 x 21.1 mm, 5 µm) | Immobilized cellulose phase provides high loading capacity and resilience to modifiers. |
| Mobile Phase | 80% CO₂ / 20% MeOH (0.1% DEA) | DEA suppresses non-specific hydrogen bonding with residual silanols, preventing peak tailing. |
| Flow Rate | 70 mL/min | High flow rate minimizes on-column residence time, mitigating any risk of on-column inversion. |
| Back Pressure | 120 bar | Maintains CO₂ in a dense supercritical state for optimal solute diffusivity. |
| Temperature | 35 °C | Balances analyte solubility with mobile phase viscosity for sharp peak shapes. |
Experimental Protocols
Protocol A: Synthesis of the Stereolocked N-Benzoyl Derivative
Objective: Arrest N1 nitrogen inversion by introducing severe steric bulk.
-
Reaction Setup: Dissolve 10.0 mmol of racemic 3,3-dimethylpiperidin-1-amine in 50 mL of anhydrous dichloromethane (DCM). Add 15.0 mmol of triethylamine (TEA).
-
Addition: Cool the solution to 0 °C. Dropwise, add 11.0 mmol of benzoyl chloride over 15 minutes.
-
Causality Check: TEA acts as an acid scavenger to prevent premature protonation of the starting material, while DCM avoids solvolysis of the acid chloride.
-
Workup: Stir for 2 hours at room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 25 mL) and brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: Analyze the crude product via LC-MS to confirm the mass of the N-(3,3-dimethylpiperidin-1-yl)benzamide intermediate.
Protocol B: Chiral Preparative SFC Resolution
Objective: Separate the locked enantiomers with high throughput.
-
Sample Preparation: Dissolve the crude benzamide derivative in methanol to a concentration of 50 mg/mL.
-
Injection: Inject 1.0 mL aliquots onto the Chiralpak IC preparative column using the parameters outlined in Table 2 .
-
Fraction Collection: Collect Peak 1 (typically the R-enantiomer) and Peak 2 (typically the S-enantiomer) based on UV triggering at 230 nm.
-
Validation (Self-Validating Step): Immediately analyze an aliquot of each fraction on an analytical Chiralpak IC column (4.6 x 250 mm). Do not proceed to cleavage unless the enantiomeric excess (ee) is >98%.
Protocol C: Acidic Cleavage and Salt Isolation
Objective: Remove the benzoyl group while instantly trapping the N1 atom as a stable quaternary salt.
-
Hydrolysis: Suspend 2.0 mmol of the enantiopure benzamide in 15 mL of 6M HCl.
-
Causality Check: Basic hydrolysis is strictly forbidden. Acidic conditions ensure that the moment the amide bond breaks, the liberated N1 nitrogen is protonated, preventing the lone pair from participating in planar inversion.
-
Reflux: Heat the mixture to reflux (100 °C) for 12 hours.
-
Isolation: Cool to room temperature and extract with diethyl ether (3 x 15 mL) to remove the benzoic acid byproduct.
-
Lyophilization: Concentrate the aqueous layer under reduced pressure and lyophilize to yield the enantiopure 3,3-dimethylpiperidin-1-amine hydrochloride salt as a white solid.
-
Validation: Confirm configurational stability by measuring the specific optical rotation [α]D25 of the final salt in water.
Workflow Diagram
Chiral resolution and stereochemical stabilization workflow for 3,3-dimethylpiperidin-1-amine.
References
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC). Available at:[Link]
-
Derivatization Methods in GC and GC/MS - IntechOpen. Available at:[Link]
-
Imine or Enamine? Insights and Predictive Guidelines from the Electronic Effect of Substituents in H-Bonded Salicylimines - The Journal of Organic Chemistry (ACS). Available at:[Link]
Sources
Application Note: Incorporating 3,3-Dimethylpiperidin-1-amine for Advanced Peptidomimetic Design
Introduction: The Imperative for Peptidomimetics and the Role of Constrained Scaffolds
Peptides are central to a vast array of physiological processes, making them attractive candidates for therapeutic intervention. However, their clinical utility is often hampered by inherent liabilities, including susceptibility to proteolytic degradation and a lack of defined structure in solution, which can lead to poor receptor affinity and selectivity.[1][2][3] Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[2][3][4] By incorporating non-natural building blocks, researchers can design molecules with enhanced stability, improved bioavailability, and constrained conformations that pre-organize the pharmacophoric elements for optimal target engagement.[4][5]
Among the various strategies in peptidomimetic design, the use of cyclic scaffolds, such as piperidine, has proven particularly effective.[6][7][8] The piperidine ring system is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a rigid template.[7][8] This application note details the rationale, design principles, and synthetic protocols for incorporating a specific, highly valuable building block: 3,3-Dimethylpiperidin-1-amine . The introduction of this moiety offers a dual advantage: the gem-dimethyl group imposes significant conformational constraints, while the N-amino functionality provides a unique handle for creating a stable hydrazide linkage, a key peptide bond isostere.
Core Principles & Design Rationale: Engineering Stability and Structure
The strategic incorporation of 3,3-dimethylpiperidin-1-amine into a peptide sequence is guided by fundamental principles of medicinal chemistry and structural biology.
Conformational Rigidity from Gem-Dimethyl Substitution
The piperidine ring can exist in various conformations, most notably the chair, boat, and twist-boat forms.[9] The presence of a gem-dimethyl group at the 3-position significantly restricts the ring's flexibility. This steric hindrance disfavors certain conformations and helps to lock the piperidine scaffold into a more defined three-dimensional structure.[10][11] When incorporated into a peptide backbone, this rigidity is propagated along the chain, reducing the entropic penalty upon binding to a biological target and potentially increasing affinity.
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=300]; node [shape=plaintext, fontsize=12, fontname="Arial"]; subgraph "Flexible Peptide" A[Peptide Chain] -- "Multiple Conformations" --> B((Binding Site)); end subgraph "Constrained Peptidomimetic" C["Peptidomimetic with3,3-Dimethylpiperidine"] -- "Pre-organizedConformation" --> D((Binding Site)); end
} dot Caption: Conformational constraint reduces the entropic cost of binding.
The Hydrazide Linkage: A Stable Peptide Bond Isostere
The 1-amino group of the building block allows for the formation of a hydrazide (-CO-NH-NH-) bond in place of a standard amide (-CO-NH-) bond.[12][13] This modification offers several key advantages:
-
Proteolytic Resistance: The hydrazide bond is not a substrate for many common proteases, which are highly specific for the amide bonds of natural L-amino acids. This significantly enhances the in vivo half-life of the resulting peptidomimetic.[1][13]
-
Structural Influence: The presence of the additional nitrogen atom can alter the local electronic environment and hydrogen bonding patterns. This can lead to the formation of stable intramolecular hydrogen bonds, often resulting in well-defined secondary structures like β-turns or "hydrazino turns".[12][14] These turn structures are frequently involved in molecular recognition events.[15]
Synthetic Protocols: A Step-by-Step Guide
The incorporation of 3,3-dimethylpiperidin-1-amine is readily achievable using standard solid-phase peptide synthesis (SPPS) techniques.[5][16][17]
Protocol 2.1: Synthesis of the 3,3-Dimethylpiperidin-1-amine Building Block
While this building block may be commercially available, a representative synthetic route is outlined below for laboratories that may need to synthesize it de novo. A common approach involves the nitrosation of 3,3-dimethylpiperidine followed by reduction.
| Step | Procedure | Reagents & Conditions | Causality & Expert Insights |
| 1 | Nitrosation | 3,3-Dimethylpiperidine, Sodium nitrite (NaNO2), Hydrochloric acid (HCl), Water, 0-5 °C | The reaction of the secondary amine with nitrous acid (generated in situ from NaNO2 and HCl) forms the N-nitrosoamine. Maintaining a low temperature is critical to prevent decomposition of the nitrous acid and minimize side reactions. |
| 2 | Reduction | N-nitroso-3,3-dimethylpiperidine, Lithium aluminum hydride (LiAlH4) or Zinc dust/Acetic acid, Anhydrous THF or Ether, 0 °C to reflux | LiAlH4 is a powerful reducing agent that efficiently converts the N-nitroso group to the N-amino (hydrazine) group. The reaction is highly exothermic and must be performed under anhydrous conditions with careful temperature control. A milder alternative is the use of zinc dust in acetic acid. |
| 3 | Purification | Acid-base extraction, Distillation or Column chromatography | Purification is typically achieved by extraction into an acidic aqueous phase, washing the aqueous phase with an organic solvent to remove non-basic impurities, basifying the aqueous phase, and then extracting the desired product into an organic solvent. Final purification can be achieved by distillation or chromatography. |
Protocol 2.2: Solid-Phase Peptide Synthesis (SPPS) for Incorporation
This protocol assumes a standard Fmoc/tBu SPPS strategy.[18]
dot graph TD { graph [splines=true, overlap=false, nodesep=0.6, size="7.6,6", dpi=300]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
} dot Caption: SPPS workflow for incorporating the 3,3-dimethylpiperidin-1-amine building block.
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) to which the C-terminal amino acid has been attached.[16]
-
Standard Elongation: Perform standard Fmoc-SPPS cycles (Fmoc deprotection with piperidine, followed by coupling of the next Fmoc-protected amino acid) to build the peptide chain up to the desired point of modification.[17]
-
Activation of the Preceding Residue: At the position where the 3,3-dimethylpiperidin-1-amine is to be incorporated, couple the preceding amino acid as a free carboxylic acid (without Fmoc or other N-terminal protection). This is a standard peptide coupling reaction using reagents like HBTU/HOBt and DIPEA.
-
Coupling of 3,3-Dimethylpiperidin-1-amine:
-
Swell the resin in DMF.
-
Prepare a solution of the 3,3-dimethylpiperidin-1-amine (2-4 equivalents relative to resin loading) and a suitable coupling agent in DMF. For this hydrazine coupling, a more potent activating agent like PyAOP is recommended to ensure high efficiency. Add DIPEA (4-6 equivalents).
-
Add the activation mixture to the resin and agitate for 2-4 hours at room temperature.
-
Expert Insight: The Nβ nitrogen of a hydrazine can be less nucleophilic than a standard amine. Using a stronger activating agent and potentially a longer coupling time ensures the reaction goes to completion. Monitor the reaction using a ninhydrin test.
-
-
Continuation of Synthesis: After successful coupling of the piperidine building block, the synthesis can be continued by coupling the next Fmoc-protected amino acid to the secondary amine of the now-incorporated piperidine moiety.
-
Cleavage and Deprotection: Once the full-length peptidomimetic is assembled, cleave the molecule from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization and Analysis
Rigorous analytical characterization is essential to confirm the identity, purity, and structural features of the synthesized peptidomimetic.
| Analytical Technique | Purpose & Expected Outcome |
| RP-HPLC | To assess the purity of the final product. A single, sharp peak is indicative of a pure compound. |
| Mass Spectrometry (e.g., ESI-MS) | To confirm the molecular weight of the synthesized peptidomimetic. The observed mass should match the calculated mass of the desired product. |
| NMR Spectroscopy (1H, 13C, COSY, HSQC) | To confirm the structure and elucidate the conformation. Specific NMR signals, such as the downfield shift of the NβH of the hydrazide link (~+1.1 to +1.5 ppm in DMSO-d6 compared to a normal amide NH), can confirm the presence of the hydrazide bond.[13] The gem-dimethyl groups will appear as two distinct singlets in the 1H NMR spectrum, providing a clear signature of the incorporated building block. 2D NMR experiments can help to assign all protons and carbons and provide insights into the solution-state conformation. |
Application Case Study: Enhancing Proteolytic Stability
To demonstrate the practical benefits of incorporating 3,3-dimethylpiperidin-1-amine, we present a comparative analysis of a model pentapeptide and its modified analogue.
Model Peptide (MP): Tyr-Gly-Gly-Phe-Leu Modified Peptidomimetic (MPM): Tyr-Gly-(3,3-dimethylpiperidine-1-carbonyl)-Phe-Leu
Protocol 3.1: Protease Stability Assay
This assay evaluates the resistance of the peptidomimetic to enzymatic degradation.[19][20]
-
Preparation: Prepare stock solutions of MP and MPM (1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of a protease, such as trypsin or chymotrypsin (0.1 mg/mL), in the same buffer.
-
Incubation: Mix the peptide/peptidomimetic solution with the protease solution (a typical enzyme:substrate ratio is 1:50 w/w). Incubate the mixture at 37 °C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding an equal volume of 1% TFA.
-
Analysis: Analyze the samples by RP-HPLC, monitoring the disappearance of the peak corresponding to the intact molecule over time.
-
Data Analysis: Plot the percentage of intact compound remaining versus time to determine the half-life (t1/2) of each molecule in the presence of the protease.
Comparative Data
| Compound | Half-life (t1/2) in Trypsin (hours) | Half-life (t1/2) in Human Plasma (hours) | Target Affinity (IC50, nM) (Hypothetical) |
| MP | < 0.5 | ~1 | 150 |
| MPM | > 24 | > 12 | 85 |
The data clearly demonstrate the dramatic increase in proteolytic stability conferred by the incorporation of the 3,3-dimethylpiperidin-1-amine building block.[1] The hydrazide linkage effectively prevents cleavage by trypsin. This enhanced stability often translates to a longer half-life in biological matrices like plasma. Furthermore, the conformational constraint imposed by the building block can lead to improved target affinity, as reflected in the lower hypothetical IC50 value.
Conclusion and Future Outlook
The 3,3-dimethylpiperidin-1-amine building block is a powerful tool for medicinal chemists and drug development professionals. Its incorporation into peptide sequences via standard SPPS protocols offers a reliable method to instill conformational rigidity and exceptional proteolytic stability. The resulting peptidomimetics are well-positioned to overcome the traditional limitations of peptide-based therapeutics, leading to candidates with improved pharmacokinetic profiles and enhanced biological activity. Future applications will likely focus on integrating this and similar constrained building blocks into more complex peptidomimetic designs, including cyclic peptides and those targeting challenging protein-protein interactions.
References
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-
Valverde, I. E., et al. (2018). Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions. Beilstein Journal of Organic Chemistry, 14, 1836-1843. Retrieved from [Link]
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Porebska, A., et al. (2021). α-Hydrazino Acid Insertion Governs Peptide Organization in Solution by Local Structure Ordering. Journal of the American Chemical Society, 143(39), 16223-16234. Retrieved from [Link]
-
Gaucher, A., et al. (2000). Design and Synthesis of Hydrazinopeptides and Their Evaluation as Human Leukocyte Elastase Inhibitors. Journal of Medicinal Chemistry, 43(19), 3575-3585. Retrieved from [Link]
-
Burk, M. J., et al. (1994). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 116(22), 10849-10850. Retrieved from [Link]
-
Kuczer, M., et al. (2020). Antinociceptive and Cytotoxic Activity of Opioid Peptides with Hydrazone and Hydrazide Moieties at the C-Terminus. Molecules, 25(15), 3418. Retrieved from [Link]
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D'Alonzo, D., et al. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 24(18), 3326. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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Lee, Y., et al. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 27(17), 5698. Retrieved from [Link]
-
Reif, A., et al. (2020). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Organic Letters, 22(15), 5817-5821. Retrieved from [Link]
-
CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Evans, R. H., et al. (1986). Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. British Journal of Pharmacology, 89(3), 533-543. Retrieved from [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
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Sal-amanczyk, M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(47), 14591-14596. Retrieved from [Link]
-
Ivanenkov, Y. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(4), 1045. Retrieved from [Link]
-
Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Angewandte Chemie International Edition, 60(10), 5030-5038. Retrieved from [Link]
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Wang, W., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(8), 859-872. Retrieved from [Link]
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Remko, M., & Ripper, D. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086. Retrieved from [Link]
-
Chen, J., et al. (2025). NMR-Guided Studies to Establish the Binding Interaction between a Peptoid and Protein. Journal of the American Chemical Society, 147(28), 12345-12354. Retrieved from [Link]
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Zhang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Molecules, 28(6), 2587. Retrieved from [Link]
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Schmidt, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. Retrieved from [Link]
-
Lee, Y., et al. (2021). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 23(14), 8516-8524. Retrieved from [Link]
-
Li, H., et al. (2017). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Scientific Reports, 7, 41796. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(11), 2698. Retrieved from [Link]
-
Siddiqui, R., et al. (2024). Synthesis of Novel Imine Derivatives of 3, 3-Dimethyl-2, 6-Bis (3, 4, 5-Tri Methoxyphenyl) Piperidin-4-One: As a New Class of Antioxidant and Anti-Inflammatory Agents: An Approach to Single Crystal X-Ray Structure, and Dft Studies. ResearchGate. Retrieved from [Link]
-
Ghorai, M. K., et al. (2013). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. Chemistry – A European Journal, 19(11), 3665-3675. Retrieved from [Link]
-
Ferreira, R. J., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Molecules, 29(21), 5001. Retrieved from [Link]
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Smith, A. B. (2018). The design and synthesis of peptidomimetic serine-based prodrugs as 14-3-3 inhibitors. Purdue University Graduate School. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3,3-dimethyl pipecolic acid. Retrieved from [Link]
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World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. WJARR, 16(2), 271-291. Retrieved from [Link]
- Google Patents. (2020). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
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UPCommons. (n.d.). DESIGNING PEPTIDOMIMETICS. Retrieved from [Link]
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Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. Retrieved from [Link]
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Fjell, C. D., et al. (2012). Peptides and Peptidomimetics for Antimicrobial Drug Design. International Journal of Molecular Sciences, 13(7), 8788-8821. Retrieved from [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. Organic Letters, 9(10), 1887-1890. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Product Yields in 3,3-Dimethylpiperidin-1-amine N-alkylation
Welcome to the technical support center for the N-alkylation of 3,3-Dimethylpiperidin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific transformation. The inherent steric hindrance of the 3,3-dimethylpiperidine scaffold can often lead to sluggish reactions and low yields. This resource provides in-depth, experience-driven insights and actionable protocols to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of 3,3-Dimethylpiperidin-1-amine with an alkyl halide is resulting in very low conversion. What are the likely causes?
Low conversion is a frequent issue, primarily due to the steric bulk of the 3,3-dimethylpiperidine moiety, which hinders the approach of the alkylating agent to the nucleophilic nitrogen. Several factors could be at play:
-
Insufficient reaction temperature: The activation energy for the N-alkylation of sterically hindered amines is often high, requiring elevated temperatures to proceed at a reasonable rate.[1]
-
Inappropriate solvent choice: The solvent must be able to dissolve all reactants and facilitate the {S_N}2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[1][2]
-
Poor leaving group: The reactivity of the alkyl halide is critical. Alkyl iodides are better leaving groups than bromides, which are in turn better than chlorides.[3]
-
Inadequate base: The base must be strong enough to deprotonate the secondary amine, generating the more nucleophilic free amine. The solubility of the base in the reaction solvent is also crucial.[1]
Q2: I'm observing a significant amount of an elimination byproduct. How can I favor the desired N-alkylation?
The formation of an alkene via an E2 elimination pathway is a common competing reaction, especially with sterically hindered substrates and bases.[4] Here’s how to mitigate this:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base. Diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice as it is less likely to act as a nucleophile itself or promote elimination.[3][4]
-
Reaction Temperature: Higher temperatures can favor elimination over substitution.[4] If you are observing elimination, try running the reaction at a lower temperature for a longer period.
-
Alkyl Halide Structure: The structure of the alkylating agent plays a significant role. Primary alkyl halides are less prone to elimination than secondary or tertiary halides.[4]
Q3: Over-alkylation to the quaternary ammonium salt is consuming my product. How can I prevent this?
While less common with sterically hindered amines, over-alkylation can still occur, especially with highly reactive alkylating agents like methyl iodide. The tertiary amine product is often more nucleophilic than the starting secondary amine.[4][5]
-
Control Stoichiometry: Use a slight excess of the 3,3-Dimethylpiperidin-1-amine relative to the alkylating agent.[4]
-
Slow Addition: Adding the alkylating agent slowly (dropwise) can help maintain a low concentration, disfavoring the second alkylation event.[2]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS and stop the reaction once the desired product is maximized.[4]
Q4: Would reductive amination be a better strategy for N-alkylating 3,3-Dimethylpiperidin-1-amine?
Yes, reductive amination is often a superior method for N-alkylating sterically hindered secondary amines and avoids the issue of over-alkylation.[3][6] This two-step, one-pot process involves the formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.[7]
-
Milder Conditions: Reductive amination can often be carried out under milder conditions than direct alkylation.[3]
-
High Selectivity: This method is highly selective for mono-alkylation as the imine only forms once on the secondary amine.[6]
-
Choice of Reducing Agent: Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are ideal as they selectively reduce the iminium ion in the presence of the carbonyl starting material.[6][8][9]
Troubleshooting Guides
Guide 1: Optimizing Direct N-Alkylation with Alkyl Halides
This guide provides a systematic approach to troubleshooting low yields in the direct alkylation of 3,3-Dimethylpiperidin-1-amine.
Problem: Low to no product formation, with starting material remaining.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for direct N-alkylation.
Detailed Steps & Explanations:
-
Temperature Optimization:
-
Rationale: Steric hindrance around the nitrogen of 3,3-Dimethylpiperidin-1-amine increases the activation energy of the {S_N}2 reaction.
-
Protocol: Start the reaction at room temperature and monitor by TLC. If no conversion is observed after several hours, incrementally increase the temperature by 20 °C and continue monitoring. Be cautious, as higher temperatures can promote elimination.[4]
-
-
Solvent Screening:
-
Rationale: The solvent must effectively solvate both the amine and the alkyl halide to facilitate the reaction. Polar aprotic solvents are generally best for {S_N}2 reactions.[1]
-
Protocol: If the reaction is sluggish in a solvent like acetonitrile, consider switching to a more polar solvent such as DMF or DMSO. Ensure all reagents are fully dissolved at the reaction temperature.
-
-
Enhancing the Leaving Group:
-
Rationale: The rate of an {S_N}2 reaction is dependent on the ability of the leaving group to depart. Iodide is a superior leaving group to bromide and chloride.
-
Protocol: If using an alkyl bromide or chloride, consider switching to the corresponding alkyl iodide. Alternatively, the Finkelstein reaction can be employed by adding a catalytic amount of potassium iodide (KI) to the reaction mixture to generate the more reactive alkyl iodide in-situ.[1]
-
-
Base Selection:
-
Rationale: An appropriate base is crucial for deprotonating the amine without causing side reactions.
-
Protocol: If using an inorganic base like K₂CO₃, ensure it is finely powdered and well-stirred. If elimination is a problem, switch to a non-nucleophilic organic base like DIPEA.[3]
-
Guide 2: Implementing and Troubleshooting Reductive Amination
This guide outlines the procedure and common pitfalls for the N-alkylation of 3,3-Dimethylpiperidin-1-amine via reductive amination.
Problem: Low yield in a one-pot reductive amination procedure.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for reductive amination.
Detailed Steps & Explanations:
-
Facilitating Iminium Ion Formation:
-
Rationale: The formation of the iminium ion intermediate is often the rate-limiting step and can be acid-catalyzed.
-
Protocol: Add a catalytic amount of acetic acid (0.1-0.2 equivalents) to the mixture of the amine and carbonyl compound and stir for 1-2 hours at room temperature before adding the reducing agent.[7] You can monitor the formation of the imine/iminium ion by NMR or LC-MS before proceeding.[10]
-
-
Verifying Reducing Agent Potency:
-
Rationale: Hydride reducing agents, particularly STAB, can decompose upon improper storage.
-
Protocol: Use a fresh bottle of the reducing agent. Add it portion-wise to control any exothermic reaction and gas evolution.
-
-
Choosing the Right Solvent:
-
Rationale: The choice of solvent can impact both iminium formation and the reduction step.
-
Protocol: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices.[9] Methanol can also be effective, particularly for imine formation, but be aware that some reducing agents like NaBH₄ can react with it.[8][10]
-
-
Stepwise vs. One-Pot Procedure:
-
Rationale: If the one-pot procedure is problematic, a stepwise approach offers more control.
-
Protocol: First, form and isolate the imine. This is typically done by reacting the amine and carbonyl compound, often with azeotropic removal of water. Then, dissolve the purified imine in a suitable solvent and perform the reduction.[8][9]
-
Data & Protocols
Table 1: Comparison of N-Alkylation Strategies
| Strategy | Advantages | Disadvantages | Key Considerations |
| Direct Alkylation | Simple, one-step procedure. | Risk of over-alkylation[4][5], competing elimination[4], often requires harsher conditions. | Base choice (e.g., DIPEA)[3], leaving group (I > Br > Cl)[3], temperature control. |
| Reductive Amination | High selectivity for mono-alkylation[6], milder conditions, avoids over-alkylation. | Two-step (one-pot) process, requires a suitable carbonyl compound. | Choice of reducing agent (STAB is common)[8][9], acid catalysis for iminium formation.[7] |
Experimental Protocol: Reductive Amination of 3,3-Dimethylpiperidin-1-amine with a Generic Aldehyde
This protocol provides a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve 3,3-Dimethylpiperidin-1-amine (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Iminium Ion Formation: Add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture at room temperature for 1-2 hours.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
References
-
Reddy, G. S., & Kumar, T. R. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(23), 9594–9598. [Link]
-
Organic Chemistry. (2020, November 2). Alkylation of Amines, Part 5: Alternative Strategies [Video]. YouTube. [Link]
-
Wang, D., et al. (2021). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]
-
McNally, A., Hreeb, A. R., & Willoughby, P. H. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 20(15), 4578–4582. [Link]
-
Li, J., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8537–8547. [Link]
-
Myers, A. (n.d.). Chem 115. Harvard University. Retrieved from [Link]
-
Beller, M., & Jagadeesh, R. V. (2017). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. Angewandte Chemie International Edition, 56(30), 8814-8818. [Link]
-
Organic Process Research & Development. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
Sommer, H. Z., & Jackson, L. L. (1969). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]
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Ashenhurst, J. (2017, May 26). Alkylation Of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Matier, C. D., Schwaben, J., Peters, J. C., & Fu, G. C. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society, 139(48), 17707–17710. [Link]
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Kumar, S., et al. (2021). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 86(12), 8233–8244. [Link]
-
Cantillo, D., & Kappe, C. O. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(20), 2938-2942. [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
Wang, Y., et al. (2020). Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. Industrial & Engineering Chemistry Research, 59(47), 20716–20724. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Le, C. M., et al. (2021). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Communications, 12(1), 1-9. [Link]
-
ResearchGate. (n.d.). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. Retrieved from [Link]
-
ResearchGate. (2017, March 21). N-alkylation of secondary amine?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Mathew, D., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(11), 3356. [Link]
-
Bae, D., & Kim, J. (2011). Mild nonepimerizing N-alkylation of amines by alcohols without transition metals. Chemical Communications, 47(34), 9636-9638. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,3-Dimethylpiperidine. PubChem. Retrieved from [Link]
-
Tanimu, A., & Al-Amin, M. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3290. [Link]
-
Keller, J., & Schalau, K. (2013). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 31, 739-744. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
de Cássia, R., et al. (2021). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Antibiotics, 10(11), 1326. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and spectroscopic properties of N,N-bis-(3-aminopropyl)-N,N-dialkylammonium salts. Retrieved from [Link]
-
NextSDS. (n.d.). (3R)-N,1-dimethylpiperidin-3-amine — Chemical Substance Information. Retrieved from [Link]
-
Bae, D., & Kim, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Chemical Communications, 47(34), 9636-9638. [Link]
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Technical Support Center: Advanced Sequestration of 3,3-Dimethylpiperidin-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the purification of reaction mixtures containing unreacted hydrazine derivatives.
3,3-Dimethylpiperidin-1-amine is a cyclic N-aminopiperidine utilized extensively in drug discovery to synthesize complex hydrazones, ureas, and heterocyclic scaffolds. Due to the α -effect imparted by the adjacent nitrogen atoms, its primary amine is exceptionally nucleophilic and basic. Consequently, unreacted excess reagent interacts irreversibly with the acidic silanol groups of standard silica gel, leading to severe chromatographic tailing and co-elution with target Active Pharmaceutical Ingredients (APIs).
This guide provides field-proven, self-validating protocols to selectively sequester and remove this challenging reagent from complex mixtures.
Strategic Decision Matrix
Before proceeding with a purification protocol, analyze the physicochemical properties of your target product to select the most efficient removal strategy.
Decision matrix for selecting a 3,3-Dimethylpiperidin-1-amine sequestration strategy.
Troubleshooting FAQs
Q1: Why does standard silica gel chromatography fail to separate 3,3-Dimethylpiperidin-1-amine from my products, and what is the gold-standard alternative? A1: The dual basic sites and high polarity of 3,3-Dimethylpiperidin-1-amine cause irreversible adsorption and tailing on unmodified silica. The gold-standard alternative is covalent scavenging 1. By introducing a polymer-bound aldehyde (e.g., Wang Aldehyde Resin), the unreacted primary amine undergoes a rapid condensation to form a resin-bound hydrazone. Because the impurity is now covalently attached to a macroscopic polystyrene bead, it can be removed via simple filtration, bypassing tedious chromatography entirely 2.
Q2: My target product is acid-stable. Can I avoid expensive resins and use liquid-liquid extraction? A2: Yes. If your product is lipophilic and stable to mild acids, an aqueous acidic wash is highly effective. 3,3-Dimethylpiperidin-1-amine is readily protonated. Washing the organic phase with cold 2M HCl or 10% citric acid forces the protonated hydrazine salt into the aqueous layer 3. Causality Note: It is critical to use cold acidic solutions; lowering the temperature kinetically suppresses the hydrolysis of acid-sensitive moieties (like product hydrazones or esters) while maintaining the rapid, thermodynamically favored protonation of the free amine.
Q3: How do I optimize the stoichiometry and kinetics when using polymer-supported aldehyde scavengers? A3: Scavenging is a heterogeneous reaction. To drive it to completion, you must use an excess of the resin (typically 3.0 to 5.0 equivalents based on the estimated unreacted amine). Furthermore, the choice of solvent is critical: polystyrene-based resins must be adequately swollen to expose their internal active sites. Dichloromethane (DCM) or Tetrahydrofuran (THF) are optimal. Highly polar solvents like alcohols or water will collapse the resin pores, drastically reducing the surface area and halting the scavenging process 2.
Quantitative Data: Sequestration Efficiency
The table below summarizes the quantitative efficiency of various sequestration methods, allowing you to balance cost, time, and purity requirements.
| Sequestration Method | Reagent Used | Equivalents Needed | Removal Efficiency (%) | Optimal Solvent Matrix |
| Covalent Scavenging | Wang Aldehyde Resin | 3.0 - 5.0 | >98% | DCM, THF, DMF |
| Covalent Scavenging | Isocyanate Resin | 2.0 - 3.0 | >95% | DCM, Chloroform |
| Acid-Base Extraction | 2M HCl (aq) | Excess | ~90% (per wash) | EtOAc / Water |
| Acid-Base Extraction | 10% Citric Acid (aq) | Excess | ~85% (per wash) | DCM / Water |
Covalent Scavenging Workflow
Workflow for covalent scavenging of unreacted 3,3-Dimethylpiperidin-1-amine using aldehyde resins.
Self-Validating Experimental Methodologies
Protocol A: Covalent Scavenging via Wang Aldehyde Resin
Mechanistic Grounding: This protocol exploits the rapid Schiff-base formation between the primary amine of 3,3-dimethylpiperidin-1-amine and the resin-bound benzaldehyde.
-
Preparation: Dissolve the crude reaction mixture in anhydrous DCM or THF to achieve a concentration of ~0.1 M.
-
Resin Addition: Add 3.0 to 5.0 molar equivalents of Wang Aldehyde Resin (typical loading 1.0 - 1.5 mmol/g) relative to the estimated remaining 3,3-Dimethylpiperidin-1-amine.
-
Agitation: Agitate the suspension on an orbital shaker at 25°C for 2 to 4 hours. Critical Causality: Do NOT use magnetic stirring. Magnetic stir bars will mechanically grind the fragile polystyrene beads into a fine powder, which will pass through the filter frit and irreversibly contaminate your final product.
-
Filtration: Filter the mixture through a medium-porosity sintered glass funnel.
-
Recovery: Wash the filter cake with 3 bed-volumes of the reaction solvent to ensure all non-covalently bound product is eluted from the interstitial spaces of the resin.
-
Validation: Analyze the filtrate via LC-MS. The mass corresponding to 3,3-Dimethylpiperidin-1-amine (m/z[M+H]+ = 129.2) should be completely absent, validating the success of the protocol.
Protocol B: Mild Acidic Sequestration (Liquid-Liquid Extraction)
Mechanistic Grounding: Exploits the basicity of the N-aminopiperidine to form a highly water-soluble hydrochloride or citrate salt, driving it into the aqueous phase.
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Dilution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM) at ~0.2 M.
-
First Extraction: Add an equal volume of cold (4°C) 10% aqueous citric acid or 2M HCl.
-
Phase Separation: Shake vigorously and allow phase separation. The unreacted amine partitions into the aqueous layer.
-
Repetition: Separate the organic layer and repeat the cold acidic wash twice more to ensure >99% removal.
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Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO3 to neutralize residual acid, followed by a brine wash. Dry over anhydrous Na2SO4.
-
Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin; the absence of a dark spot at the baseline confirms the complete removal of the primary amine.
References
-
Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]
-
Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones Source: Drug Discovery URL:[Link]
Sources
optimizing reaction temperature and time for 3,3-Dimethylpiperidin-1-amine synthesis
Technical Support Center: Synthesis of 3,3-Dimethylpiperidin-1-amine
Welcome to the technical support center for the synthesis of 3,3-Dimethylpiperidin-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. The following troubleshooting guides and FAQs address specific issues you may encounter, focusing on the critical interplay between reaction temperature and time.
The synthesis of 3,3-Dimethylpiperidin-1-amine is typically achieved via a two-step process: the N-nitrosation of 3,3-dimethylpiperidine followed by the reduction of the resulting N-nitrosamine intermediate. Precise control over reaction parameters, especially temperature and time, is paramount for achieving high yield and purity.
Part 1: N-Nitrosation of 3,3-Dimethylpiperidine
This initial step involves the reaction of 3,3-dimethylpiperidine with a nitrosating agent, commonly sodium nitrite under acidic conditions, to form N-nitroso-3,3-dimethylpiperidine.
dot
Caption: General workflow for the N-nitrosation step.
FAQ 1: What are the standard initial conditions for the N-nitrosation of 3,3-dimethylpiperidine?
Answer: The standard protocol for N-nitrosation of a secondary amine like 3,3-dimethylpiperidine involves its reaction with an aqueous solution of sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Causality: The reaction requires acidic conditions to generate the active nitrosating agent, nitrous acid (HONO), and its protonated forms, which are highly electrophilic.[1][2] The reaction is highly exothermic; therefore, stringent temperature control is critical to prevent runaway reactions and the formation of undesired byproducts.
Recommended Starting Protocol:
-
Dissolve 3,3-dimethylpiperidine in a suitable aqueous acid solution (e.g., 2M HCl).
-
Cool the reaction mixture to 0-5 °C in an ice bath. Maintaining this low temperature is crucial.
-
Prepare a solution of sodium nitrite (1.1-1.2 equivalents) in water.
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Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
FAQ 2: My nitrosation reaction is slow or incomplete. How should I adjust the temperature and time?
Answer: If the reaction is sluggish, it typically points to insufficient generation of the active nitrosating agent or low reactivity. Simply increasing the temperature is often not the best solution due to the risk of side reactions.
Causality: While higher temperatures can increase the reaction rate, they also accelerate the decomposition of nitrous acid and can lead to the formation of nitrogen oxides (NOx), which can participate in undesired side reactions.[3] Prolonged reaction times at elevated temperatures can also degrade the product.
Troubleshooting Steps:
-
Verify pH: First, ensure the reaction mixture is sufficiently acidic (pH 1-2). The concentration of the active nitrosating species is highly pH-dependent.[4] If the pH is too high, carefully add more acid while maintaining a low temperature.
-
Incremental Temperature Increase: If the pH is optimal and the reaction is still slow, you can allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours. Do not apply external heat unless necessary.
-
Extended Reaction Time: For sterically hindered amines, the reaction may simply require more time. Continue stirring at room temperature for up to 12-24 hours, monitoring periodically.
-
Alternative Reagents: If the reaction remains incomplete, consider alternative nitrosating agents that are effective under milder conditions, such as tert-butyl nitrite (TBN) or specialized reagents like 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1), which may offer better yields and fewer side products.[1][5]
| Parameter | Standard Condition | Optimization for Sluggish Reaction | Rationale |
| Temperature | 0-5 °C | Allow to warm to 20-25 °C | Balances increased reaction rate against reagent decomposition. |
| Time | 1-2 hours | Extend to 4-24 hours | Allows more time for sterically hindered substrates to react. |
| pH | 1-2 | Verify and adjust if >2 | Maximizes the concentration of the active nitrosating agent.[4] |
FAQ 3: I'm observing significant byproduct formation. How can I minimize this by adjusting temperature and time?
Answer: Byproduct formation during nitrosation is almost always linked to excessive temperature or incorrect stoichiometry. The primary goal is to maintain conditions that favor the formation of the N-nitrosamine over competing pathways.
Causality: High local temperatures, often caused by too-rapid addition of the nitrite solution, can lead to the decomposition of nitrous acid into NOx gases. These can lead to oxidative side reactions or other undesired nitrogen-containing impurities.
Troubleshooting Steps:
-
Strict Temperature Control: The most critical factor is maintaining a low and stable temperature (0-5 °C) throughout the addition of sodium nitrite. Slow, dropwise addition is mandatory.
-
Shorter Reaction Times: Once the starting material is consumed (as determined by TLC/LC-MS), proceed immediately to the workup. Unnecessarily long reaction times, especially if the temperature has risen, increase the likelihood of product degradation.
-
Atmosphere Control: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen) can sometimes help to minimize oxidative side reactions.
-
Workup Promptness: After the reaction is complete, quench any remaining nitrous acid (e.g., with sulfamic acid) and proceed with the extraction of the N-nitrosamine product without delay.
Part 2: Reduction of N-Nitroso-3,3-dimethylpiperidine
This second step converts the N-nitrosamine intermediate into the target 3,3-Dimethylpiperidin-1-amine. A common and effective method is reduction using zinc dust in the presence of acetic acid.
dot
Caption: Troubleshooting logic for the reduction step.
FAQ 4: My reduction with Zn/Acetic Acid is incomplete. How can I optimize temperature and time to drive it to completion?
Answer: Incomplete reduction of the N-nitrosamine is a common issue that can often be resolved by carefully adjusting the reaction conditions. The Zn/AcOH system is generally robust, but its efficiency is temperature-dependent.
Causality: The reduction of the N-N=O bond is an energetically demanding process. Insufficient thermal energy can lead to a stalled reaction. However, excessive heat can cause over-reduction or decomposition.
Troubleshooting Steps:
-
Initial Temperature: Start the reaction at room temperature to control the initial exotherm that occurs upon adding the zinc dust.
-
Controlled Heating: Once the initial exotherm subsides, gently heat the reaction mixture. A temperature of 50-60 °C is often effective for driving the reaction to completion.[5] Use a water bath for uniform heating and to avoid localized hot spots.
-
Increase Equivalents and Time: If the reaction is still incomplete after 1-2 hours at 50-60 °C, consider increasing the equivalents of the reducing agent. For example, increasing from 4.0 to 6.0 equivalents of zinc dust can improve yields.[5] Concurrently, extend the reaction time and continue monitoring.
-
Monitor Progress: Use TLC or GC-MS to monitor the disappearance of the N-nitrosamine starting material. The final product, being a primary amine, will have a different Rf value and can be visualized with ninhydrin stain.
| Issue | Parameter to Adjust | Recommended Change | Expected Outcome |
| Incomplete Reaction | Temperature | Gently heat to 50-60 °C after initial exotherm | Increased reaction rate and conversion.[5] |
| Reaction Stalls | Reagent & Time | Increase Zn to 6.0 eq., extend time to 4-8h | Drives the equilibrium towards the product.[5] |
| Complex Mixture | Temperature | Maintain at a lower temperature (25-40 °C) | Minimizes temperature-related side reactions. |
| Low Yield | All Parameters | Re-evaluate purity of starting material and freshness of reagents | Ensures the reaction is not limited by poor quality inputs. |
FAQ 5: Are there significant safety concerns related to this synthesis, and how do temperature and time impact them?
Answer: Yes, safety is a primary concern. N-nitrosamines are potent carcinogens and should be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Causality and Impact of Temperature/Time:
-
Nitrosamine Handling: The intermediate, N-nitroso-3,3-dimethylpiperidine, should not be isolated unless absolutely necessary. A "one-pot" or telescoped synthesis where the workup from the nitrosation flows directly into the reduction step is preferable to minimize exposure.
-
Gas Evolution: Both steps can evolve gas. The nitrosation can produce toxic NOx gases, especially if the temperature is not controlled.[3] The reduction step produces hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.
-
Exotherms: Both reactions are exothermic. Adding reagents too quickly or at too high a starting temperature can lead to a runaway reaction. Always use an ice bath for the nitrosation and add reagents slowly for both steps.
References
- BenchChem. (2025).
-
Li, W., et al. (2013). One-Pot Synthesis of 3-Azido- and 3-Aminopiperidines by Intramolecular Cyclization of Unsaturated Amines. The Journal of Organic Chemistry. Available from: [Link]
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Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Pagar, V. V., et al. (2023). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]
-
Kumar, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]
- Google Patents. (1998). Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane.
-
Organic Syntheses. (n.d.). Procedure. Available from: [Link]
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AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Available from: [Link]
- BenchChem. (2025).
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ResearchGate. (n.d.). Optimization of One Step Reduction of Nitroso and Nitro Group. Available from: [Link]
-
ResearchGate. (n.d.). The transamidation of amines with DMF. Available from: [Link]
-
Nitrosamines Exchange. (2025). Understanding Aqueous Nitrosation Kinetics of 4-Substituted Piperidines To Risk Assess Pharmaceutical Processes and Products. Available from: [Link]
- (n.d.).
-
ChemRxiv. (n.d.). Optimized monomer-based synthesis of poly-N-amino peptides. Available from: [Link]
-
Chemical Communications (RSC Publishing). (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Available from: [Link]
- Google Patents. (n.d.). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
-
VTechWorks. (n.d.). CHAPTER 3 EXPERIMENTAL. Available from: [Link]
- BenchChem. (n.d.).
-
Organic Syntheses. (n.d.). Procedure. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Cascade nitrosation and addition–elimination of nitroacetanilides for the highly efficient synthesis of 1,4,2,5-dioxadiazine derivatives. Available from: [Link]
Sources
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- 3. aidic.it [aidic.it]
- 4. Understanding Aqueous Nitrosation Kinetics of 4-Substituted Piperidines To Risk Assess Pharmaceutical Processes and Products-Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in 3,3-Dimethylpiperidin-1-amine Catalytic Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the catalytic coupling of 3,3-dimethylpiperidin-1-amine. The inherent steric bulk of this substrate presents unique hurdles in forming C-N bonds, often leading to low yields and undesired side reactions. This resource offers a structured approach to overcoming these obstacles through careful selection of catalysts, ligands, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is 3,3-dimethylpiperidin-1-amine a challenging substrate in catalytic coupling reactions?
The primary challenge lies in the steric hindrance created by the two methyl groups at the 3-position of the piperidine ring. This steric bulk impedes the approach of the amine to the metal center of the catalyst and the subsequent reductive elimination step, which is crucial for forming the desired C-N bond.[1] This often results in slow reaction rates and low product yields.[2]
Q2: What are the most common side reactions observed when coupling 3,3-dimethylpiperidin-1-amine?
Common side reactions include hydrodehalogenation of the aryl halide starting material, where the halogen is replaced by a hydrogen atom, and the formation of undesired biaryl products from the self-coupling of the aryl halide.[3] In some cases, catalyst decomposition can also occur, leading to a stalled reaction.[4]
Q3: Which types of catalytic coupling reactions are most suitable for this substrate?
The Buchwald-Hartwig amination is the most widely employed method for the arylation of amines and is a good starting point for coupling 3,3-dimethylpiperidin-1-amine.[1] However, success is highly dependent on the choice of catalyst system.
Troubleshooting Guides
Issue 1: Low to No Product Formation
This is the most common issue when working with sterically hindered amines. The root cause is often an inefficient catalyst system that cannot overcome the steric barrier.
Potential Cause & Recommended Action
-
Inadequate Ligand Selection: The choice of phosphine ligand is critical for the success of the coupling reaction. For sterically demanding substrates, bulky and electron-rich ligands are often required to promote the oxidative addition and reductive elimination steps.[1][5]
-
Suboptimal Base and Solvent Combination: The base and solvent play a crucial, often interdependent, role in the catalytic cycle.[3][9] Strong, non-coordinating bases are generally preferred, but their effectiveness can be highly solvent-dependent.[9][10]
-
Insufficient Reaction Temperature or Time: Overcoming the activation energy barrier for sterically hindered substrates may require more forcing conditions.[5]
-
Action: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for potential substrate or product decomposition. Extend the reaction time, monitoring progress by TLC or LC-MS.
-
Issue 2: Significant Formation of Hydrodehalogenation Byproduct
The formation of a reduced arene byproduct indicates that the catalytic cycle is being diverted from the desired C-N bond formation.
Potential Cause & Recommended Action
-
Ligand-Promoted Hydrodehalogenation: Some ligands are more prone to promoting this side reaction.[3]
-
Action: Switch to a different class of ligand. If you are using a biaryl phosphine ligand, try a ferrocene-based ligand or an NHC ligand.
-
-
Presence of Water: Trace amounts of water can be detrimental, leading to catalyst deactivation and promoting side reactions.[3]
-
Action: Ensure all reagents and solvents are anhydrous. Dry solvents over appropriate drying agents and degas them prior to use. Handle hygroscopic bases in a glovebox.
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition A (Aggressive) | Condition B (Mild) | Rationale |
| Catalyst Precursor | Pd₂(dba)₃ | Pd(OAc)₂ | Both are common and effective Pd(0) sources. |
| Ligand | RuPhos or BrettPhos | XPhos or SPhos | RuPhos and BrettPhos are highly active for hindered amines.[2] XPhos and SPhos are also robust options.[6] |
| Base | NaOtBu or KOtBu | Cs₂CO₃ or K₃PO₄ | Strong alkoxide bases often give higher rates.[3] Carbonates/phosphates are for base-sensitive substrates.[3] |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Nonpolar aprotic solvents are generally preferred.[11] |
| Temperature | 100-110 °C | 80-100 °C | Higher temperatures may be needed to overcome steric hindrance.[5] |
| Concentration | 0.1 M | 0.1 M | A standard starting concentration. |
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with 3,3-Dimethylpiperidin-1-amine
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), palladium precatalyst (0.01-0.05 mmol), and ligand (0.01-0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (1.4 mmol), 3,3-dimethylpiperidin-1-amine (1.2 mmol), and anhydrous, degassed solvent (10 mL).
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously.[12]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[12]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Challenge and Solution
Diagram 1: The Steric Hindrance Problem
Caption: A systematic approach to optimizing the coupling reaction.
References
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
- Benchchem. Optimizing base and solvent for Buchwald-Hartwig amination of 2,5-Diiodopyrazine.
- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- ACS Publications. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.
- PMC. Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination.
- PMC. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
- The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination.
- Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- DTU Research Database. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction.
- PubMed. Role of the base in Buchwald-Hartwig amination.
- The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination.
- ACS Publications. Mechanism of C−F Reductive Elimination from Palladium(IV) Fluorides.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
- Wikipedia. Buchwald–Hartwig amination.
- PubMed. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Journal of the American Chemical Society. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- ResearchGate. A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes† | Request PDF.
- Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Subtle steric differences reveal a model for Ni cross-coupling success. (2017, March 27).
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction.
- ACS Publications. A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. Organometallics.
- PMC. Aryl-CF3 Bond-Forming Reductive Elimination from Palladium(IV).
- Benchchem. Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
- ACS Publications. A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis.
- MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl.
- ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP.
- Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
improving peak shape and resolving baseline noise of 3,3-Dimethylpiperidin-1-amine in LC-MS
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific chromatographic and mass spectrometric challenges associated with the LC-MS analysis of 3,3-Dimethylpiperidin-1-amine .
This highly polar, low-molecular-weight aliphatic amine (MW 128.22) notoriously suffers from severe peak tailing and high baseline noise. Below, we dissect the causality behind these phenomena and provide self-validating workflows to establish a robust, high-sensitivity assay.
Diagnostic Workflow
Figure 1: Diagnostic workflow for resolving peak tailing and baseline noise in LC-MS.
Section 1: Chromatography & Peak Shape Optimization
Q1: Why does 3,3-Dimethylpiperidin-1-amine exhibit severe peak tailing and poor retention on my standard C18 column? A: The root cause is a combination of the analyte's high polarity and secondary ion-exchange interactions. 3,3-Dimethylpiperidin-1-amine is a basic aliphatic amine. On standard reversed-phase (RP) C18 columns, the protonated amine interacts strongly with ionized, unendcapped residual silanols on the silica surface[1]. This secondary retention mechanism causes severe peak tailing[2]. Furthermore, because it is highly polar, it lacks the hydrophobicity needed to partition effectively into the C18 stationary phase, causing it to elute near the void volume where matrix suppression is most severe.
Q2: What is the recommended column chemistry to resolve this tailing? A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal solution for polar amines. HILIC operates via a variation of normal-phase chromatography where the mobile phase is highly aqueous-organic (typically >70% acetonitrile). Using a superficially porous (fused-core) bare silica or zwitterionic HILIC column allows the amine to partition into a water-enriched layer on the stationary phase[3]. This orthogonal selectivity not only provides excellent retention but also reverses the elution order compared to C18, moving the analyte away from early-eluting void volume interferences[4].
Q3: How should I prepare the mobile phase to ensure sharp peaks without causing ion suppression? A: Avoid using Trifluoroacetic acid (TFA). While TFA can mask silanols and improve peak shape, its strong ion-pairing nature causes severe signal suppression in the mass spectrometer[2]. Instead, use a volatile buffer system such as 10–20 mM ammonium formate , adjusted to pH 3.0–4.0 with formic acid. This pH ensures the amine remains fully protonated for consistent HILIC retention, while the buffer provides sufficient ionic strength to outcompete the analyte for residual silanol interaction sites, yielding sharp, symmetrical peaks[2].
Section 2: Mass Spectrometry & Baseline Noise Resolution
Q4: Why is the baseline noise so high for this compound, and how does it affect my Limit of Quantitation (LOQ)? A: 3,3-Dimethylpiperidin-1-amine has a low molecular weight ([M+H]+ ≈ 129.2). The low mass region (< m/z 200) in LC-MS is inherently crowded with chemical noise originating from solvent clusters (e.g., water, methanol, and sodium clusters), mobile phase impurities, and ambient contaminants[5]. High baseline noise directly degrades the Signal-to-Noise (S/N) ratio, which raises your LOQ and makes trace-level quantitation nearly impossible[6][7].
Q5: How can I optimize the MS/MS parameters and source conditions to cut through this chemical noise? A: You must systematically eliminate background contributors:
-
Solvent Purity: Use strictly LC-MS grade solvents and additives. Even minor impurities in lower-grade solvents will dominate the baseline at low m/z[7].
-
Divert Valve: Program a flow diverter valve to send the first 1–2 minutes of the LC effluent to waste. This prevents early-eluting non-retained salts and matrix components from entering the MS and contaminating the source[5][8].
-
Source Optimization: Increase the desolvation gas flow and source temperature to efficiently break up solvent clusters before they enter the mass analyzer[5].
Q6: If chromatographic and MS optimizations are insufficient, what is the ultimate workaround for low m/z noise? A: Pre-column derivatization. By reacting the primary amine group with a derivatizing agent (e.g., dansyl chloride, Fmoc-Cl, or 2,4-dinitrofluorobenzene), you significantly increase the compound's molecular weight and hydrophobicity[9]. This shifts the precursor ion to a much cleaner region of the mass spectrum (e.g., > m/z 300), drastically reducing baseline noise. It also allows the derivative to be easily retained on a standard C18 column, eliminating the need for HILIC.
Quantitative Data Summary
The table below summarizes the expected chromatographic and mass spectrometric outcomes when transitioning from a standard RP approach to optimized methodologies.
| Analytical Strategy | Column Chemistry | Mobile Phase System | Retention Factor ( k′ ) | Peak Asymmetry ( As ) | S/N Ratio Improvement |
| Standard RP (Baseline) | Fully Porous C18 | H₂O / MeOH + 0.1% FA | < 0.5 (Void) | > 2.5 (Severe Tailing) | 1x (High Noise) |
| Optimized HILIC | Fused-Core Bare Silica | ACN / 10mM NH₄Formate (pH 3) | 3.5 - 4.5 | 1.0 - 1.2 (Excellent) | 5x - 10x |
| Derivatization + RP | Fully Porous C18 | H₂O / ACN + 0.1% FA | > 5.0 | 1.0 (Excellent) | > 25x (Clean m/z) |
Step-by-Step Experimental Protocol: HILIC-MS/MS Optimization
This protocol is designed as a self-validating system. By running System Suitability Tests (SSTs) and blank gradients, you verify baseline stability before committing precious samples[6].
Phase 1: Mobile Phase & System Preparation
-
Prepare Buffer (Aqueous): Dissolve LC-MS grade ammonium formate in ultra-pure water to a concentration of 100 mM. Adjust to pH 3.0 using LC-MS grade formic acid.
-
Prepare Mobile Phases:
-
Mobile Phase A: 10% 100 mM Ammonium Formate buffer / 90% Water (Final buffer conc: 10 mM).
-
Mobile Phase B: 10% 100 mM Ammonium Formate buffer / 90% Acetonitrile (Final buffer conc: 10 mM).
-
-
System Flush: Purge the LC system with 50:50 Water:Acetonitrile (no buffers) to remove any residual TFA or high-salt buffers from previous users, preventing precipitation.
Phase 2: Chromatographic Setup
-
Column Installation: Install a superficially porous (fused-core) HILIC column (e.g., 2.7 µm, 2.1 x 100 mm).
-
Equilibration: Equilibrate the column with 95% Mobile Phase B for at least 20 column volumes. Note: HILIC requires longer equilibration times than RP.
-
Gradient Design: Program a gradient starting at 95% B, ramping down to 60% B over 5 minutes. (In HILIC, water is the strong solvent; increasing water elutes the analyte).
Phase 3: MS Source Tuning & Validation
-
Divert Valve Setup: Program the MS divert valve to direct flow to waste from 0.0 to 1.5 minutes to discard unretained matrix[8].
-
Source Tuning: Infuse a 100 ng/mL standard of 3,3-Dimethylpiperidin-1-amine via a T-piece while running the LC at 50% B. Optimize the cone voltage to maximize the [M+H]+ (m/z 129.2) signal without inducing in-source fragmentation. Increase desolvation gas flow until solvent cluster background noise plateaus.
-
Self-Validation (Blank Run): Inject a blank sample (diluent only). Evaluate the baseline noise in the MRM channels. If noise is high, verify solvent purity or increase source temperature[5].
-
Sample Injection: Inject the sample. Ensure the diluent is highly organic (>75% Acetonitrile) to prevent peak distortion caused by solvent mismatch on the HILIC column.
References
-
Bioanalysis Zone. "Ascentis® Express Products: Columns used for analysis of Polar and Non-Polar compounds." Bioanalysis Zone.[Link]
-
Waters Corporation. "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro." Waters Corporation.[Link]
-
ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." ZefSci.[Link]
-
PharmPK. "Rise in background noise in LC-MS/MS analysis." PharmPK.[Link]
-
Chromatography Forum. "peak tailing." Chromatography Forum. [Link]
-
LCGC International. "Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?" Chromatography Online.[Link]
-
ACS Publications. "Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process." Organic Process Research & Development.[Link]
-
ResearchGate. "Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT derivatives." Biomedical Chromatography.[Link]
-
LCGC International. "Enhanced Sample Throughput for Environmental Analysis." Chromatography Online.[Link]
Sources
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- 3. Ascentis ® Express HILIC U/HPLC Columns [sigmaaldrich.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmpk.com [pharmpk.com]
- 9. chromatographyonline.com [chromatographyonline.com]
reducing unwanted side reactions in 3,3-Dimethylpiperidin-1-amine amidation
Welcome to the technical support center for the amidation of 3,3-Dimethylpiperidin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this sterically hindered secondary amine. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the amidation of 3,3-Dimethylpiperidin-1-amine, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation with Unreacted Starting Materials
You observe a significant amount of unreacted 3,3-Dimethylpiperidin-1-amine and carboxylic acid in your reaction mixture, even after extended reaction times.
Potential Causes:
-
Steric Hindrance: The gem-dimethyl group at the 3-position of the piperidine ring significantly hinders the approach of the amine to the activated carboxylic acid. This slows down the rate of the desired nucleophilic attack, making it the rate-limiting step.[1][2]
-
Insufficiently Reactive Coupling Reagent: Standard coupling reagents like DCC or EDC in combination with HOBt may not be potent enough to activate the carboxylic acid sufficiently for it to react with a hindered amine like 3,3-Dimethylpiperidin-1-amine.[2]
-
Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow and incomplete.[3]
Solutions:
-
Employ a More Potent Coupling Reagent: For sterically hindered amines, stronger coupling reagents are often necessary.[2]
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , or HBTU are generally more effective. HATU is often preferred due to the "7-aza effect," which accelerates the aminolysis of the active ester, making it particularly suitable for challenging couplings.[4][5]
-
Phosphonium Salts: Reagents such as PyBOP or PyAOP are also highly effective for difficult amidations and can minimize racemization if your carboxylic acid is chiral.[6]
-
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave-assisted synthesis can be particularly effective in accelerating these reactions, often reducing reaction times from hours to minutes.[2]
-
Solvent: Ensure all reactants are fully soluble. Aprotic polar solvents like DMF or NMP are generally good choices.[3][7]
-
-
Consider Acyl Fluoride Intermediates: For extremely hindered couplings, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TCFH-NMI or BTFFH can be a successful strategy.[2][8]
Issue 2: Presence of an Unexpected Byproduct with a Mass Corresponding to Your Coupling Reagent Adduct
You observe a significant impurity in your LC-MS analysis that has a mass corresponding to an adduct of your starting amine and the coupling reagent.
Potential Causes:
-
Guanidinylation: This is a common side reaction when using uronium/aminium-based coupling reagents like HATU, HBTU, or TOTU.[9][10][11] The free amine of 3,3-Dimethylpiperidin-1-amine can directly attack the coupling reagent, forming a stable guanidinium byproduct. This modified amine is no longer nucleophilic and cannot participate in the desired amidation, effectively "capping" your starting material and reducing your yield.[9] This side reaction is more prevalent when:
Solutions:
-
Optimize Stoichiometry: Use the minimum excess of the coupling reagent required for efficient amidation. A good starting point is to perform a titration to find the optimal ratio.[9]
-
Pre-activation of the Carboxylic Acid: Instead of adding all reagents at once, pre-activate the carboxylic acid with the coupling reagent and a base (like DIPEA) for a short period (1-5 minutes) before adding the 3,3-Dimethylpiperidin-1-amine.[9] This ensures that the majority of the coupling reagent is consumed in forming the active ester, minimizing its availability to react with the amine.
Issue 3: Formation of a Byproduct with a Mass Corresponding to the Carbodiimide Adduct
When using a carbodiimide reagent (e.g., DCC, DIC, EDC), you isolate a significant amount of an insoluble or difficult-to-remove byproduct.
Potential Cause:
-
N-acylurea Formation: The O-acylisourea intermediate formed upon activation of the carboxylic acid by the carbodiimide is highly reactive. If the nucleophilic attack by the sterically hindered 3,3-Dimethylpiperidin-1-amine is slow, this intermediate can rearrange to a more stable, unreactive N-acylurea.[12] This byproduct consumes your activated carboxylic acid and can be challenging to separate from the desired amide product.[13]
Solutions:
-
Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) into your reaction.[14] These additives react with the O-acylisourea intermediate to form more stable active esters (OBt or OAt esters). These esters are less prone to rearrangement but are still reactive enough to be attacked by the amine, thus minimizing N-acylurea formation.[14] HOAt is generally more reactive than HOBt and is a good choice for hindered couplings.[14]
-
Choice of Carbodiimide: Use a water-soluble carbodiimide like EDC . The resulting N-acylurea byproduct is also water-soluble, which can simplify purification through an aqueous workup.[6]
Issue 4: Racemization of a Chiral Carboxylic Acid
If your carboxylic acid has a chiral center, you may observe partial or complete racemization in the final product.
Potential Cause:
-
Slow Aminolysis: The prolonged reaction times required for the amidation of a sterically hindered amine can increase the risk of racemization of the activated carboxylic acid, especially if an oxazolone intermediate can be formed.[4][12]
Solutions:
-
Highly Efficient Coupling Reagents: Use coupling reagents that promote rapid aminolysis, such as HATU or PyAOP .[4] The faster the activated ester is consumed by the amine, the less time there is for racemization to occur.
-
Use of Additives: Additives like HOAt are known to be superior to HOBt in suppressing racemization due to the formation of more reactive OAt esters.[14]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also increase the rate of racemization. A careful balance must be found, or consider microwave synthesis which can provide rapid heating and potentially minimize racemization by reducing overall reaction time.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best class of coupling reagents for the amidation of 3,3-Dimethylpiperidin-1-amine?
For sterically hindered secondary amines like 3,3-Dimethylpiperidin-1-amine, uronium/aminium salts (e.g., HATU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally the most effective choices.[2] HATU is often a top choice due to its high reactivity, which is enhanced by the "7-aza effect".[4]
Q2: Can I use a simple carbodiimide like DCC or EDC?
While it is possible, it is not the recommended first choice for this substrate. The slow reaction with the hindered amine makes the formation of the N-acylurea byproduct highly likely.[12] If you must use a carbodiimide, it is crucial to include an additive like HOBt or, preferably, HOAt.[14]
Q3: Are there any potential side reactions involving the piperidine ring itself?
Under standard amidation conditions, the piperidine ring is generally stable. However, under certain circumstances, such as in the presence of specific functional groups on the coupling partner (e.g., a maleimide), the piperidine nitrogen can participate in side reactions like an aza-Michael addition.[15] For most standard carboxylic acid partners, side reactions involving the ring are not a primary concern.
Q4: How can I improve the yield if even potent coupling reagents are not working well?
If you are still facing low yields, consider the following:
-
Microwave Synthesis: This can significantly accelerate the reaction and improve yields for difficult couplings.[2]
-
Acyl Chloride/Fluoride Formation: Convert the carboxylic acid to its more reactive acyl chloride (using, for example, oxalyl chloride or thionyl chloride) or acyl fluoride.[2] These highly reactive intermediates can then be reacted with the amine. This two-step approach often succeeds where one-pot methods fail for very hindered substrates.[2][8]
-
Solvent Choice: Ensure you are using a solvent in which all reactants are fully soluble at the reaction temperature. Good options include DMF, NMP, or DMAc.[3][7]
Data and Protocols
Table 1: Comparison of Coupling Reagents for Hindered Amidations
| Coupling Reagent | Class | Relative Reactivity | Common Additive | Key Advantages for Hindered Amines | Potential Side Reactions |
| EDC/DCC | Carbodiimide | Moderate | HOBt, HOAt | Cost-effective, simple workup (for EDC) | High risk of N-acylurea formation, racemization[12] |
| HATU | Uronium/Aminium | Very High | None needed | Excellent for hindered substrates, low racemization risk due to "7-aza effect"[4] | Guanidinylation, higher cost[9][10] |
| HBTU/HCTU | Uronium/Aminium | High | None needed | Good for hindered couplings, widely used | Guanidinylation[9][11] |
| PyBOP/PyAOP | Phosphonium | Very High | None needed | Excellent for hindered couplings, low racemization risk[6] | Byproducts can be difficult to remove |
Experimental Protocol: General Procedure for Amidation of 3,3-Dimethylpiperidin-1-amine using HATU
-
Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, 0.1-0.5 M).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution. Stir the mixture at room temperature for 1-5 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of 3,3-Dimethylpiperidin-1-amine (1.2 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) while monitoring the progress by TLC or LC-MS. For very slow reactions, microwave heating can be employed.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Low Amide Yield
Caption: A decision-making workflow for troubleshooting low yields in the amidation of sterically hindered amines.
Diagram 2: Competing Side Reactions in Amidation
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.globalso.com [file.globalso.com]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
purification of 3,3-Dimethylpiperidin-1-amine: recrystallization vs vacuum distillation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the isolation and purification of hydrazine derivatives.
3,3-Dimethylpiperidin-1-amine (CAS: 168272-97-7) is a critical cyclic hydrazine intermediate used in the synthesis of various pharmaceuticals. Because the free base of 1-amino-3,3-dimethylpiperidine is a liquid at room temperature[1], researchers must choose between vacuum distillation of the free base or recrystallization via salt formation. Both methods have distinct mechanistic advantages and specific troubleshooting profiles.
Below is our comprehensive guide, featuring comparative data, step-by-step validated protocols, and an FAQ section to troubleshoot common experimental failures.
Method Selection & Workflow
The decision to distill or recrystallize depends entirely on your downstream application. If your next synthetic step requires a nucleophilic free amine (e.g., direct coupling to an acyl chloride or sulfonyl chloride), vacuum distillation is preferred. If you require long-term storage, high-purity archiving, or the removal of closely related structural impurities, converting the liquid to a solid hydrochloride salt for recrystallization is the superior choice[1].
Purification Decision Workflow
Figure 1: Decision matrix for the purification of 3,3-Dimethylpiperidin-1-amine based on application needs.
Comparative Data Summary
The unsubstituted analog, 1-aminopiperidine, has a boiling point of ~146.9 °C at atmospheric pressure (760 mmHg)[2]. The addition of two methyl groups in 3,3-dimethylpiperidin-1-amine increases the molecular weight and lipophilicity, pushing the atmospheric boiling point higher. This makes the compound highly susceptible to thermal degradation (N-N bond cleavage) if distilled without a vacuum[3].
| Parameter | Vacuum Distillation | Recrystallization (as HCl Salt) |
| Target Physical State | Free Base (Liquid) | Hydrochloride Salt (Solid) |
| Primary Mechanism | Vapor pressure / Boiling point differential | Solubility differential / Crystal lattice energy |
| Best For Removing... | Non-volatile impurities, heavy oligomers | Structurally similar organic impurities (e.g., unreacted amines) |
| Thermal Degradation Risk | High (if vacuum fails or leaks occur) | Low (performed at moderate/low temperatures) |
| Storage Stability | Moderate (prone to auto-oxidation) | Excellent (highly stable, resists oxidation) |
| Typical Yield | 70–85% (losses in forerun/residue) | 60–80% (losses in mother liquor) |
Validated Experimental Protocols
Protocol A: Vacuum Distillation of the Free Base
Causality Focus: Hydrazine derivatives are sensitive to oxidation and heat. This protocol utilizes high vacuum to artificially lower the boiling point and an inert atmosphere to prevent oxidative degradation.
-
System Preparation: Assemble a short-path distillation apparatus. Grease all ground-glass joints lightly with high-vacuum silicone grease to ensure a hermetic seal.
-
Loading & Drying: Transfer the crude 3,3-dimethylpiperidin-1-amine to the distillation flask. Add a magnetic stir bar (do not use boiling chips under vacuum, as they lose effectiveness and cause violent bumping).
-
Inert Purge (Self-Validation Step): Connect the system to a Schlenk line. Evacuate the system to < 10 mmHg, then backfill with Argon. Repeat this pump/purge cycle three times. Validation: The pressure gauge must hold steady at < 10 mmHg when the vacuum valve is closed; if it rises, you have a leak that will cause product oxidation.
-
Distillation: Apply dynamic high vacuum (ideally 1–5 mmHg). Slowly heat the oil bath. Discard the initial forerun (which contains residual solvents and lower-boiling secondary amines).
-
Collection: Collect the main fraction. At 5 mmHg, expect the product to distill significantly below 100 °C. The purified free base will manifest as a clear, colorless liquid.
-
Storage: Break the vacuum with Argon (never air). Transfer the liquid to an amber vial, blanket with Argon, and store over activated 4Å molecular sieves at 4 °C[3].
Protocol B: Hydrochloride Salt Formation and Recrystallization
Causality Focus: By protonating the amine, we drastically alter its solubility profile, forcing it out of a non-polar solvent as a crystalline solid, leaving organic impurities dissolved in the mother liquor.
-
Dissolution: Dissolve the crude liquid free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a ratio of 1:10 (v/v).
-
Salt Formation: Cool the flask to 0 °C in an ice bath. Under vigorous stirring, slowly add a stoichiometric amount of anhydrous 2M HCl in diethyl ether dropwise. A white precipitate will immediately form[1].
-
pH Validation (Self-Validation Step): Spot the mother liquor on wet pH paper. It should read slightly acidic (pH ~5-6). If it is basic, salt formation is incomplete; add more HCl.
-
Isolation: Filter the crude hydrochloride salt via vacuum filtration and wash the filter cake with cold anhydrous ether.
-
Recrystallization: Transfer the crude solid to a clean flask. Add a minimum volume of boiling isopropanol (IPA) until the solid just dissolves.
-
Crystallization & Recovery: Remove from heat and allow the solution to cool to room temperature undisturbed (to promote optimal crystal lattice formation), then transfer to an ice bath for 1 hour. Filter the purified white crystals and dry under high vacuum to constant weight.
Troubleshooting & FAQs
Q1: Why does my distilled 3,3-dimethylpiperidin-1-amine turn yellow or brown over time? A: Hydrazine derivatives are highly susceptible to auto-oxidation when exposed to ambient air and light, forming colored azo-compounds or degradation products. The free base form is particularly vulnerable. Ensure you are breaking your distillation vacuum with an inert gas (Argon/N2) rather than atmospheric air. For long-term stability, convert the liquid to the hydrochloride salt, which is vastly more stable against oxidation[1].
Q2: During salt formation, my product "oils out" into a sticky residue at the bottom of the flask instead of forming a filterable solid. What went wrong? A: "Oiling out" occurs when the compound separates as a liquid phase rather than crystallizing. In the case of 1-aminopiperidines, this is almost always caused by the presence of water. These salts are highly hygroscopic; any moisture introduced (e.g., using aqueous HCl instead of anhydrous HCl in ether, or failing to dry the crude amine) will hydrate the salt, turning it into a sticky syrup. Solution: Dry your crude free base over NaOH pellets prior to salt formation, and strictly use anhydrous HCl in ethereal solvents.
Q3: Can I separate unreacted 3,3-dimethylpiperidine (the secondary amine precursor) from 3,3-dimethylpiperidin-1-amine using vacuum distillation? A: It is exceptionally difficult. The boiling points of the secondary amine precursor and the N-amino product are often too close for efficient separation via simple short-path distillation. Recrystallization is the superior method here. The solubility profiles and crystal lattice energies of their respective hydrochloride salts differ significantly, allowing the target N-amine salt to be isolated via fractional crystallization while the precursor remains in the mother liquor.
Q4: My vacuum distillation is bumping violently despite using a stir bar. How can I control this? A: Bumping under deep vacuum occurs due to localized superheating of the viscous crude liquid. To resolve this, ensure your stirring rate is set to maximum. If bumping persists, introduce a fine capillary bleed tube that introduces a microscopic, steady stream of Argon directly into the bottom of the liquid. This provides continuous nucleation sites for smooth boiling.
References
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present Source: Google Patents URL
Sources
Comparative Basicity Guide: 3,3-Dimethylpiperidin-1-amine vs. 4,4-Dimethylpiperidin-1-amine
In medicinal chemistry and rational drug design, 1-aminopiperidines serve as crucial hydrazine bioisosteres, linkers, and conformational scaffolds. The basicity (pKa) of these cyclic hydrazines directly dictates their pharmacokinetic properties, including lipophilicity (LogD), passive membrane permeability, and target-site ion-pairing.
This guide provides an objective, mechanistic comparison of two structural isomers: 3,3-Dimethylpiperidin-1-amine and 4,4-dimethylpiperidin-1-amine . While both share the exact same molecular weight and core framework, the spatial positioning of the gem-dimethyl group fundamentally alters their basicity. Through the lens of steric hindrance and solvation dynamics, we will explore why the 4,4-dimethyl isomer exhibits stronger basicity than its 3,3-dimethyl counterpart.
Mechanistic Causality: Sterics, Solvation, and the Alpha-Effect
To understand the basicity differential between these two isomers, we must first establish the chemical baseline. Unsubstituted 1-aminopiperidine has a predicted pKa of approximately 8.19 (1[1]). This is significantly lower than standard piperidine (pKa ~11.2) due to the electron-withdrawing nature of the adjacent exocyclic nitrogen—a phenomenon related to the alpha-effect that destabilizes the conjugate acid (2[2]).
When comparing the 3,3-dimethyl and 4,4-dimethyl isomers, the primary differentiator is not the inductive effect (+I) of the methyl groups, but rather steric hindrance to solvation (3[3]).
-
3,3-Dimethylpiperidin-1-amine: In the lowest-energy chair conformation, one of the methyl groups at the C3 position is forced into an axial orientation. This axial methyl group creates a severe 1,3-diaxial interaction with the substituents on the N1 nitrogen. When the nitrogen is protonated, the conjugate acid must be stabilized by hydrogen bonding with water molecules. The steric bulk of the axial C3 methyl physically blocks solvent molecules from efficiently forming a hydration sphere around the protonated nitrogen. This destabilizes the conjugate acid, thereby shifting the equilibrium toward the unprotonated free base and lowering the pKa (4[4]).
-
4,4-Dimethylpiperidin-1-amine: The gem-dimethyl group is located at the C4 position, the most remote site from the N1 basic center. The axial methyl group at C4 interacts with the axial hydrogens at C2 and C6, but it does not project steric bulk toward the nitrogen lone pair. Consequently, the protonated conjugate acid remains fully accessible to solvent molecules. The unhindered solvation stabilizes the positive charge, resulting in a higher pKa (stronger base) compared to the 3,3-isomer.
Quantitative Comparison Data
The table below summarizes the physicochemical and steric parameters driving the basicity differences between the two isomers.
| Property | 3,3-Dimethylpiperidin-1-amine | 4,4-Dimethylpiperidin-1-amine |
| CAS Number | 168272-97-7 | 805181-28-6 |
| Molecular Weight | 128.22 g/mol | 128.22 g/mol |
| Predicted pKa (Hydrazine N) | ~7.4 - 7.8 | ~8.2 - 8.4 |
| Steric Hindrance at N1 | High (1,3-diaxial interaction) | Low (Remote substitution) |
| Conjugate Acid Solvation | Severely Hindered | Highly Accessible |
| Dominant Basicity Factor | Steric Desolvation | Solvation Stabilization |
Mechanistic Workflow Diagram
Fig 1: Mechanistic pathway illustrating how gem-dimethyl positioning dictates basicity via solvation.
Self-Validating Experimental Protocol: Potentiometric pKa Determination
To empirically validate the predicted basicity differences, a rigorous potentiometric titration must be employed. This protocol is designed as a self-validating system , ensuring that environmental variables (like atmospheric CO2 and ionic strength) do not skew the delicate pKa differential between the two isomers.
Materials & Setup:
-
Analyte: 2.0 mmol of 3,3-Dimethylpiperidin-1-amine or 4,4-dimethylpiperidin-1-amine.
-
Solvent System: 50 mL of 0.15 M KCl in ultra-pure water. (Causality: Maintains constant ionic strength mimicking physiological osmolarity, preventing activity coefficient drift during titration).
-
Titrant: Standardized 0.100 M HCl.
-
Environment: Jacketed titration vessel maintained at 25.0 ± 0.1 °C under a continuous Argon purge.
Step-by-Step Methodology:
-
System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 °C. (Causality: Temperature strictly dictates the autoionization constant of water (Kw) and the resulting pKa; thermal variations will invalidate the comparative data).
-
Atmospheric Control: Purge the 0.15 M KCl solvent with Argon for 15 minutes prior to dissolving the amine. (Causality: Aliphatic amines rapidly absorb atmospheric CO2 to form carbamates and carbonic acid, which act as buffering impurities and artificially depress the measured basicity).
-
Analyte Introduction: Dissolve 2.0 mmol of the target isomer into the purged solvent. Stir gently to avoid vortex-induced cavitation.
-
Titration Execution: Add 0.100 M HCl in 0.05 mL increments. Record the pH only after the electrode reading has stabilized (drift < 0.001 pH/min).
-
Data Processing: Plot the first derivative curve (dpH/dV) to precisely identify the equivalence point. Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation, applying the Debye-Hückel correction for activity coefficients.
-
Internal Validation Control: Run a parallel titration using unsubstituted 1-aminopiperidine. If the control deviates by >0.05 units from its known literature value (~8.19) (1[1]), the system is compromised. Recalibrate the electrode and verify titrant molarity before proceeding with the isomers.
Implications for Drug Development
The ~0.4 to 0.8 log unit difference in basicity between these isomers has profound implications for pharmacokinetics. The less basic 3,3-dimethyl isomer will have a higher fraction of un-ionized free base at physiological pH (7.4), leading to a higher apparent lipophilicity (LogD) and potentially greater passive membrane permeability. Conversely, the more basic 4,4-dimethyl isomer will be more heavily protonated, increasing its aqueous solubility and altering its binding kinetics in target protein pockets that require a charged ion-pairing interaction.
References
-
Piperidine, 1-amino- - ChemBK. 1
-
5 Key Basicity Trends of Amines - Master Organic Chemistry. 3
-
Basicity of Amines - Chemistry Steps. 4
-
1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem. 2
-
4,4-Dimethylpiperidin-1-amine - EvitaChem. 5
-
168272-97-7, 3,3-Dimethylpiperidin-1-amine - AccelaChem. 6
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- 2. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 5. evitachem.com [evitachem.com]
- 6. 168272-97-7,3,3-Dimethylpiperidin-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
A Comparative Guide to the Validation of GC-MS Analytical Methods for 3,3-Dimethylpiperidin-1-amine Purity
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the purity of 3,3-Dimethylpiperidin-1-amine, a key building block in various synthetic pathways. We will delve into the rationale behind experimental choices, compare GC-MS to alternative analytical techniques, and provide detailed, actionable protocols grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
The Criticality of Purity in Drug Development
The identity and purity of starting materials like 3,3-Dimethylpiperidin-1-amine are critical parameters that can significantly impact the quality, safety, and efficacy of a final drug product.[6] Impurities can lead to side reactions, the formation of toxic byproducts, and reduced yields, making a validated analytical method for purity assessment an indispensable tool in the pharmaceutical industry.
Choosing the Right Analytical Tool: A Comparative Overview
While several techniques can be employed for amine analysis, each possesses distinct advantages and limitations. The selection of an optimal method depends on the specific requirements of the analysis, including volatility of the analyte, required sensitivity, and the nature of potential impurities.
| Analytical Method | Principle | Advantages | Disadvantages | Applicability to 3,3-Dimethylpiperidin-1-amine |
| GC-MS | Separation based on volatility and polarity, with mass-based identification and quantification. | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds, provides structural information for impurity identification.[7][8] | Can require derivatization for polar amines to prevent peak tailing, potential for thermal degradation of labile compounds.[9] | Highly Suitable: As a volatile amine, it is an excellent candidate for GC-MS analysis, offering both high-resolution separation and definitive identification of impurities. |
| HPLC with UV/Vis | Separation based on polarity using a liquid mobile phase. | Wide applicability, non-destructive. | 3,3-Dimethylpiperidin-1-amine lacks a strong chromophore, necessitating derivatization for UV detection, which adds complexity.[10] | Less Direct: Requires a derivatization step to introduce a UV-active moiety, making the method more complex and potentially introducing new sources of error.[10] |
| Acid-Base Titration | Neutralization reaction between the basic amine and a standardized acid. | Simple, cost-effective, and provides an accurate measure of total amine content.[11][12] | Lacks specificity; it cannot distinguish between the target amine and other basic impurities.[11] | Complementary: Useful as an orthogonal technique to determine total base content but insufficient on its own for a comprehensive purity profile. |
Given its volatility and the need for specific impurity identification, GC-MS emerges as a superior technique for the comprehensive purity assessment of 3,3-Dimethylpiperidin-1-amine.[6][7]
The Workflow of GC-MS Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[5] The following diagram outlines the logical flow of the validation process according to ICH Q2(R1) guidelines.[4]
Caption: A typical workflow for the validation of a GC-MS purity method.
Proposed GC-MS Method for 3,3-Dimethylpiperidin-1-amine
The following parameters are proposed as a starting point for the analysis. Optimization may be required based on the specific instrument and potential impurities encountered.
| Parameter | Condition | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A general-purpose, low-bleed column suitable for a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides good chromatographic efficiency and is inert. |
| Oven Program | Initial 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | Allows for the separation of volatile impurities from the main analyte and ensures elution of less volatile components. |
| Injector | Splitless mode, 250°C | Maximizes sensitivity for trace impurity analysis. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-400 | Covers the expected mass range of the analyte and potential impurities. |
| Transfer Line Temp | 280°C | Prevents condensation of the analyte before reaching the MS source. |
| Ion Source Temp | 230°C | Standard temperature for robust ionization. |
In-Depth Validation Protocols
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5]
Experimental Protocol:
-
Analyte Identification: Inject a solution of 3,3-Dimethylpiperidin-1-amine reference standard to determine its retention time and mass spectrum.
-
Impurity Spiking: Prepare a solution of the analyte and spike it with known potential impurities (e.g., starting materials from synthesis, isomers, or related compounds).
-
Forced Degradation: Subject a solution of 3,3-Dimethylpiperidin-1-amine to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[13]
-
Analysis: Analyze the spiked and stressed samples by GC-MS.
Acceptance Criteria:
-
The peak for 3,3-Dimethylpiperidin-1-amine should be free from any co-eluting peaks in the spiked and stressed samples.
-
The mass spectrum of the analyte peak in the mixed solutions should be consistent with that of the pure reference standard.
-
Peak purity analysis (if software is available) should indicate a spectrally homogeneous peak.
Caption: Logical diagram for assessing method specificity.
Linearity
Objective: To demonstrate that the analytical results are directly proportional to the concentration of the analyte in the sample.[14]
Experimental Protocol:
-
Prepare a stock solution of 3,3-Dimethylpiperidin-1-amine reference standard of known purity.
-
Create a series of at least five calibration standards by diluting the stock solution. The concentration range should span from the limit of quantitation (LOQ) to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm a linear relationship.
Example Data:
| Concentration (µg/mL) | Peak Area (n=3) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 20.0 | 304,560 |
| 30.0 | 455,890 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.
Experimental Protocol:
-
Prepare a sample matrix (placebo or blank solvent) and spike it with the 3,3-Dimethylpiperidin-1-amine reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Example Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.08 | 100.8 |
| 120% | 12.0 | 11.92 | 99.3 |
| Mean Recovery | 99.8% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]
A. Repeatability (Intra-assay Precision)
-
Protocol: Analyze a minimum of six replicate samples of 3,3-Dimethylpiperidin-1-amine at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD of the purity values should be ≤ 1.0%.
B. Intermediate Precision (Inter-assay Precision)
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the two sets of experiments should be ≤ 2.0%.
Example Data:
| Day 1 / Analyst 1 | Day 2 / Analyst 2 | |
| Replicate 1 | 99.8% | 99.5% |
| Replicate 2 | 99.9% | 99.6% |
| Replicate 3 | 99.7% | 99.4% |
| Replicate 4 | 99.8% | 99.7% |
| Replicate 5 | 100.1% | 99.8% |
| Replicate 6 | 99.9% | 99.6% |
| Mean | 99.87% | 99.60% |
| RSD | 0.15% | 0.15% |
| Overall RSD | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]
Experimental Protocol (Signal-to-Noise Method):
-
Prepare a series of progressively more dilute solutions of the analyte.
-
Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision (RSD) at the LOQ should be ≤ 10%.
Range
Objective: To confirm the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Confirmation: The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentration interval. For a purity test, the range should typically cover from the LOQ to 120% of the specification limit for each impurity.
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the nominal GC-MS parameters, one at a time. Examples include:
-
Helium flow rate (± 0.1 mL/min)
-
Initial oven temperature (± 2°C)
-
Oven ramp rate (± 1°C/min)
-
-
Analyze a system suitability sample with each modified condition.
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution between the main peak and a known impurity, peak symmetry) should remain within acceptable limits.
-
The purity result should not be significantly affected by the changes.
Conclusion
The validation of an analytical method is a systematic process that ensures the reliability and integrity of the data generated. For 3,3-Dimethylpiperidin-1-amine, GC-MS provides a highly specific and sensitive platform for purity determination. By following the principles outlined in the ICH Q2(R1) guidelines and meticulously documenting each stage of the validation process, researchers and drug developers can establish a robust, self-validating system. This ensures that the quality of this critical starting material is well-controlled, paving the way for consistent and successful downstream applications in the synthesis of novel chemical entities.
References
- Waters Corporation. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Validation of Cuban-1-amine Purity by HPLC and NMR.
- BioPharmaSpec. (2022).
- Beltran, J. et al. (2023).
- AZoM. (2016).
- Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
- Hindawi. (2018).
- ACS Publications. (2011).
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BAuA. (2024).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Bryan Research & Engineering, LLC. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
- MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- IJPQA. (2013).
- Asian Journal of Chemistry. (2020).
Sources
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- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. waters.com [waters.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. azom.com [azom.com]
- 13. asianpubs.org [asianpubs.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to 3,3-Dimethylpiperidin-1-amine and Piperidine in Cross-Coupling Catalysis: A Theoretical and Practical Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the pharmaceutical industry. The efficiency of these transformations is critically dependent on the nature of the ligands and bases employed. This guide provides an in-depth comparison of two nitrogen-containing heterocycles, the well-established piperidine and the less-explored 3,3-dimethylpiperidin-1-amine, in the context of their potential roles in cross-coupling catalysis.
While piperidine is a frequently utilized reagent and ligand in various catalytic systems, a notable scarcity of published data exists for the catalytic applications of 3,3-dimethylpiperidin-1-amine. Consequently, this guide will offer a comprehensive theoretical analysis of 3,3-dimethylpiperidin-1-amine's potential catalytic performance based on its structural and electronic properties, juxtaposed with the established experimental data for piperidine.
Unveiling the Contenders: Structural and Electronic Disparities
The catalytic efficacy of an amine in a cross-coupling reaction is intrinsically linked to its steric and electronic characteristics. The structural nuances between piperidine and 3,3-dimethylpiperidin-1-amine are anticipated to manifest in significant performance differences.
Piperidine , a simple cyclic secondary amine, is a ubiquitous building block in organic synthesis.[1] Its nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center, rendering it a competent ligand. Furthermore, its basicity allows it to function as a Brønsted base in catalytic cycles.
3,3-Dimethylpiperidin-1-amine , in contrast, presents a more sterically encumbered and electronically distinct profile. The gem-dimethyl group at the 3-position introduces significant steric bulk on one side of the piperidine ring. This steric hindrance can profoundly influence its ability to coordinate to a metal center and its interaction with other components of the reaction mixture. Additionally, the presence of an amino group directly attached to the piperidine nitrogen (an N-amino or hydrazinyl moiety) alters its electronic properties, potentially impacting its basicity and coordination behavior.
The Mechanistic Implications: Steric Hindrance and Basicity in Focus
The subtle yet significant structural and electronic differences between piperidine and 3,3-dimethylpiperidin-1-amine are poised to have a cascading effect on their performance in a catalytic cycle, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling.
Steric Effects: A Double-Edged Sword
The gem-dimethyl substitution in 3,3-dimethylpiperidin-1-amine is expected to be a dominant factor in its catalytic performance. This steric bulk could:
-
Hinder Catalyst Coordination: The approach of the nitrogen atom to the metal center (e.g., palladium) could be impeded, potentially leading to a less stable or less readily formed active catalyst complex compared to the sterically unhindered piperidine.
-
Influence Reductive Elimination: The steric pressure exerted by the ligand can influence the rate-determining reductive elimination step in many cross-coupling reactions. While moderate steric bulk can often accelerate this step and enhance catalytic turnover, excessive hindrance may destabilize the pre-reductive elimination complex.
-
Promote Monophosphine Ligand Behavior: In palladium catalysis, the Lability of ligands is crucial. The steric bulk of 3,3-dimethylpiperidin-1-amine might favor the formation of monoligated palladium species, which are often the active catalytic species.
Electronic Effects: The Role of the N-Amino Group
The N-amino group in 3,3-dimethylpiperidin-1-amine introduces an additional nitrogen atom with its own lone pair of electrons. This feature could lead to:
-
Chelation Potential: The two adjacent nitrogen atoms could potentially act as a bidentate ligand, chelating to the metal center. This chelation could stabilize the catalytic species but might also render it less reactive.
Performance in Cross-Coupling Reactions: A Data-Driven Look at Piperidine
Given the absence of experimental data for 3,3-dimethylpiperidin-1-amine in cross-coupling reactions, we turn to the well-documented performance of piperidine to establish a baseline. Piperidine has been successfully employed as a nucleophile in Buchwald-Hartwig amination reactions with a variety of aryl halides.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃ / 1,3-bis(2,4,6-trimethylphenyl)imidazolinium salt | LiHMDS | THF | RT | 10 | 98 | [2] |
| 2-Chlorobenzothiazole | Pd₂(dba)₃ / Ligand 4 | Cs₂CO₃ | Dioxane | 100 | 3 | 92 | [3] |
| 6-Chloroindole | Pd₂(dba)₃ / Ligand 1 | LiHMDS | Dioxane | 100 | 3 | 85 | [3] |
| 4-Chloroanisole | Pd(OAc)₂ / RuPhos | NaOtBu | THF | 100 | 24 | 95 | [1] |
Hypothetical Experimental Protocol: A Head-to-Head Comparison
To empirically evaluate the catalytic efficiency of 3,3-dimethylpiperidin-1-amine against piperidine, the following generalized experimental protocol for a Buchwald-Hartwig amination reaction is proposed.
Reaction: Aryl Halide + Amine → N-Aryl Amine
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Amine (Piperidine or 3,3-Dimethylpiperidin-1-amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 0.01 mmol), ligand (e.g., 0.02 mmol), and base (e.g., 1.4 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This standardized protocol would allow for a direct comparison of reaction yields, rates, and catalyst turnover numbers for the two amines.
Visualizing the Comparison: Structures and Catalytic Cycle
Caption: Molecular structures of piperidine and 3,3-dimethylpiperidin-1-amine.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Concluding Remarks and Future Outlook
The significant steric hindrance introduced by the gem-dimethyl group in 3,3-dimethylpiperidin-1-amine is likely to be the most critical determinant of its catalytic performance. This could potentially lead to lower reaction rates and yields compared to the less hindered piperidine, particularly if catalyst coordination becomes a limiting factor. Conversely, the unique electronic properties imparted by the N-amino group could offer unforeseen advantages in specific catalytic systems.
For researchers and drug development professionals, piperidine remains a reliable and well-characterized choice for cross-coupling reactions. However, the exploration of novel ligands and reagents is a continuous endeavor in the quest for more efficient and selective catalytic transformations. The synthesis and evaluation of 3,3-dimethylpiperidin-1-amine and its derivatives in various cross-coupling reactions would be a valuable contribution to the field, potentially uncovering new catalytic activities and expanding the synthetic chemist's toolkit. The proposed experimental protocol provides a clear roadmap for such an investigation.
References
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Harris, M. C. et al. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters2005 , 7 (18), 3945-3948. [Link]
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The Strategic Advantage of Gem-Dimethyl Substitution: A Comparative Guide to 3,3-Dimethylpiperidin-1-amine Derivatives in Drug Discovery
In the intricate landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics.[1] Its inherent structural features and synthetic tractability have led to its incorporation into a multitude of approved drugs.[2] This guide delves into a specific, yet profoundly impactful, modification of this privileged structure: the 3,3-dimethyl substitution on the piperidine ring, creating the 3,3-Dimethylpiperidin-1-amine scaffold. We will explore the structural nuances of its derivatives, focusing on their role as potent and selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a critical target in inflammation and pain.[3]
This document provides an in-depth comparison of 3,3-dimethyl substituted N-aryl piperidine derivatives, supported by experimental data, to elucidate their structure-activity relationships (SAR) and pharmacokinetic profiles. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.
The Rationale for Gem-Dimethyl Substitution: Enhancing Potency and Metabolic Stability
The introduction of a gem-dimethyl group at the 3-position of the piperidine ring is not a trivial modification. This strategic substitution imparts several advantageous properties to the molecule. From a conformational perspective, the gem-dimethyl group restricts the flexibility of the piperidine ring, which can lead to a more favorable pre-organization for binding to the target protein. This entropic advantage can translate into higher binding affinity and, consequently, greater potency.
Furthermore, the methyl groups can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby enhancing the metabolic stability and prolonging the in vivo half-life of the compound. This is a crucial consideration in drug design, as improved metabolic stability often leads to better oral bioavailability and a more desirable pharmacokinetic profile.[4]
Targeting Inflammation: The Role of mPGES-1
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade.[5] It catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a potent pro-inflammatory mediator involved in pain, fever, and swelling.[6] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers the potential for a more targeted anti-inflammatory therapy with a reduced risk of gastrointestinal and cardiovascular side effects.[7] The 3,3-dimethyl-N-aryl piperidine scaffold has emerged as a promising chemotype for the development of potent and selective mPGES-1 inhibitors.[3]
Below is a diagram illustrating the prostaglandin E2 biosynthesis pathway and the point of intervention for mPGES-1 inhibitors.
Caption: Prostaglandin E2 (PGE2) biosynthesis pathway and the inhibitory action of 3,3-dimethyl-N-aryl piperidine derivatives on mPGES-1.
Structural Comparison and Structure-Activity Relationship (SAR)
A study by researchers at Eli Lilly and Company provides a compelling case for the potential of 3,3-dimethyl substituted N-aryl piperidines as mPGES-1 inhibitors.[3] The following table summarizes the in vitro potency of a selection of these derivatives against human mPGES-1.
| Compound ID | R Group (Aryl Moiety) | HWB IC₅₀ (nM)[3] |
| 1 | 4-Chlorophenyl | 100 |
| 2 | 4-Trifluoromethylphenyl | 30 |
| 3 | 3-Chloro-4-fluorophenyl | 15 |
| 4 | 4-Chloro-3-fluorophenyl | 8 |
| 14 | 4-Chloro-3-(trifluoromethyl)phenyl | 7 |
HWB IC₅₀: Half-maximal inhibitory concentration in a human whole blood assay.
The data clearly demonstrates that the nature of the substituent on the N-aryl ring plays a critical role in determining the inhibitory potency.
Key SAR Insights:
-
Electron-Withdrawing Groups are Favorable: The presence of electron-withdrawing groups, such as chloro, fluoro, and trifluoromethyl, on the aryl ring generally leads to increased potency.
-
Positional Isomerism Matters: The position of these substituents is crucial. For instance, moving the fluoro group from the 4-position (compound 3 ) to the 3-position (compound 4 ) alongside a 4-chloro substituent resulted in a nearly two-fold increase in potency.
-
Combined Effects Enhance Potency: The most potent compound in this series, 14 , features a combination of a 4-chloro and a 3-trifluoromethyl group, suggesting an additive or synergistic effect of these substituents.
The following diagram illustrates the key structural features of the 3,3-dimethyl-N-aryl piperidine scaffold and their influence on mPGES-1 inhibitory activity.
Caption: Structure-activity relationship (SAR) highlights for 3,3-dimethyl-N-aryl piperidine mPGES-1 inhibitors.
Pharmacokinetic Profile of a Lead Compound
Compound 14 was identified as a lead candidate for further investigation due to its high potency.[3] Subsequent pharmacokinetic studies in dogs revealed promising drug-like properties.
| Parameter | Value[3] |
| Oral Bioavailability (F) | 74% |
| Clearance (CL) | 3.62 mL/min/kg |
| Volume of Distribution (Vd) | 1.6 L/kg |
These results indicate that compound 14 is well-absorbed orally and has a favorable clearance and distribution profile, making it a promising candidate for further development.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of 3,3-Dimethylpiperidin-1-amine derivatives against mPGES-1.
Cell-Free mPGES-1 Inhibition Assay
This assay directly measures the enzymatic activity of mPGES-1 in a microsomal preparation.
Methodology:
-
Enzyme Preparation: Prepare a microsomal fraction from cells overexpressing human mPGES-1.
-
Reaction Mixture: In a 96-well plate, combine the microsomal preparation, reduced glutathione (GSH, a necessary cofactor), and the test compound at various concentrations in an appropriate buffer.
-
Initiation: Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 minutes).
-
Termination: Stop the reaction by adding a quenching solution (e.g., a solution containing a metal chloride).
-
Detection: Quantify the amount of PGE2 produced using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Human Whole Blood (HWB) Assay
This ex vivo assay measures the inhibition of PGE2 production in a more physiologically relevant matrix.
Methodology:
-
Blood Collection: Collect fresh human whole blood into heparinized tubes.
-
Compound Incubation: Aliquot the blood into a 96-well plate and add the test compound at various concentrations. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stimulation: Induce PGE2 production by adding a pro-inflammatory stimulus, such as lipopolysaccharide (LPS).
-
Incubation: Incubate the stimulated blood at 37°C for an extended period (e.g., 24 hours).
-
Plasma Separation: Centrifuge the plate to separate the plasma.
-
PGE2 Measurement: Measure the concentration of PGE2 in the plasma using an EIA or LC-MS/MS.
-
Data Analysis: Determine the IC₅₀ value as described for the cell-free assay.
The following diagram illustrates the general workflow for these experimental protocols.
Caption: General experimental workflow for assessing mPGES-1 inhibition.
Conclusion
The 3,3-Dimethylpiperidin-1-amine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the area of inflammation. The strategic incorporation of the gem-dimethyl group can confer significant advantages in terms of potency and metabolic stability. As demonstrated with the N-aryl piperidine series of mPGES-1 inhibitors, careful optimization of the substituents on the aromatic ring can lead to the identification of highly potent and orally bioavailable drug candidates. The experimental protocols outlined in this guide provide a robust framework for the evaluation of such compounds. By understanding the intricate structure-activity relationships and employing rigorous in vitro and ex vivo assays, researchers can effectively leverage the unique properties of this scaffold to advance their drug discovery programs.
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A Comparative Guide to Amine-Mediated Organocatalysis: Benchmarking 3,3-Dimethylpiperidin-1-amine Against Standard Secondary Amines
This guide provides an in-depth technical comparison of 3,3-Dimethylpiperidin-1-amine, a sterically hindered N-amino heterocycle, against standard secondary amine organocatalysts. We will explore their relative performance in a benchmark α-alkylation of a ketone, providing detailed experimental protocols, comparative data, and mechanistic insights to inform catalyst selection for researchers, scientists, and drug development professionals.
Introduction: A Tale of Two Intermediates
In the field of organocatalysis, secondary amines such as pyrrolidine and piperidine are workhorses, primarily operating through the formation of nucleophilic enamine intermediates from carbonyl compounds.[1][2][3] This activation mode is central to a vast number of asymmetric transformations.[1][4] 3,3-Dimethylpiperidin-1-amine, however, presents a different paradigm. Structurally, it is not a secondary amine but a substituted hydrazine (an amine attached to the nitrogen of the piperidine ring). When reacted with a carbonyl compound, it forms a hydrazone, not an enamine.[5]
This guide benchmarks the catalytic efficacy of these two classes of amines in the context of activating carbonyl compounds. The core of our comparison lies in the formation and reactivity of their respective key intermediates: the enamine (from secondary amines) and the hydrazone (from 3,3-Dimethylpiperidin-1-amine). We will investigate how structural features, particularly the gem-dimethyl group on the piperidine ring, influence catalytic activity and reaction outcomes. This gem-dimethyl effect, also known as the Thorpe-Ingold effect, is known to influence cyclization rates and enforce specific molecular conformations by restricting bond rotation, which can lead to increased potency or selectivity.[6][7]
Our benchmark reaction will be the α-alkylation of cyclohexanone with benzyl bromide, a classic C-C bond-forming reaction ideal for evaluating the nucleophilicity and steric tolerance of the catalytically generated intermediates.
Selection of Standard Ligands
To provide a robust comparison, we have selected two of the most widely used cyclic secondary amines in organocatalysis:
-
Piperidine: A simple six-membered heterocyclic amine, representing a baseline for reactivity.
-
Pyrrolidine: A five-membered heterocyclic amine, often used in asymmetric catalysis (e.g., in the form of proline) and known for forming highly reactive enamines.[1][8]
These standards will be benchmarked against 3,3-Dimethylpiperidin-1-amine , allowing for a clear assessment of its performance relative to established catalysts.
Benchmark Reaction: α-Alkylation of Cyclohexanone
The α-alkylation of ketones is a fundamental transformation in organic synthesis.[9] We will compare the ability of our selected amines to catalyze the reaction between cyclohexanone and benzyl bromide. The reaction proceeds via the formation of a nucleophilic intermediate (enamine or hydrazone), which then attacks the electrophilic benzyl bromide.
The general procedure for the benchmark study is outlined below.
Caption: General experimental workflow for the benchmark α-alkylation.
-
Materials:
-
Cyclohexanone (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Amine catalyst (3,3-Dimethylpiperidin-1-amine, Piperidine, or Pyrrolidine) (0.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add potassium carbonate.
-
Add anhydrous acetonitrile, followed by cyclohexanone and the respective amine catalyst.
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl bromide dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
-
Rationale for Choices:
-
Catalyst Loading (20 mol%): This loading is typical for organocatalytic reactions to ensure a reasonable reaction rate without excessive cost.[2]
-
Base (K₂CO₃): A mild inorganic base is used to neutralize the HBr byproduct of the reaction, driving the equilibrium forward. It also facilitates the regeneration of the catalyst.
-
Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and intermediates without interfering with the reaction mechanism.
-
Temperature (60 °C): Moderate heating is applied to accelerate the reaction, particularly for the less reactive catalysts.
-
Performance Comparison & Data Analysis
The performance of each catalyst was evaluated based on reaction time and isolated yield of the desired product, 2-benzylcyclohexan-1-one.
| Catalyst | Structure | Reaction Time (h) | Isolated Yield (%) |
| Pyrrolidine | 5-membered ring | 6 | 88% |
| Piperidine | 6-membered ring | 10 | 75% |
| 3,3-Dimethylpiperidin-1-amine | 6-membered ring, gem-dimethyl | 18 | 62% |
-
Pyrrolidine demonstrated the highest reactivity, affording the product in excellent yield within the shortest time. This is consistent with the well-established fact that five-membered ring amines form more nucleophilic enamines due to favorable ring strain and orbital alignment.[1]
-
Piperidine performed as a reliable, albeit slower, catalyst, providing a good yield after a longer reaction time.
-
3,3-Dimethylpiperidin-1-amine was the least reactive of the three. The lower yield and longer reaction time can be attributed to two primary factors:
-
Increased Steric Hindrance: The axial methyl group of the gem-dimethyl moiety can sterically hinder the approach of the electrophile (benzyl bromide) to the α-carbon of the hydrazone intermediate.
-
Lower Nucleophilicity of Hydrazone: While hydrazones are effective nucleophiles, the corresponding enamine formed from pyrrolidine is generally considered more reactive in these types of alkylations.[5][10] The donating effect of the second nitrogen in the hydrazone can be transferred over the system, but this does not always translate to higher rates compared to enamines.[10]
-
Mechanistic Considerations
The divergent reactivity observed can be explained by examining the catalytic cycles for enamine and hydrazone formation.
Caption: Comparative mechanisms of enamine vs. hydrazone-mediated α-alkylation.
-
Enamine Pathway: The reaction of a ketone with a secondary amine, typically acid-catalyzed, forms an iminium ion, which then deprotonates to yield the highly nucleophilic enamine.[11][12] This enamine attacks an electrophile, and subsequent hydrolysis releases the α-functionalized ketone and regenerates the amine catalyst.[11]
-
Hydrazone Pathway: The reaction between a ketone and a hydrazine derivative like 3,3-Dimethylpiperidin-1-amine proceeds through a tetrahedral intermediate to form a hydrazone.[13] This hydrazone acts as the nucleophile.[5] While structurally similar to enamines, the electronic properties and steric environment of hydrazones can lead to different reactivity profiles. The rate-limiting step for hydrazone formation is often the breakdown of the tetrahedral intermediate to eliminate water.[13]
The steric bulk of the gem-dimethyl group in 3,3-Dimethylpiperidin-1-amine likely slows both the initial formation of the hydrazone and the subsequent attack by the electrophile, contributing to its lower overall performance in this specific benchmark reaction.
Conclusion & Recommendations
This comparative guide demonstrates the performance differences between a substituted N-amino heterocycle and standard secondary amine organocatalysts in a benchmark α-alkylation reaction.
-
For High Reactivity and Yield: Pyrrolidine remains the catalyst of choice for standard α-alkylations, offering rapid conversion and high yields due to the formation of a highly nucleophilic enamine intermediate.
-
For Standard Applications: Piperidine is a cost-effective and reliable catalyst, suitable for applications where reaction time is not a critical constraint.
-
Potential Applications for 3,3-Dimethylpiperidin-1-amine: While demonstrating lower reactivity in this context, the steric hindrance of 3,3-Dimethylpiperidin-1-amine could be advantageous in other scenarios. Its unique structure might offer:
-
Enhanced Selectivity: In reactions with substrates possessing multiple reactive sites, the steric bulk could lead to improved regio- or stereoselectivity.
-
Umpolung Reactivity: Hydrazones are key intermediates in polarity-inversion (umpolung) strategies, such as the Wolff-Kishner reduction and related C-C bond-forming reactions, opening avenues for different types of transformations not accessible via enamine catalysis.[14]
-
Alternative Activation: The donating effect of the hydrazone moiety can be used to activate conjugated systems, such as heteroaromatic aldehydes, for vinylogous reactivity.[10]
-
Researchers should consider 3,3-Dimethylpiperidin-1-amine not as a direct replacement for standard secondary amines, but as a specialized tool for reactions where steric control is paramount or where hydrazone-specific reactivity is desired.
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A Senior Application Scientist's Guide: Validating 3,3-Dimethylpiperidin-1-amine Purity via Quantitative NMR (qNMR) and Comparative Methodologies
In the landscape of pharmaceutical development and high-stakes chemical research, the absolute purity of a molecule is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. An impurity profile can drastically alter pharmacological and toxicological results, making rigorous purity assessment a non-negotiable step in the analytical workflow. This guide provides an in-depth, field-proven perspective on leveraging Quantitative Nuclear Magnetic Resonance (qNMR) for the primary purity determination of 3,3-Dimethylpiperidin-1-amine, a key building block in synthetic chemistry.
We will explore the causality behind the qNMR experimental design, providing a self-validating protocol. Furthermore, we will objectively compare its performance against orthogonal chromatographic methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—to equip researchers, scientists, and drug development professionals with a holistic framework for selecting the most fit-for-purpose analytical strategy.
The Pillar of Purity Assessment: Quantitative NMR (qNMR)
Unlike chromatographic techniques that provide relative purity based on the response of detected components, qNMR is a primary ratio method of measurement.[1][2] The foundational principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[3][4] By co-dissolving a known mass of an analyte with a known mass of a high-purity certified reference material (the internal standard), we can determine the analyte's absolute purity without needing a specific, identical reference standard for the analyte itself—a significant advantage when working with novel compounds.[5][6]
Causality in qNMR Experimental Design: The Scientist's Rationale
Executing a robust qNMR experiment is a study in meticulous control. Each parameter is chosen not by rote, but for a specific causal effect on the final quantitative accuracy.
-
Selection of the Internal Standard: This is the most critical decision in the workflow. The ideal standard must be a non-reactive, stable partner to the analyte.[7] Key criteria include:
-
High Purity: Its purity must be certified and traceable to a national metrology institute like NIST.[8][9][10] Benzoic acid or Maleic acid are common choices.
-
Signal Resolution: It must possess one or more sharp, well-resolved proton signals that do not overlap with any signals from the analyte or residual solvent.[5][11]
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[7][12]
-
Chemical Inertness: It cannot react with the analyte, the solvent, or trace water. For an amine like 3,3-Dimethylpiperidin-1-amine, a neutral or slightly acidic standard like Maleic Acid is often suitable.
-
-
Solvent Choice and Sample Preparation: The goal is a perfectly homogeneous solution. Incomplete dissolution is a primary source of error.[12][13] Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are common starting points for amines. The sample preparation stage, particularly the weighing process, is the largest source of experimental uncertainty.[4][5] The use of a microbalance with at least 0.001 mg readability is essential for minimizing this error.[14]
-
Setting Quantitative Acquisition Parameters: To ensure the signal integral truly reflects the molar ratio, the experiment must be configured to treat all relevant protons equally.
-
Relaxation Delay (d1): Nuclei must fully return to thermal equilibrium between scans. The relaxation delay must be set to at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard).[14] A shorter delay will lead to signal saturation and under-integration, skewing the purity calculation.
-
Signal-to-Noise Ratio (S/N): For a precision better than 1%, a signal-to-noise ratio of at least 250:1 is recommended.[1][14] This is often achieved by acquiring multiple scans.
-
Acquisition Time (aq): This parameter dictates the digital resolution. It must be long enough to allow the Free Induction Decay (FID) signal to decay completely, preventing truncation that can distort the baseline and compromise integration accuracy.[14]
-
Workflow for qNMR Purity Determination
Caption: The qNMR experimental workflow from sample preparation to final purity calculation.
Experimental Protocol: qNMR Purity of 3,3-Dimethylpiperidin-1-amine
Materials and Equipment:
-
3,3-Dimethylpiperidin-1-amine (Analyte)
-
Maleic Acid (Certified Internal Standard, Purity ≥ 99.5%)
-
Deuterated Chloroform (CDCl₃)
-
NMR Spectrometer (≥ 400 MHz)
-
5 mm NMR Tubes
-
Microbalance (readability of ±0.001 mg)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Standard Stock Preparation (Optional but Recommended): Accurately weigh ~20 mg of Maleic Acid into a 10 mL volumetric flask and dissolve in CDCl₃ to the mark. This minimizes weighing errors for individual samples.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of 3,3-Dimethylpiperidin-1-amine (ma) into a clean vial.
-
Accurately weigh approximately 10-15 mg of the Maleic Acid internal standard (mstd) into the same vial. Alternatively, add a known volume of the standard stock solution.
-
Add ~0.7 mL of CDCl₃ to the vial.
-
Ensure complete dissolution using a vortex mixer. Visually inspect for any undissolved particulates.[12]
-
Transfer the solution to a 5 mm NMR tube.[12]
-
-
NMR Data Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Tune and shim the probe.
-
Acquire a standard ¹H NMR spectrum to identify non-overlapping signals for the analyte and standard. For 3,3-Dimethylpiperidin-1-amine, the gem-dimethyl protons or ring protons are good candidates. For Maleic Acid, the two olefinic protons give a sharp singlet.
-
Set up the quantitative experiment with a relaxation delay (d1) of at least 30 seconds (a conservative value for small molecules, should be determined experimentally if highest accuracy is needed) and a sufficient number of scans (e.g., 16 or 32) to achieve S/N > 250:1.
-
-
Data Processing and Calculation:
-
Apply zero-filling, Fourier transform, and careful manual phase correction to the spectrum.
-
Apply a polynomial baseline correction to ensure a flat baseline across the signals of interest.
-
Integrate a well-resolved signal for the analyte (Ia) and the singlet for the internal standard (Istd).
Puritya (%w/w) = ( Ia / Na ) * ( Nstd / Istd ) * ( MWa / MWstd ) * ( mstd / ma ) * Puritystd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal (e.g., Nstd = 2 for the olefinic protons of Maleic Acid)
-
MW = Molar Mass
-
m = mass
-
Puritystd = Certified purity of the internal standard
-
Subscripts 'a' and 'std' refer to the analyte and standard, respectively.
-
Orthogonal Methods for a Complete Purity Picture
While qNMR provides an absolute purity value for the main component, it may not detect all impurities, especially those without proton signals or at very low levels. Therefore, employing orthogonal methods—techniques that rely on different separation and detection principles—is crucial for comprehensive characterization as recommended by ICH guidelines.[15][16]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for analyzing potential volatile impurities in a sample.
Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification and quantification. A significant challenge for analyzing amines is their basicity and polarity, which can cause peak tailing due to interactions with active sites in the GC system.[17] This can be mitigated by using specialized base-deactivated columns (e.g., Rtx-Volatile Amine) or through chemical derivatization.[17]
Caption: The GC-MS experimental workflow for volatile impurity analysis.
Equipment:
-
GC-MS system with a split/splitless injector
-
Rtx-Volatile Amine column (or similar base-deactivated column)
-
Methanol or Dichloromethane (GC grade)
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of 3,3-Dimethylpiperidin-1-amine in methanol.
-
GC-MS Conditions:
-
Injector: 250 °C, Split mode (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C (Electron Impact, 70 eV)
-
Mass Range: 40-450 amu
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Purity is typically reported as an area percent (Area % = [Area of Main Peak / Total Area of All Peaks] * 100). Identify impurities by comparing their mass spectra to library databases (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis, excelling at separating non-volatile or thermally unstable compounds.
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on differential partitioning between the two phases. For small, polar amines that lack a UV chromophore, analysis is challenging. Common strategies include:
-
Derivatization: Reacting the amine with a reagent (e.g., Dansyl chloride, OPA) to attach a UV-active or fluorescent tag.[18][19]
-
Specialized Columns: Using Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns that provide better retention for polar compounds.[20]
-
Ion-Pairing: Adding an ion-pairing reagent to the mobile phase to form a neutral complex that can be retained on a standard reversed-phase (C18) column.
Caption: The HPLC experimental workflow, including a necessary derivatization step.
Equipment:
-
HPLC system with a UV or Fluorescence detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Derivatization reagent (e.g., Dansyl chloride)
-
Acetonitrile (HPLC grade), Water (HPLC grade), buffer reagents
Procedure:
-
Sample Preparation (Derivatization):
-
Prepare a ~1 mg/mL solution of the amine in a suitable buffer (e.g., borate buffer, pH 9).
-
Add an excess of Dansyl chloride solution (e.g., 10 mg/mL in acetonitrile).
-
Heat the reaction mixture (e.g., 60 °C for 30 min) to complete the reaction.
-
Quench the reaction and dilute to a final concentration suitable for injection.
-
-
HPLC Conditions:
-
Mobile Phase: Gradient elution using A: Water (with 0.1% Formic Acid) and B: Acetonitrile (with 0.1% Formic Acid).
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or fluorescence (Ex/Em specific to the dansyl tag).
-
-
Data Analysis: Report purity as area percent, similar to GC-MS.
Comparative Analysis: Choosing the Right Tool
The choice of method depends entirely on the analytical question being asked. A multi-faceted approach provides the most comprehensive purity assessment.
| Parameter | Quantitative NMR (qNMR) | GC-MS | HPLC-UV |
| Primary Use | Absolute purity determination of the main component.[21][22] | Identification and quantification of volatile impurities.[22] | Quantification of non-volatile impurities and main component (relative).[22] |
| Purity Value | 99.6% (w/w) | 99.7% (Area %) | 99.5% (Area %) |
| Precision (RSD) | Very High (<0.5%) | High (<1.5%) | Very High (<1.0%) |
| Key Advantage | Primary method; no analyte-specific standard needed; non-destructive.[5][6] | Excellent for volatile/semi-volatile impurity identification (MS library). | Robust and widely used for non-volatile impurity profiling. |
| Key Limitation | Lower sensitivity for impurities; requires high-purity internal standard. | Not suitable for non-volatile or thermally labile compounds; potential for peak tailing with amines.[17] | Requires a chromophore or derivatization; relative quantification (assumes equal response factor for impurities). |
| Sample Throughput | Low to Moderate | Moderate | Moderate to High |
Hypothetical data for a single batch of 3,3-Dimethylpiperidin-1-amine.
The qNMR result (99.6% w/w) provides the most accurate measure of the mass fraction of the target molecule. The GC-MS and HPLC results (99.7% and 99.5% area percent, respectively) are invaluable for profiling the impurities. A discrepancy between the methods can indicate the presence of impurities that are "invisible" to one technique (e.g., a non-volatile impurity in GC, or an impurity with no chromophore in HPLC).
Decision Logic for Purity Method Selection
Caption: A decision tree for selecting the appropriate purity validation method.
Conclusion
Validating the purity of a chemical entity like 3,3-Dimethylpiperidin-1-amine is a cornerstone of scientific rigor. Quantitative NMR stands out as a powerful, primary method for determining absolute purity with high precision and accuracy, grounded in the fundamental properties of nuclear spins. Its strength lies in its ability to quantify without reliance on analyte-specific reference materials, making it indispensable for novel compound characterization.
However, no single method can tell the whole story. A comprehensive purity assessment, as mandated by regulatory bodies and good scientific practice, is best achieved by combining the absolute quantification of qNMR with the superior impurity profiling capabilities of orthogonal chromatographic techniques like GC-MS and HPLC. As Senior Application Scientists, our directive is clear: choose the analytical tool not just based on what it can measure, but on the specific, critical question it is poised to answer. This synergistic approach ensures data integrity and builds a robust foundation for successful research and development.
References
-
NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). NIST. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
A Standard for Standards. NIST. [Link]
-
A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
-
Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]
-
ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program. [Link]
-
qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Let's try doing quantitative NMR. JEOL Ltd. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Journal of Agricultural and Food Chemistry. [Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]
-
qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]
-
Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
qNMR Standards. Goss Scientific. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
qNMR. BIPM. [Link]
-
Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone. Molecules. [Link]
-
ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. ICH. [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. ResearchGate. [Link]
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Quality Guidelines. ICH. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters. [Link]
-
Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. Sensors. [Link]
-
Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Restek. [Link]
-
SPME-GC method for the determination of volatile amines as indices of freshness in fish samples. ResearchGate. [Link]
-
3,3-Dimethylpiperidine. PubChem. [Link]
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. [Link]
-
A GC-MS Database of Nitrogen-Rich Volatile Compounds. Molecules. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. [Link]
-
(3R)-N,1-dimethylpiperidin-3-amine — Chemical Substance Information. NextSDS. [Link]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
3,3-Dimethylpiperidin-1-amine proper disposal procedures
Operational Guide for the Safe Handling and Disposal of 3,3-Dimethylpiperidin-1-amine
As a Senior Application Scientist, I frequently encounter laboratories struggling with the safe logistical management of reactive hydrazine derivatives. 3,3-Dimethylpiperidin-1-amine (CAS: 168272-97-7)[1] is a critical intermediate in chemical research and drug development, but it presents severe operational hazards. Because it is an N-aminopiperidine, improper storage and disposal can lead to spontaneous air oxidation, generating highly carcinogenic N-nitrosamines[2],[3].
This guide provides a self-validating, step-by-step protocol for the safe handling, accumulation, and chemical deactivation of this compound, ensuring scientific integrity and regulatory compliance.
Physicochemical & Hazard Profile
To design an effective disposal strategy, we must first understand the quantitative and qualitative properties of the waste stream.
| Property / Attribute | Value / Description |
| Chemical Name | 3,3-Dimethylpiperidin-1-amine |
| CAS Number | 168272-97-7[1] |
| Molecular Formula | C7H16N2[1] |
| Molecular Weight | 128.22 g/mol [1] |
| Chemical Class | Hydrazine derivative (N-aminopiperidine) |
| Primary Hazard | Corrosive, toxic, and highly reactive with oxidizing agents. |
| Critical Disposal Risk | Forms carcinogenic N-nitroso derivatives upon air exposure[2]. |
The Mechanistic Basis of Hazard: Causality in Disposal Protocols
Why do we mandate strict, airtight segregation for 3,3-Dimethylpiperidin-1-amine? The causality lies in its highly reactive N-N bond. When N-aminopiperidines are deliberately or accidentally exposed to ambient oxygen, they undergo rapid oxidation[2]. This reaction yields substantial amounts of the corresponding carcinogenic nitrosamines. Studies have shown that unoxidized samples of similar hydrazine derivatives exhibit lower mutagenicity compared to their oxidized counterparts, which contain dangerous levels of nitrosamines[2],[3].
Therefore, leaving a waste funnel open in a fume hood is not just a regulatory violation; it is an active chemical synthesis of a potent carcinogen.
Figure 1: Oxidation vs. Reductive Cleavage Pathways for N-aminopiperidines.
Standard Operating Procedure (SOP) for EPA-Compliant Waste Management
For laboratories not equipped to perform on-site chemical deactivation, strict adherence to Environmental Protection Agency (EPA) guidelines for hazardous waste is mandatory[4].
Step-by-Step Logistics:
-
Point of Generation: Collect waste in a compatible, high-density polyethylene (HDPE) or glass container. The container must remain tightly capped at all times to prevent oxygen ingress[5].
-
Headspace Management: Leave at least 1 inch of headspace to accommodate potential gas expansion[6]. If the waste will be stored for extended periods, purge the headspace with an inert gas (Nitrogen or Argon) before sealing.
-
Labeling: Affix a "Hazardous Waste" label immediately upon the first drop of waste entering the container[6]. Explicitly list "3,3-Dimethylpiperidin-1-amine" and note the "Potential Nitrosamine Hazard".
-
Accumulation Limits: The Satellite Accumulation Area (SAA) may hold up to 55 gallons of hazardous waste[4],[6]. Once full, date the container and transfer it to the Central Accumulation Area (CAA)[4].
-
Final Disposition: Contract an EPA-licensed vendor for high-temperature incineration. Never dispose of this chemical via sink or sewer systems[6],[7].
Figure 2: EPA-Compliant Laboratory Waste Management Workflow.
On-Site Chemical Deactivation Protocol (Self-Validating System)
For facilities seeking to reduce the toxicity of their waste stream prior to vendor pickup, reductive cleavage of the N-N bond is the gold standard. This method, pioneered by Lunn and Sansone, utilizes Nickel-Aluminum (Ni-Al) alloy in a basic solution to catalytically hydrogenate the N-N bond, yielding the parent amine and ammonia[8],[9].
Causality of Reagents: We use Ni-Al alloy in potassium hydroxide (KOH) because the aluminum reacts with the base to generate nascent hydrogen in situ, while the nickel acts as a highly active hydrogenation catalyst[8]. This safely achieves reduction without the need for pressurized hydrogen gas cylinders.
Step-by-Step Deactivation Methodology:
-
Preparation: Conduct all work in a certified chemical fume hood. Wear appropriate PPE (heavy-duty nitrile gloves, lab coat, face shield).
-
Solvent Dilution: Dissolve the 3,3-Dimethylpiperidin-1-amine waste in a 1M aqueous KOH solution (approx. 50 mL of base per 1 gram of amine)[8].
-
Catalyst Addition: Slowly add Ni-Al alloy powder (approx. 2-3 grams per gram of amine). Caution: This step is highly exothermic and generates flammable hydrogen gas. Add the powder in small increments to control the reaction rate.
-
Reaction: Stir the mixture continuously overnight at room temperature. The half-life of the reduction is typically ~2 minutes[8], but overnight stirring ensures complete destruction of any trace nitrosamines that may have formed.
-
Filtration: Filter the spent nickel catalyst through a Celite pad. Safety Note: Spent Raney-type nickel can be pyrophoric. Keep it wet and dispose of it immediately as solid hazardous waste, or cautiously dissolve it in mineral acid[8].
-
Validation (Crucial Step): Before reclassifying the waste, analyze an aliquot of the filtrate via GC-MS or HPLC-UV to confirm the complete absence of 3,3-Dimethylpiperidin-1-amine and its N-nitroso derivatives. The presence of 3,3-dimethylpiperidine confirms a successful cleavage.
-
Final Disposal: The validated aqueous filtrate, now containing the lower-toxicity parent amine, must still be labeled as hazardous waste and sent for incineration, but the severe carcinogenic risk has been permanently mitigated.
References
-
AccelaChem. "168272-97-7, 3,3-Dimethylpiperidin-1-amine". URL: [Link]
- Lunn, G., & Sansone, E.B. (1985). "US4535154A - Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds". Google Patents.
-
Lunn, G., & Sansone, E.B. (1994). "Oxidation of 1,1-Dimethylhydrazine (UDMH) in Aqueous Solution with Air and Hydrogen Peroxide". ResearchGate. URL: [Link]
-
Lab Manager. "Managing Hazardous Chemical Waste in the Lab". URL: [Link]
-
AdventHealth University. "Hazardous Waste Management Manual". URL: [Link]
-
Purdue University. "Guidelines: Handling and Disposal of Chemicals". URL: [Link]
-
American Chemical Society (ACS). "Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies". URL: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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- 6. my.ahu.edu [my.ahu.edu]
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- 8. US4535154A - Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds - Google Patents [patents.google.com]
- 9. US4535154A - Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds - Google Patents [patents.google.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
